4-Chloro-2-methylthieno[3,2-c]pyridine
Beschreibung
BenchChem offers high-quality 4-Chloro-2-methylthieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylthieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-chloro-2-methylthieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWVYCBWLOCZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592578 | |
| Record name | 4-Chloro-2-methylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59207-24-8 | |
| Record name | 4-Chloro-2-methylthieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59207-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS No. 59207-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Heterocyclic Scaffold in Modern Medicinal Chemistry
4-Chloro-2-methylthieno[3,2-c]pyridine, identified by the CAS number 59207-24-8, is a halogenated heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its thienopyridine core structure is a key pharmacophore found in several clinically important drugs. The strategic placement of chloro and methyl functional groups on this scaffold makes it a versatile synthetic intermediate, particularly in the development of antiplatelet agents.
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthieno[3,2-c]pyridine, including its chemical and physical properties, a plausible synthesis pathway, its critical role in the synthesis of the blockbuster drug Prasugrel, and essential safety and handling information. The content herein is curated for professionals in research and drug development, offering both foundational knowledge and practical insights.
Physicochemical Properties
Detailed experimental physicochemical data for 4-Chloro-2-methylthieno[3,2-c]pyridine is not extensively available in publicly accessible literature. However, based on its structure and data from closely related compounds, the following properties can be summarized.
| Property | Value | Source/Basis |
| CAS Number | 59207-24-8 | [1] |
| Molecular Formula | C₈H₆ClNS | Inferred from structure |
| Molecular Weight | 183.66 g/mol | Calculated |
| Appearance | Likely an off-white to light yellow solid | Analogy to similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar heterocyclic compounds |
Plausible Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
A definitive, step-by-step synthesis protocol for 4-Chloro-2-methylthieno[3,2-c]pyridine is not readily found in peer-reviewed journals. However, based on established methods for the synthesis of the thieno[3,2-c]pyridine core and functionalization of such heterocyclic systems, a plausible synthetic route can be proposed. The following workflow is a scientifically informed projection.
Synthesis Workflow Diagram
Caption: Plausible synthetic workflow for 4-Chloro-2-methylthieno[3,2-c]pyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,7-Dihydrothieno[3,2-c]pyridine
-
Formylation of 2-Thiopheneethanol: 2-Thiopheneethanol is reacted with an excess of formamide, often with an acid catalyst such as formic acid, and heated to produce N-(2-(thiophen-2-yl)ethyl)formamide.[2]
-
Bischler-Napieralski Cyclization: The resulting formamide is then subjected to a Bischler-Napieralski reaction using a dehydrating and cyclizing agent like phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) to yield 6,7-dihydrothieno[3,2-c]pyridine.[2]
Step 2: Aromatization and Functionalization
-
Dehydrogenation: The dihydrothienopyridine is aromatized to thieno[3,2-c]pyridine using a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.
-
Methylation: Introduction of the methyl group at the 2-position of the thiophene ring can be achieved through various methods, such as lithiation followed by quenching with an electrophilic methyl source (e.g., methyl iodide).
-
Chlorination: The final step involves the chlorination at the 4-position of the pyridine ring. This can be a challenging step due to the potential for multiple side reactions. A common method for such transformations on pyridine-like heterocycles is the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), potentially on an N-oxide precursor to direct the chlorination to the 4-position.[3]
Application in Drug Development: The Synthesis of Prasugrel
The primary and most significant application of 4-Chloro-2-methylthieno[3,2-c]pyridine is as a key starting material in the synthesis of Prasugrel, a potent antiplatelet medication. Prasugrel is a thienopyridine derivative that functions as an irreversible antagonist of the P2Y₁₂ adenosine diphosphate (ADP) receptor.[4]
Synthetic Route to Prasugrel
While various synthetic routes to Prasugrel have been published, a plausible pathway involving 4-Chloro-2-methylthieno[3,2-c]pyridine would proceed through a nucleophilic substitution reaction.
Caption: Simplified reaction scheme for the synthesis of Prasugrel.
In this proposed scheme, 4-Chloro-2-methylthieno[3,2-c]pyridine would first be reduced to the corresponding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This intermediate would then undergo a nucleophilic substitution reaction with α-cyclopropylcarbonyl-2-fluorobenzyl bromide to form the core structure of Prasugrel. A final acetylation step would yield the active pharmaceutical ingredient.[5]
Mechanism of Action: P2Y₁₂ Receptor Antagonism
Prasugrel is a prodrug that is metabolized in the body to its active form. The active metabolite then irreversibly binds to the P2Y₁₂ receptor on the surface of platelets. The P2Y₁₂ receptor plays a central role in platelet activation and aggregation. By blocking this receptor, Prasugrel prevents ADP from binding and initiating the signaling cascade that leads to platelet aggregation and thrombus formation.[6][7]
Caption: Simplified signaling pathway of the P2Y₁₂ receptor and the inhibitory action of Prasugrel.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 4-Chloro-2-methylthieno[3,2-c]pyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling chlorinated aromatic heterocycles should be followed.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
In case of Contact:
-
Skin: Wash immediately with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound of considerable importance in medicinal chemistry, primarily serving as a key building block for the synthesis of the antiplatelet drug Prasugrel. While detailed public data on its physicochemical properties and a specific synthesis protocol are limited, its structural relationship to other well-characterized thienopyridines allows for informed scientific inference. As the demand for advanced pharmaceuticals continues to grow, the role of such versatile intermediates in enabling the efficient and scalable synthesis of life-saving drugs remains paramount.
References
-
Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340–345. [Link]
-
Zhu, G. F. (2018). Study On Synthesis Of Prasugrel. Globe Thesis. [Link]
-
Rondina, M. T., & Weyrich, A. S. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6789. [Link]
-
Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785-7790. [Link]
-
ResearchGate. (n.d.). Chapter-Four-Prasugrel-Hydrochloride.pdf. Retrieved from [Link]
- US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 53(3), 487–527.
- CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Issa, S. A. M., & El-Emam, A. A. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(23), 8207. [Link]
-
Lindsley, C. W., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(6), 945–952. [Link]
- WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
- WO2011029456A1 - A process for making prasugrel and its intermediates.
- CN104341433A - Preparation method of Prasugrel intermediate.
-
Lin, S., & Carlson, R. M. (1994). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology, 28(4), 599–606. [Link]
-
Sharma, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33–46. [Link]
-
Akkurt, M., et al. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3210. [Link]
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
-
PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]
- WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
- US3944618A - Synthesis of ethambutol.
- WO1993002076A1 - 1,2-dithiolane compound.
- US9902673B2 - Methods for producing butanol.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. asianpubs.org [asianpubs.org]
- 6. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecolink.com [ecolink.com]
An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-methylthieno[3,2-c]pyridine
Abstract: This technical guide provides a comprehensive examination of the molecular structure of 4-Chloro-2-methylthieno[3,2-c]pyridine, a pivotal heterocyclic intermediate in modern pharmaceutical synthesis. Primarily recognized for its role as a precursor to the antiplatelet agent Prasugrel, a thorough understanding of its structural and chemical properties is essential for researchers and professionals in drug development. This document synthesizes data from spectroscopic analyses and chemical literature to offer a detailed structural elucidation, discusses its synthesis and reactivity, and contextualizes its application within pharmaceutical manufacturing.
Chemical Identity and Physicochemical Properties
4-Chloro-2-methylthieno[3,2-c]pyridine is a bicyclic heteroaromatic compound. The fusion of a thiophene ring and a pyridine ring creates the thieno[3,2-c]pyridine core, which is further substituted with a methyl group and a chlorine atom. These substituents are critical to its reactivity and utility as a synthetic intermediate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2-methylthieno[3,2-c]pyridine | PubChem |
| CAS Number | 110026-64-1 | Google Patents |
| Molecular Formula | C₈H₆ClNS | PubChem[1] |
| Molecular Weight | 183.66 g/mol | PubChem[1] |
| Appearance | Solid (form varies) | N/A |
| Canonical SMILES | CC1=CC2=C(S1)C(=NC=C2)Cl | PubChem[1] |
| InChI Key | MVVRTBBYAOXPCY-UHFFFAOYSA-N | PubChem[1] |
Note: Physical properties such as melting point can vary based on purity and crystalline form. Data should be confirmed with a certificate of analysis for any specific batch.
Elucidation of the Molecular Structure
The definitive structure of 4-Chloro-2-methylthieno[3,2-c]pyridine is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and the electronic environment of the constituent atoms.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms. For 4-Chloro-2-methylthieno[3,2-c]pyridine, the expected signals are:
-
Methyl Protons (-CH₃): A singlet integrating to 3H, typically found in the upfield region (δ 2.5-2.8 ppm). Its chemical shift is influenced by the electron-donating nature of the methyl group attached to the electron-rich thiophene ring.
-
Thiophene Proton (-CH): A singlet integrating to 1H. This proton is located on the thiophene ring.
-
Pyridine Protons (-CH): Two doublets, each integrating to 1H, in the aromatic region (typically δ 7.0-8.5 ppm). These protons are part of the pyridine ring and exhibit coupling to each other. The electron-withdrawing nature of the nitrogen atom and the chlorine atom deshields these protons, shifting them downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The bicyclic structure, with its various substituents, results in eight unique carbon signals.
-
Methyl Carbon: An upfield signal (δ ~15-20 ppm).
-
Aromatic Carbons: Multiple signals in the downfield region (δ ~115-155 ppm). The carbon atom bonded to the chlorine atom (C4) is significantly affected by the halogen's electronegativity and will have a distinct chemical shift. The carbons adjacent to the nitrogen and sulfur atoms will also show characteristic shifts due to heteroatom effects.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 183).
-
Isotopic Pattern: A key feature will be the M+2 peak at approximately one-third the intensity of the M⁺ peak. This characteristic isotopic signature is definitive proof of the presence of a single chlorine atom (³⁵Cl vs. ³⁷Cl isotopes) in the molecule.
Synthesis and Reactivity
4-Chloro-2-methylthieno[3,2-c]pyridine is not a naturally occurring compound and must be synthesized. It is often prepared from precursors like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[2] The synthesis involves multiple steps, including protection of the amine, halogenation, and alkylation reactions.[2]
A common synthetic approach involves the chlorination of the corresponding hydroxyl precursor, 2-methyl-thieno[3,2-c]pyridin-4-one, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction is a standard method for converting hydroxyl groups on heterocyclic rings into chlorine atoms, rendering the position susceptible to nucleophilic substitution.
Caption: General workflow for the synthesis of the target compound.
The primary utility of 4-Chloro-2-methylthieno[3,2-c]pyridine in drug development stems from the reactivity of the C4-chloro substituent. This chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various side chains necessary for building more complex pharmaceutical molecules.
Application in Pharmaceutical Development
The most prominent application of 4-Chloro-2-methylthieno[3,2-c]pyridine is its role as a key intermediate in the synthesis of Prasugrel.[4][5] Prasugrel is a potent thienopyridine-class antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome.[4][6]
The synthesis of Prasugrel involves the reaction of 4-Chloro-2-methylthieno[3,2-c]pyridine with other synthetic fragments. The key step is the displacement of the chloride atom to form the core structure of the final active pharmaceutical ingredient (API). This underscores the importance of the chloro-substituent in the molecule's design for its intended synthetic purpose.
Caption: Role as a key intermediate in the synthesis of Prasugrel.
Conclusion
The molecular structure of 4-Chloro-2-methylthieno[3,2-c]pyridine, characterized by its fused heterocyclic core and strategically placed reactive chloro-substituent, is fundamental to its function as a high-value intermediate in pharmaceutical synthesis. A comprehensive understanding of its spectroscopic profile, synthetic pathways, and chemical reactivity, as detailed in this guide, is crucial for chemists and researchers engaged in the development of thienopyridine-based therapeutics like Prasugrel. The continued study of such building blocks is essential for the innovation of next-generation pharmaceuticals.
References
-
PubChem. 4-chloro-3-methylthieno[3,2-c]pyridine. [Link]
-
ResearchGate. Chapter-Four-Prasugrel-Hydrochloride.pdf. [Link]
- Google Patents. CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
-
AJC. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
- Google Patents.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
Sources
- 1. PubChemLite - 4-chloro-3-methylthieno[3,2-c]pyridine (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 2. CN104341433A - Preparation method of Prasugrel intermediate - Google Patents [patents.google.com]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-methylthieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the physical properties of the heterocyclic compound 4-Chloro-2-methylthieno[3,2-c]pyridine. Recognizing the limited availability of direct experimental data for this specific isomer, this document synthesizes known information with a comparative analysis of its structural analogs. This approach offers a robust predictive framework and practical experimental guidance for researchers engaged in drug discovery and development.
Introduction to 4-Chloro-2-methylthieno[3,2-c]pyridine: A Compound of Interest
Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, most notably as precursors to antiplatelet agents.[1][2] The specific isomer, 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS Number: 59207-24-8), represents a key scaffold for further chemical elaboration.[3][4][5] Understanding its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows.
This guide will delve into the known and predicted physical characteristics of this compound, supported by data from its structural isomers and the parent thieno[3,2-c]pyridine ring system. Furthermore, it will provide standardized experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers.
Molecular Structure and Core Physicochemical Parameters
The foundational physical properties of a molecule are dictated by its structure. 4-Chloro-2-methylthieno[3,2-c]pyridine is a bicyclic heteroaromatic compound, featuring a thiophene ring fused to a pyridine ring.
Caption: Workflow for experimental melting point determination.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations. [6][7][8][9][10][11] Methodology (Equilibrium Solubility):
-
Prepare saturated solutions of 4-Chloro-2-methylthieno[3,2-c]pyridine in a range of relevant solvents (e.g., water, buffers of different pH, ethanol, DMSO) at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the solutions for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Express solubility in terms of mg/mL or mol/L.
Caption: Workflow for experimental equilibrium solubility assessment.
Conclusion
While direct experimental data for 4-Chloro-2-methylthieno[3,2-c]pyridine is limited, a comprehensive understanding of its physical properties can be achieved through a combination of predictive methods based on its molecular structure and comparative analysis with its isomers. The provided protocols for experimental determination empower researchers to validate these predictions and generate robust data for their specific applications. As a compound of interest in the broader field of thienopyridine chemistry, a thorough characterization of its physical properties is a critical first step in unlocking its full potential in drug discovery and development.
References
- Britannica. (n.d.). Physical properties of heterocyclic compounds. In Encyclopædia Britannica.
- Janssens, S., & Van den Mooter, G. (2009). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 6(4), 1158–1166.
- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.
- Crist, R. M., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Journal of Pharmaceutical Sciences, 108(1), 73-80.
- Entzian, A., et al. (2010). Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles.
- CymitQuimica. (n.d.). Thieno[3,2-c]pyridine.
- Chemcasts. (n.d.). thieno[3,2-c]pyridine-6-carboxylic acid (CAS 60249-09-4) Properties.
- Chemsrc. (2025). Thieno[3,2-b]pyridine.
- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- University of California, Los Angeles. (n.d.).
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- PubChem. (n.d.). Thieno(3,2-c)pyridine.
- Peter, C., et al. (2018). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases.
- Al-Jubouri, H. R. (2021). Experiment (1)
- Price, M. L., & Jorgensen, W. L. (2000). Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles. The Journal of Physical Chemistry B, 104(49), 11732–11742.
- California State University, Bakersfield. (n.d.). Experiment 1 - Melting Points.
- Royal Society of Chemistry. (n.d.).
- University of Technology, Jamaica. (n.d.).
- Ciesielski, A., et al. (2019). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 30(6), 2173–2184.
- El-Saghier, A. M. M. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 6(2), 223-232.
- El-Saghier, A. M. M. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
- Yang, K., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(10), 2469.
- Anxin Chemistry Co., Ltd. (2025). properties of methyl.
- Espinosa, A., et al. (2005). Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. Arkivoc, 2005(4), 88-103.
- Murayama, N., et al. (2012). Biotransformation of Prasugrel, a Novel Thienopyridine Antiplatelet Agent, to the Pharmacologically Active Metabolite. Drug Metabolism and Disposition, 40(6), 1087–1094.
- Alchem Pharmtech. (n.d.). CAS 59207-24-8 | 4-CHLORO-2-METHYLTHIENO[3,2-C]PYRIDINE.
- Klemm, L. H., et al. (2000). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ′]dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 37(4), 829-834.
- Le, C., et al. (2024). A database of steric and electronic properties of heteroaryl substituents.
- Gérardy, R., et al. (2007). The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles. The Journal of Organic Chemistry, 72(19), 7294–7300.
- Agilent Technologies. (n.d.).
- ChemScene. (n.d.). Thieno[3,2-c]pyridine.
- MySkinRecipes. (n.d.).
- Gérardy, R., et al. (2007). The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
- The Chemistry Guru. (2023, November 19). Chloro pattern in Mass Spectrometry [Video]. YouTube.
- Orlik, M., et al. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Applied Nanoscience, 12(1), 13-24.
- The Organic Chemistry Tutor. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube.
- PubChemLite. (n.d.). 4-chloro-3-methylthieno[3,2-c]pyridine.
- Arctom Scientific. (n.d.). CAS NO. 59207-24-8 | 4-Chloro-2-methylthieno[3,2-c]pyridine.
- Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. John Wiley & Sons.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Farid, N. A., et al. (2007). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Siller-Matula, J. M., et al. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1).
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Thienopyridine Derivatives [myskinrecipes.com]
- 5. arctomsci.com [arctomsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
An In-Depth Technical Guide to 4-Chloro-2-methylthieno[3,2-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of pharmacologically active molecules, particularly antiplatelet agents, a thorough understanding of its chemical properties, reactivity, and synthesis is crucial for its effective utilization. This guide provides a comprehensive overview of 4-Chloro-2-methylthieno[3,2-c]pyridine, consolidating available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, it delves into the reactivity of the thienopyridine core, exploring its behavior in key chemical transformations. Safety and handling protocols are also outlined to ensure its proper management in a laboratory setting. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics based on the thienopyridine scaffold.
Introduction: The Significance of the Thienopyridine Scaffold
The thienopyridine ring system, a fusion of thiophene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Thienopyridine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, this structural motif is the cornerstone of a major class of antiplatelet drugs that act as P2Y12 receptor antagonists, playing a critical role in the management of cardiovascular diseases. The strategic placement of substituents on the thienopyridine core allows for the fine-tuning of a compound's pharmacological profile, making it a versatile platform for drug discovery. 4-Chloro-2-methylthieno[3,2-c]pyridine serves as a pivotal building block in this context, offering a reactive handle for the introduction of further molecular complexity. Its role as a key intermediate in the synthesis of Prasugrel, a potent antiplatelet medication, underscores its industrial and pharmaceutical importance.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of 4-Chloro-2-methylthieno[3,2-c]pyridine is essential for its handling, characterization, and application in synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Chloro-2-methylthieno[3,2-c]pyridine.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.66 g/mol | Inferred from formula |
| CAS Number | 59207-24-8 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general solubility of similar heterocyclic compounds. |
| pKa | Not available |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 4-Chloro-2-methylthieno[3,2-c]pyridine. While a dedicated public repository of its spectra is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3][4]
2.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a singlet for the methyl group. The chemical shifts (δ) are anticipated in the following regions:
-
Aromatic Protons (Pyridine and Thiophene rings): δ 7.0 - 8.5 ppm. The specific coupling patterns will depend on the proton's position.
-
Methyl Protons (-CH₃): A singlet around δ 2.5 ppm.
2.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[5] The expected chemical shift ranges are:
-
Aromatic Carbons: δ 110 - 160 ppm. The carbon attached to the chlorine atom will be significantly influenced.
-
Methyl Carbon (-CH₃): δ 15 - 25 ppm.
2.2.3. IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, methyl): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
2.2.4. MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (183.66). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
The synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine typically involves the construction of the thienopyridine core followed by chlorination. While a specific, detailed, and publicly available laboratory protocol for this exact compound is scarce, a general synthetic strategy can be outlined based on established methods for analogous heterocyclic systems.[6][7][8]
General Synthetic Approach
A plausible synthetic route involves the following key transformations:
-
Formation of a 2-methyl-thieno[3,2-c]pyridin-4-one precursor: This can be achieved through various multi-step sequences starting from appropriately substituted thiophene and pyridine precursors.
-
Chlorination of the pyridinone: The hydroxyl group at the 4-position of the pyridinone is then converted to a chloro group.
Illustrative Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on common chlorination methods for similar heterocyclic ketones.[9]
Reaction: Chlorination of 2-methyl-thieno[3,2-c]pyridin-4(5H)-one
Materials:
-
2-methyl-thieno[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or other suitable base
-
Toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyl-thieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous toluene.
-
Add N,N-Dimethylaniline (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, gradually warm the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Chloro-2-methylthieno[3,2-c]pyridine by column chromatography on silica gel or by recrystallization.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Chemical Reactivity and Key Transformations
The reactivity of 4-Chloro-2-methylthieno[3,2-c]pyridine is primarily dictated by the chloro substituent on the electron-deficient pyridine ring. This makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).[10] The thienopyridine core can also participate in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is a good leaving group and can be displaced by a variety of nucleophiles. This is a powerful method for introducing diverse functional groups at this position.
4.1.1. Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring system.
Diagram: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-methylthieno[3,2-c]pyridine
Caption: General mechanism of SNAr on the thienopyridine core.
4.1.2. Common Nucleophiles
A wide range of nucleophiles can be employed in SNAr reactions with 4-Chloro-2-methylthieno[3,2-c]pyridine, including:
-
Amines: Primary and secondary amines react to form 4-amino-thienopyridine derivatives.
-
Alkoxides and Phenoxides: These nucleophiles yield the corresponding ethers.
-
Thiolates: Reaction with thiolates leads to the formation of thioethers.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent also enables participation in various palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.
4.2.1. Suzuki-Miyaura Coupling
This reaction involves the coupling of 4-Chloro-2-methylthieno[3,2-c]pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4-position.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
4.2.2. Other Cross-Coupling Reactions
Other important cross-coupling reactions applicable to 4-Chloro-2-methylthieno[3,2-c]pyridine include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a broader range of amines.
-
Sonogashira Coupling: For the introduction of terminal alkynes.
-
Heck Reaction: For the coupling with alkenes.
Biological Significance and Applications
The primary application of 4-Chloro-2-methylthieno[3,2-c]pyridine is as a key intermediate in the synthesis of Prasugrel. However, the thienopyridine scaffold itself is being explored for a variety of other therapeutic applications. Recent studies have shown that certain tetrahydrothieno[3,2-b]pyridine derivatives exhibit potential as novel fungicide lead scaffolds.[11] Additionally, derivatives of the related tetrahydrothieno[3,2-c]pyridine have been investigated as potent smoothened (Smo) antagonists, which have implications in cancer therapy by inhibiting the Hedgehog signaling pathway.[12] The versatility of 4-Chloro-2-methylthieno[3,2-c]pyridine allows for its use in the generation of compound libraries for screening against a wide array of biological targets.
Safety, Handling, and Storage
Hazard Identification
Based on analogous structures, 4-Chloro-2-methylthieno[3,2-c]pyridine should be considered as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
4-Chloro-2-methylthieno[3,2-c]pyridine is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its reactivity, centered around the chloro-substituent, allows for a wide range of chemical modifications through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and its key chemical transformations. As research into thienopyridine-based therapeutics continues to expand, a thorough understanding of intermediates like 4-Chloro-2-methylthieno[3,2-c]pyridine will remain essential for the advancement of medicinal chemistry.
References
- Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965.
- Fisher Scientific. (2025).
- MedChemExpress. (2025). Safety Data Sheet: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.
- Thermo Fisher Scientific. (2025).
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
- Abdelwahab, B. F., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 54(5), 2931-2937.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2023). Molecules, 28(15), 5789.
- Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)...
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Pyridine(110-86-1) 13C NMR spectrum - ChemicalBook. (n.d.).
- CAS 59207-24-8 | 4-CHLORO-2-METHYLTHIENO[3,2-C]PYRIDINE - Alchem Pharmtech. (n.d.).
- Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed. (n.d.).
- Pyridine - the NIST WebBook. (n.d.).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.).
- Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing). (n.d.).
- 4-chloro-3-methylthieno[3,2-c]pyridine - PubChemLite. (n.d.).
Sources
- 1. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 4-chloro-3-methylthieno[3,2-c]pyridine (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chloro-2-methylthieno 3,2-d pyrimidine AldrichCPR 319442-16-5 [sigmaaldrich.com]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine | C13H7BrClNS | CID 18446585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Chloro-2-methylthieno[3,2-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis and expert interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Chloro-2-methylthieno[3,2-c]pyridine. Thienopyridines are a critical class of heteroaromatic compounds, forming the core scaffold of numerous pharmacologically active agents. Consequently, unambiguous structural verification is paramount in their synthesis and development. This document delineates the theoretical basis for the expected ¹H NMR spectrum of the title compound, offering detailed predictions of chemical shifts, multiplicities, and coupling constants for each proton. Furthermore, a rigorous, field-tested experimental protocol for acquiring a high-quality spectrum is provided, ensuring that researchers can reliably validate their synthetic outcomes.
Introduction to the Thienopyridine Core
The thieno[3,2-c]pyridine scaffold is a fused bicyclic heteroaromatic system of significant interest in medicinal chemistry and drug development. It is structurally related to blockbuster antiplatelet agents like clopidogrel and ticlopidine.[1] The specific substitution pattern of 4-Chloro-2-methylthieno[3,2-c]pyridine presents a unique electronic environment, making it a valuable building block for generating novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural elucidation of organic molecules.[2] For a molecule like 4-Chloro-2-methylthieno[3,2-c]pyridine, ¹H NMR provides a rapid and definitive fingerprint, confirming the regiochemistry of the substituents and the integrity of the fused-ring core. This guide serves to translate the theoretical principles of NMR into a practical, predictive analysis for this specific molecule.
Molecular Structure and Proton Environment Analysis
To predict the ¹H NMR spectrum, a thorough analysis of the molecule's structure is the foundational first step. The structure contains four distinct proton environments, which will give rise to four unique signals in the spectrum.
-
Aromatic Protons (H-6 and H-7): These two protons are on the pyridine ring. They are adjacent to each other and will therefore exhibit spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the fused thiophene ring.
-
Thiophene Proton (H-3): This proton is on the thiophene ring. Its chemical environment is significantly affected by the adjacent sulfur atom and the methyl group at the C-2 position.
-
Methyl Protons (CH₃): These three equivalent protons are attached to the C-2 position of the thiophene ring.
The substituents play a critical role in modulating the electronic environment. The chlorine atom at C-4 is an electron-withdrawing group, which will deshield nearby protons. Conversely, the methyl group at C-2 is weakly electron-donating, leading to a slight shielding effect on its neighboring proton.
Below is a diagram illustrating the molecular structure and the assigned proton labels.
Caption: Molecular structure of 4-Chloro-2-methylthieno[3,2-c]pyridine with proton labeling.
Predicted ¹H NMR Spectral Analysis
Based on established principles of NMR spectroscopy and data from analogous structures like pyridines and thiophenes, a detailed prediction of the ¹H NMR spectrum can be constructed.[3][4][5] The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for such compounds.[2]
Chemical Shift (δ)
-
H-7: This proton is ortho to the electron-withdrawing nitrogen atom, which strongly deshields it. Therefore, it is expected to have the most downfield chemical shift of the aromatic protons. Its predicted range is δ 8.4 - 8.6 ppm .
-
H-6: This proton is meta to the nitrogen atom and will be less deshielded than H-7. The electron-withdrawing effect of the chlorine atom at C-4 will also influence its position. Its predicted range is δ 7.2 - 7.4 ppm .
-
H-3: This proton is on the electron-rich thiophene ring. The adjacent methyl group is weakly electron-donating, causing a slight upfield shift compared to an unsubstituted thiophene proton. Its predicted chemical shift is in the range of δ 7.0 - 7.2 ppm .
-
CH₃ Protons: Aliphatic protons on an aromatic ring typically appear further upfield. The methyl group protons are expected in the range of δ 2.5 - 2.7 ppm .
Multiplicity (Splitting Pattern)
The multiplicity of each signal is determined by the number of neighboring protons (n) and follows the n+1 rule.
-
H-7: It is coupled to the adjacent H-6. Therefore, it will appear as a doublet (d) .
-
H-6: It is coupled to the adjacent H-7. It will also appear as a doublet (d) .
-
H-3: This proton has no adjacent protons. Thus, it will appear as a singlet (s) .
-
CH₃ Protons: These protons are not coupled to any other protons and will therefore appear as a singlet (s) .
Integration
The integral of each peak is proportional to the number of protons it represents.
-
H-7: 1H
-
H-6: 1H
-
H-3: 1H
-
CH₃ Protons: 3H
The expected integration ratio is 1:1:1:3 .
Coupling Constants (J)
-
J₆,₇: The coupling between H-6 and H-7 is an ortho coupling in a pyridine-like system. The expected coupling constant is in the range of 5.0 - 6.0 Hz .
Tabulated Summary of Predicted ¹H NMR Data
The predicted spectral data for 4-Chloro-2-methylthieno[3,2-c]pyridine in CDCl₃ is summarized in the table below for clarity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | 8.4 - 8.6 | Doublet (d) | 1H | J₆,₇ = 5.0 - 6.0 |
| H-6 | 7.2 - 7.4 | Doublet (d) | 1H | J₆,₇ = 5.0 - 6.0 |
| H-3 | 7.0 - 7.2 | Singlet (s) | 1H | N/A |
| -CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | N/A |
Recommended Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of a high-resolution, unambiguous ¹H NMR spectrum, the following self-validating protocol is recommended.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the synthesized 4-Chloro-2-methylthieno[3,2-c]pyridine.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). This solvent is chosen for its ability to dissolve a wide range of organic compounds and its single residual peak (δ ~7.26 ppm) that typically does not interfere with aromatic signals.[6]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, particulate-free solution is critical for high-quality spectra.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Acquisition Time (AQ): ≥ 3.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Integration: Manually integrate all signals, ensuring the integral regions cover the entire peak area. Normalize the integrals to a known proton count (e.g., set one of the 1H signals to 1.0).
The relationship between these steps is illustrated in the workflow diagram below.
Caption: Recommended workflow for ¹H NMR spectrum acquisition and processing.
Conclusion
The ¹H NMR spectrum of 4-Chloro-2-methylthieno[3,2-c]pyridine is predicted to show four distinct signals: two doublets in the aromatic region corresponding to the pyridine protons, and two singlets representing the thiophene proton and the methyl group. This predicted pattern provides a clear and verifiable fingerprint for structural confirmation. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently acquire high-quality spectral data to validate the synthesis of this important heterocyclic compound and its analogues, ensuring the integrity of their chemical matter for further investigation.
References
-
Yu, H., Wu, Y., Wang, L., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Journal of Organic Chemistry, 77(19), 8615-8620. Available at: [Link]
-
Kiebist, J., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Journal of Fungi, 7(9), 748. Available at: [Link]
-
University of Regensburg. (n.d.). NMR Chemical Shifts. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
-
Reich, H. J. (n.d.). Table of characteristic proton NMR chemical shifts. University of Wisconsin. Available at: [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]
-
Michigan State University. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]
-
Maldonado, E., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2786. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Gold-catalyzed deoxygenation of amine N-oxides. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
PubChem. (n.d.). 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. Available at: [Link]
Sources
- 1. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]
- 2. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
Mass spectrometry of 4-Chloro-2-methylthieno[3,2-c]pyridine
An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-2-methylthieno[3,2-c]pyridine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the mass spectrometric analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine, a heterocyclic compound of significant interest in pharmaceutical research and development. As a key intermediate, its structural integrity, purity, and metabolic fate are critical parameters that demand robust analytical characterization. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]
This guide moves beyond simple procedural outlines to deliver field-proven insights, focusing on the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric analysis of this specific molecule.
Core Physicochemical Properties and Structural Foundation
A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometric method development.
Structure:
Caption: Chemical Structure of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Table 1: Key Molecular Properties
| Property | Value | Source/Calculation |
| Molecular Formula | C₈H₆ClNS | - |
| Monoisotopic Mass | 182.9909 Da | Calculated |
| Average Mass | 183.66 Da | Calculated |
| Nominal Mass | 183 Da | Calculated |
| XLogP3 (Predicted) | 3.2 | [3] |
Rationale: The exact monoisotopic mass is the most critical parameter in mass spectrometry. It is the mass used for accurate mass measurements in High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.[4][5] The nominal mass is sufficient for low-resolution instruments. The predicted lipophilicity (XLogP3) suggests good solubility in organic solvents typically used for chromatography.
Foundational Analytical Strategies: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision. It hinges on the analyte's volatility and thermal stability.
-
GC-MS: This is a powerful technique for volatile compounds.[6] Given the structure of 4-Chloro-2-methylthieno[3,2-c]pyridine, it is likely sufficiently volatile and thermally stable for GC-MS analysis. The primary advantage is the use of Electron Impact (EI) ionization, which induces extensive, reproducible fragmentation, creating a characteristic "fingerprint" spectrum ideal for library matching and structural elucidation.[7][8]
-
LC-MS: This is the workhorse of modern pharmaceutical analysis due to its broad applicability to compounds of varying polarity and thermal stability.[9][10][11] It typically employs soft ionization techniques like Electrospray Ionization (ESI), which preserve the molecular ion, providing clear molecular weight information.[12][13] When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural data.[14][15]
Recommendation: For initial characterization and purity assessment where reference standards are available, GC-MS with EI is an excellent choice for its robust fragmentation and library-building potential. For applications in complex matrices (e.g., biological fluids for metabolism studies) and for quantitative analysis in drug development, LC-MS/MS with ESI is the superior, required approach.[9]
Experimental Protocol: GC-MS with Electron Impact (EI) Ionization
This protocol is designed for structural confirmation and purity analysis.
Objective: To generate a reproducible fragmentation pattern for 4-Chloro-2-methylthieno[3,2-c]pyridine and identify potential volatile impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer is sufficient.[7]
-
GC Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This program provides good separation for compounds in this molecular weight range while ensuring elution in a reasonable time.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV. Rationale: 70 eV is the industry standard, providing a high ionization cross-section and generating reproducible fragmentation patterns for library comparison.[16]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450. Rationale: This range comfortably covers the molecular ion and all expected fragments.
-
Experimental Protocol: LC-MS/MS with Electrospray Ionization (ESI)
This protocol is tailored for quantitative analysis, impurity profiling, and metabolite identification in a drug development context.[9]
Objective: To develop a sensitive and selective method for detecting and quantifying the parent compound and related species.
Caption: A typical LC-MS/MS workflow for targeted analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution in Methanol or Acetonitrile. Dilute to the desired concentration (e.g., 1-100 ng/mL) using the initial mobile phase composition.
-
Instrumentation: A triple quadrupole (QqQ) or Q-TOF mass spectrometer coupled to an HPLC or UPLC system.[1][9]
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a common modifier that aids in protonation for positive-ion ESI.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Rationale: The pyridine nitrogen is basic and will readily accept a proton to form a stable [M+H]⁺ ion.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120°C.
-
Desolvation Gas Temp: ~350°C.
-
Analysis Mode: For a QqQ, use Multiple Reaction Monitoring (MRM) for quantification. For a Q-TOF, use targeted MS/MS.
-
MRM Transition (Example): Precursor Ion (Q1): m/z 184.0 → Product Ion (Q3): [Select a stable fragment, e.g., m/z 148.0 after Cl loss]. Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation event.[1]
-
Deciphering the Spectra: Predicted Fragmentation Pathways
Structural elucidation relies on predicting and interpreting fragmentation. The mechanisms differ significantly between EI and ESI-MS/MS (via Collision-Induced Dissociation, CID).
Electron Impact (EI) Fragmentation
Under the high energy of EI, the initial radical cation (M⁺˙) at m/z 183/185 (reflecting the ³⁵Cl/³⁷Cl isotopes in an ~3:1 ratio) will undergo several predictable cleavages.
Caption: Predicted EI fragmentation pathway for 4-Chloro-2-methylthieno[3,2-c]pyridine.
Key Predicted Fragments (EI):
-
Loss of Chlorine Radical ([M-Cl]⁺): This is a very common pathway for chloro-aromatic compounds, leading to a stable radical cation at m/z 148 .[17][18] This is often a prominent peak.
-
Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group would result in an ion at m/z 168/170 .
-
Ring Cleavage: Aromatic and heterocyclic systems can undergo complex rearrangements. The expulsion of neutral molecules like HCN (27 Da) from the pyridine ring is plausible, leading to an ion at m/z 156/158 . Further fragmentation of the m/z 148 ion could involve the loss of acetylene (C₂H₂) from the thiophene ring, yielding a fragment at m/z 122 .
ESI-MS/MS (CID) Fragmentation
In ESI, the molecule is first protonated to form the [M+H]⁺ ion at m/z 184/186 . This even-electron ion is then fragmented in the collision cell. The fragmentation is typically less extensive than EI and often involves the loss of neutral molecules.
Key Predicted Fragments (CID of [M+H]⁺):
-
Loss of HCl ([M+H-HCl]⁺): A common pathway for protonated chloro-heterocycles is the neutral loss of HCl, which would produce a radical cation at m/z 148 . This ion would have the same mass as the [M-Cl]⁺ fragment in EI, but a different electronic nature.
-
Loss of Chlorobenzene Moiety: Depending on the collision energy, more significant fragmentation could occur, but the initial loss of HCl is the most chemically intuitive and energetically favorable pathway.
The Power of High-Resolution Mass Spectrometry (HRMS)
For definitive identification of the parent compound or any unknown impurities/metabolites, HRMS is indispensable.[5][19] While low-resolution MS provides the nominal mass (183 Da), HRMS provides the exact mass.
Table 2: HRMS for Elemental Composition Confirmation
| Molecular Formula | Nominal Mass | Calculated Exact Mass |
| C₈H₆³⁵ClNS | 183 | 182.99092 |
| C₉H₈N₃S | 183 | 183.04661 |
| C₁₀H₁₁O₂N | 183 | 183.07898 |
Rationale: An HRMS instrument (like a TOF or Orbitrap) can measure mass with an accuracy of <5 ppm.[19][20] Measuring a mass of 182.9909 would unambiguously confirm the elemental formula C₈H₆ClNS, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different formulas).[4][20] This is a regulatory requirement for the characterization of new chemical entities and their impurities.
Conclusion and Forward Outlook
The mass spectrometric analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine is a multi-faceted task that can be effectively addressed with a strategic application of modern analytical techniques.
-
For initial identification and structural fingerprinting, GC-MS with EI ionization is a robust and effective method.
-
For quantitative analysis, impurity profiling, and metabolism studies within a drug development framework, LC-MS/MS with ESI is the gold standard. [1][9]
-
High-Resolution Mass Spectrometry is essential for the unambiguous confirmation of elemental composition for the parent compound and any novel related substances.
By understanding the fundamental principles of ionization and fragmentation and applying the detailed protocols within this guide, researchers can generate high-quality, reliable, and defensible mass spectrometric data, accelerating their research and development objectives.
References
-
BioAgilytix Labs. LC/MS Applications in Drug Development. [Link]
-
Drug Development & Delivery. (2016-08-24). Application of LCMS in small-molecule drug development. [Link]
-
D. Guillarme, et al. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]
-
ResolveMass Laboratories Inc. (2026-01-01). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]
-
Fiveable. High-Resolution Mass Spectrometry Definition. [Link]
-
Lee, M. S., & Kerns, E. H. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. [Link]
-
Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. [Link]
-
Chemistry LibreTexts. (2014-08-18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
-
Patel, K. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]
-
Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
-
American Pharmaceutical Review. (2015-09-30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
ResearchGate. (Request PDF). High-resolution mass spectrometry. [Link]
-
Wikipedia. Tandem mass spectrometry. [Link]
-
Cristea, S., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]
-
Feng, Y. Q., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][9][20]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry. [Link]
-
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Postgraduate Medicine, Education and Research. [Link]
-
Liu, Z. M., et al. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][9][20]benzothiazepines. Rapid Communications in Mass Spectrometry. [Link]
-
Wikipedia. Gas chromatography–mass spectrometry. [Link]
-
Hites, R. A. Gas Chromatography Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Chemistry LibreTexts. (2023-08-29). Electrospray Ionization Mass Spectrometry. [Link]
-
Bowen, R. D., et al. (2014). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of Mass Spectrometry. [Link]
-
PubChem. 4-chloro-3-methylthieno[3,2-c]pyridine. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. PubChemLite - 4-chloro-3-methylthieno[3,2-c]pyridine (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1,5]benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-2-methylthieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thienopyridine scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on cardiovascular medicine through the development of potent antiplatelet agents. The specific derivative, 4-Chloro-2-methylthieno[3,2-c]pyridine, represents a key intermediate and a molecule of significant interest for the exploration of novel therapeutic applications. While the antiplatelet activity via P2Y12 receptor antagonism is the most established therapeutic avenue for this class of compounds, emerging research suggests a much broader pharmacological potential. This guide provides a comprehensive technical overview of the potential therapeutic targets of 4-Chloro-2-methylthieno[3,2-c]pyridine and its analogs. We will delve into the established role of thienopyridines as P2Y12 receptor antagonists and explore other promising areas including oncology, neurodegenerative diseases, and infectious diseases. For each potential target, we will discuss the underlying mechanism of action, therapeutic relevance, and provide detailed, actionable experimental workflows for validation. This document is intended to serve as a strategic resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this versatile chemical scaffold.
Introduction: The Thienopyridine Scaffold
Thienopyridines are a class of heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring. This structural motif has proven to be a privileged scaffold in drug discovery, leading to the development of blockbuster drugs such as clopidogrel and ticlopidine.[1][2] These compounds are renowned for their antiplatelet effects, which are mediated through the irreversible antagonism of the P2Y12 receptor on platelets.[1][3] The core structure of 4-Chloro-2-methylthieno[3,2-c]pyridine provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. While its primary association is with antithrombotic therapy, the inherent chemical reactivity and structural features of the thienopyridine nucleus make it a compelling candidate for targeting a diverse range of biological pathways. Recent studies have highlighted the potential of thienopyridine derivatives in areas beyond hemostasis, including cancer, inflammation, and neurological disorders.[4][5][6][7]
This guide will systematically explore these potential therapeutic avenues, providing the scientific rationale and experimental frameworks necessary to investigate the broader pharmacological profile of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Established Therapeutic Target: The P2Y12 Receptor
The most well-characterized therapeutic target for the thienopyridine class of compounds is the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation.[4][8]
Mechanism of Action and Therapeutic Relevance
The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from dense granules of activated platelets. Upon activation, the P2Y12 receptor couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation, contributing to thrombus formation.[1][3]
Thienopyridines like clopidogrel are prodrugs that are metabolized in the liver to form an active thiol metabolite.[3] This active metabolite then forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its inactivation. By blocking the P2Y12 receptor, thienopyridines effectively inhibit ADP-induced platelet aggregation, a critical step in the pathophysiology of arterial thrombosis.[1][8] This mechanism of action is central to their use in the prevention of atherothrombotic events in patients with cardiovascular, cerebrovascular, and peripheral vascular diseases.[1][2]
Experimental Validation Workflow
The following workflow outlines the key experiments to confirm the activity of 4-Chloro-2-methylthieno[3,2-c]pyridine as a P2Y12 receptor antagonist.
-
Objective: To determine the inhibitory effect of the compound on ADP-induced platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood obtained from healthy human donors.
-
Incubate PRP with varying concentrations of the test compound or vehicle control.
-
Induce platelet aggregation by adding ADP.
-
Monitor the change in light transmittance using a platelet aggregometer.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of platelet aggregation.
| Compound | ADP-induced Platelet Aggregation (IC50) |
| 4-Chloro-2-methylthieno[3,2-c]pyridine (Hypothetical Data) | 5 µM |
| Clopidogrel Active Metabolite | 1 µM |
| Vehicle Control | > 100 µM |
-
Objective: To assess the effect of the compound on the expression of platelet activation markers.
-
Methodology:
-
Treat washed platelets with the test compound or vehicle control.
-
Stimulate platelets with ADP.
-
Stain the platelets with fluorescently labeled antibodies against activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
-
Analyze the stained platelets using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of platelets expressing the activation markers in the presence and absence of the compound.
Caption: Inhibition of the Hedgehog signaling pathway by a Smoothened antagonist.
Metabotropic Glutamate Receptor 1 (mGluR1)
-
Mechanism of Action and Therapeutic Relevance: mGluR1 is a GPCR that plays a significant role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1 signaling has been implicated in chronic pain, particularly neuropathic pain. [7]Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as selective mGluR1 antagonists with demonstrated efficacy in animal models of pain. [7]* Experimental Validation Workflow:
-
Calcium Mobilization Assays: Use cells expressing mGluR1 and a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon receptor activation and inhibition.
-
Electrophysiological Recordings: Perform patch-clamp recordings from neurons to assess the effect of the compound on mGluR1-mediated synaptic currents.
-
In Vivo Models of Neuropathic Pain: Evaluate the analgesic effects of the compound in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models.
-
Antimicrobial and Antifungal Activity
-
Mechanism of Action and Therapeutic Relevance: The thienopyridine scaffold has been explored for its potential as an antimicrobial and antifungal agent. [5][9]The exact mechanisms of action are likely diverse and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The emergence of drug-resistant pathogens underscores the urgent need for novel antimicrobial agents.
-
Experimental Validation Workflow:
-
Minimum Inhibitory Concentration (MIC) Assays: Determine the lowest concentration of the compound that inhibits the visible growth of a range of bacteria and fungi using broth microdilution or agar dilution methods.
-
Mechanism of Action Studies: Investigate the specific molecular target by employing techniques such as target-based screening, transcriptome analysis, or proteomic profiling of treated microbes. [5] * In Vivo Infection Models: Assess the efficacy of the compound in animal models of bacterial or fungal infections.
-
Conclusion
The 4-Chloro-2-methylthieno[3,2-c]pyridine core represents a rich starting point for the discovery and development of novel therapeutics. While its role in the development of P2Y12 receptor antagonists is well-established, the exploration of other potential therapeutic targets is a promising and active area of research. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of this versatile scaffold against a range of biological targets. A thorough investigation of these emerging opportunities has the potential to expand the therapeutic utility of the thienopyridine class far beyond its current applications in cardiovascular medicine.
References
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- The thienopyridine class of antipl
- Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. BMJ Heart.
- Some important antiplatelet drugs containing thienopyridine.
- THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
- Synthesis of Novel Methyl 3-(hetero)
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm (RSC Publishing).
- Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Deriv
- Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neurop
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinetoday.com.au [medicinetoday.com.au]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heart.bmj.com [heart.bmj.com]
- 9. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 4-Chloro-2-methylthieno[3,2-c]pyridine analogs
An In-Depth Technical Guide to 4-Chloro-2-methylthieno[3,2-c]pyridine Analogs: Synthesis, Pharmacological Diversity, and Future Vistas
Abstract
The thieno[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antiplatelet agents Ticlopidine and Clopidogrel. This bicyclic heterocycle is recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets. The 4-Chloro-2-methylthieno[3,2-c]pyridine core, in particular, represents a critical intermediate, providing a reactive handle for extensive chemical modifications. This guide offers a comprehensive review of the synthesis, diverse pharmacological activities, and structure-activity relationships (SAR) of its analogs. We will delve into established applications in thrombosis and explore emerging roles in oncology, metabolic disorders, and infectious diseases, providing researchers and drug development professionals with a detailed survey of this potent chemical scaffold.
The Thieno[3,2-c]pyridine Core: A Privileged Scaffold in Drug Discovery
Fused heterocyclic systems are central to the development of novel therapeutics. Among these, the thienopyridine nucleus, particularly the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, has proven to be exceptionally fruitful.[1] Its structural features, combining a thiophene ring with a pyridine moiety, allow for three-dimensional diversity and a range of electronic properties that facilitate interactions with various biological macromolecules.
The significance of this scaffold is underscored by its presence in several FDA-approved drugs.[2] This success has spurred extensive research, revealing that derivatives of this core can modulate targets far beyond their initial application, including enzymes, G-protein coupled receptors (GPCRs), and signaling pathways crucial in cancer and metabolic diseases.[2][3] The pyridine and pyrimidine cores are noted for their roles in many biological processes and as attractive scaffolds for the discovery of novel drugs.[4]
Caption: The foundational 4-Chloro-2-methylthieno[3,2-c]pyridine structure.
Synthetic Strategies for Thieno[3,2-c]pyridine Analogs
The construction of the thieno[3,2-c]pyridine ring system can be achieved through several synthetic routes. A common and versatile approach involves the multi-step synthesis starting from substituted thiophenes, often culminating in a cyclization reaction to form the fused pyridine ring.
General Synthetic Workflow
A prevalent strategy for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives involves the Pictet-Spengler reaction.[5] This method allows for the enantioselective synthesis of disubstituted analogs. An alternative route applies the principles of thiophene synthesis developed by Cagniant and Kirsch to prepare the core nucleus.[5] The 4-chloro substituent, a key functional group for further derivatization, is typically introduced by treating the corresponding 4-hydroxy (or 4-oxo) precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]
Caption: Generalized workflow for the synthesis of thieno[3,2-c]pyridine analogs.
Experimental Protocol: Synthesis of 4-Anilino-Substituted Analog from a 4-Chloro Intermediate
The following protocol is a representative example of a nucleophilic aromatic substitution (SNAr) reaction, a common method for diversifying the 4-chloro-thieno[3,2-c]pyridine core. This procedure is adapted from methodologies used for synthesizing analogous 4-aminoquinazoline derivatives.[8]
Objective: To synthesize a 4-anilino-thieno[3,2-c]pyridine derivative.
Materials:
-
4-Chloro-2-methylthieno[3,2-c]pyridine (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Dioxane (10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-Chloro-2-methylthieno[3,2-c]pyridine (1.0 mmol), the desired aniline derivative (1.0 mmol), and dioxane (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the mixture.
-
Stir the reaction mixture at 80-100 °C under an inert nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-anilino-2-methylthieno[3,2-c]pyridine analog.[8]
Pharmacological Profile and Mechanisms of Action
While initially recognized for their antiplatelet effects, analogs of the 4-Chloro-2-methylthieno[3,2-c]pyridine scaffold have demonstrated a remarkable breadth of biological activities.
Hallmark Activity: P2Y12 Receptor Antagonism for Antiplatelet Therapy
The most well-known thienopyridines—Ticlopidine, Clopidogrel, and Prasugrel—are antiplatelet agents that function as irreversible antagonists of the P2Y12 receptor, a key ADP receptor on platelets.[9][10]
Mechanism of Action: These drugs are prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes.[10] The active metabolite then forms a disulfide bond with a cysteine residue on the P2Y12 receptor. This covalent modification permanently disables the receptor, preventing ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation.[10] This inhibition of platelet aggregation is crucial for preventing atherothrombotic events in patients with cardiovascular diseases.[9][11]
Caption: Inhibition of the P2Y12 signaling pathway by thienopyridine active metabolites.
Emerging Therapeutic Applications
Research has expanded the therapeutic potential of thieno[3,2-c]pyridine analogs into several other fields:
-
Oncology: Certain derivatives act as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of this pathway is implicated in several cancers, making these compounds promising anticancer agents.[3]
-
Metabolic Disorders: A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, a promising strategy for treating Type 2 Diabetes Mellitus (T2DM).[12]
-
Antiviral Activity: Novel thieno[2,3-b]pyridine analogs have shown potential as inhibitors of the Hepatitis C Virus (HCV), addressing a significant need for new antiviral treatments.[13]
-
Antiparasitic Agents: Thieno[2,3-b]pyridines have been investigated as inhibitors of the plasmodial glycogen synthase kinase-3 (PfGSK-3), a potential drug target for malaria.[14] Some carboxamide derivatives have also shown potent antiplasmodial activity through other mechanisms.[15]
Structure-Activity Relationship (SAR) Analysis
The therapeutic versatility of thieno[3,2-c]pyridine analogs stems from how structural modifications at different positions on the scaffold influence their interaction with biological targets.
Key SAR Insights:
-
Position 4: The 4-chloro group serves as an excellent leaving group for introducing various substituents via SNAr. The nature of the amine, alcohol, or other nucleophile introduced at this position is critical for target specificity. For example, in antiplasmodial thieno[2,3-b]pyridines, attaching alkylamino side chains at the para-position of a 4-phenyl ring improved both solubility and activity.[14]
-
Pyridine Nitrogen: N-alkylation or modification of the pyridine nitrogen can significantly alter the compound's properties, including its ability to cross cell membranes and its metabolic stability.
-
Thiophene Ring: Substitutions on the thiophene ring, such as the 2-methyl group, can influence binding affinity and selectivity. SAR studies on thieno[2,3-b]pyridine derivatives as hepatic gluconeogenesis inhibitors showed that replacing a trifluoromethyl group in the thiophene core could improve potency.[12]
Caption: Critical positions on the thieno[3,2-c]pyridine scaffold for structural modification.
The following table summarizes SAR data for a series of thieno[2,3-b]pyridine analogs developed as hepatic gluconeogenesis inhibitors, illustrating the impact of substitutions on inhibitory potency.
| Compound | R Group Modification | IC₅₀ (μM) for Hepatic Glucose Production |
| DMT (Hit) | CF₃ at thiophene core | 33.8 |
| 8e | Replacement of CF₃ | 16.8 |
| 9d | Replacement of CF₃ | 12.3 |
| (Data sourced from a study on hepatic gluconeogenesis inhibitors[12]) |
Future Directions and Conclusion
The 4-Chloro-2-methylthieno[3,2-c]pyridine scaffold and its analogs remain a highly productive platform for drug discovery. While the success of antiplatelet agents like Clopidogrel has cemented its importance, the future lies in leveraging its structural versatility to address unmet needs in other therapeutic areas.
Future research should focus on:
-
Developing Direct-Acting Inhibitors: Moving away from the prodrug model of classic thienopyridines could lead to agents with more predictable pharmacokinetics and reduced inter-patient variability, mitigating a key limitation of drugs like Clopidogrel.
-
Enhancing Selectivity: Fine-tuning substitutions on the scaffold to develop highly selective inhibitors for targets in cancer (e.g., Smo, kinases) or viral diseases can lead to more effective and less toxic therapies.
-
Scaffold Hopping and Bioisosteric Replacement: Exploring related scaffolds like thienopyrimidines, which are structurally similar to purine bases, could unlock novel biological activities.[2] The 4,5,6,7-tetrahydrothieno pyridine nucleus is considered a lead structure for future drug development.[1]
References
-
Zambare, A. S., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
(2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available at: [Link]
-
Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. Available at: [Link]
-
(2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. Available at: [Link]
-
Gurbel, P. A., & Tantry, U. S. (2003). The thienopyridines. Coronary Artery Disease. Available at: [Link]
-
(2015). Discovery and Structure-Activity Relationships Study of Novel Thieno(2,3-b) Pyridine Analogues As Hepatitis C Virus Inhibitors. Scribd. Available at: [Link]
-
Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available at: [Link]
-
(2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal. Available at: [Link]
-
Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
(2012). Method for synthesizing 4-chloro-pyridine. Patsnap. Available at: [Link]
-
(2015). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Journal of Medicinal Chemistry. Available at: [Link]
- (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
-
Romero-Ortega, M., et al. (2015). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts. Available at: [Link]
-
Held, J., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Available at: [Link]
-
(2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]
-
Prachayasittikul, V., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]
-
Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
-
Fayed, E. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society. Available at: [Link]
-
El-Gazzar, A. A., et al. (2007). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][12]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][12]triazine Derivatives. Molecules. Available at: [Link]
-
da Silva, A. C. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Abstract and Significance
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique electronic and steric properties make it an attractive building block for designing enzyme inhibitors, receptor antagonists, and other therapeutic molecules. The target molecule, 4-Chloro-2-methylthieno[3,2-c]pyridine, is a highly valuable intermediate. The chloro-substituent at the 4-position serves as a versatile synthetic handle for introducing diverse functionalities via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs. This document provides a comprehensive, field-proven guide for the multi-step synthesis of this key intermediate, detailing the underlying chemical principles and offering robust, step-by-step protocols for researchers in synthetic chemistry and drug development.
Recommended Synthetic Pathway Overview
The synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine is most effectively achieved through a three-stage process commencing with the construction of the saturated heterocyclic core, followed by selective oxidation and subsequent aromatizing chlorination. This pathway is designed for scalability and reliability, utilizing well-established transformations.
The logical flow of the synthesis is as follows:
-
Stage 1: Heterocycle Formation. A Pictet-Spengler reaction is employed to construct the foundational 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system from 2-(2-methylthiophen-3-yl)ethanamine and formaldehyde. This acid-catalyzed cyclization is a classic and efficient method for creating such fused heterocyclic structures.
-
Stage 2: Lactam Formation. The secondary amine within the tetrahydrothieno[3,2-c]pyridine core is selectively oxidized to form the corresponding lactam (a cyclic amide), 2-Methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one. This step introduces the carbonyl functionality necessary for the subsequent chlorination.
-
Stage 3: Aromatizing Chlorination. The final step involves the treatment of the lactam with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃). This reagent serves a dual purpose: it replaces the carbonyl oxygen with a chlorine atom and facilitates dehydration, driving the aromatization of the pyridine ring to yield the final product.
Visualized Synthetic Workflow
Application Notes and Protocols for the Purification of 4-Chloro-2-methylthieno[3,2-c]pyridine
Abstract
This document provides a comprehensive guide to the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, impurity profile, and the overall quality of active pharmaceutical ingredients (APIs), this guide details robust methodologies for obtaining this compound with high purity. We will explore purification strategies including recrystallization, column chromatography, and liquid-liquid extraction. Each section provides not only step-by-step protocols but also the underlying scientific principles, enabling researchers to adapt and troubleshoot these methods effectively. The protocols are designed to be self-validating through the integration of analytical techniques for purity assessment.
Introduction: The Critical Role of Purity in Drug Development
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the synthesis of various therapeutic agents. The presence of impurities, even in trace amounts, can have detrimental effects on downstream reactions and the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation products[1]. Therefore, robust and reliable purification techniques are paramount.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide both practical, field-proven protocols and a deeper understanding of the principles governing each purification technique.
Understanding the Molecule: Properties of 4-Chloro-2-methylthieno[3,2-c]pyridine
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.
-
Structure: A fused bicyclic system consisting of a thiophene and a pyridine ring, with a chloro and a methyl substituent.
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, along with the chloro substituent, imparts a degree of polarity to the molecule. This makes it soluble in a range of organic solvents.
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom gives the molecule basic properties. This can be exploited in purification techniques like liquid-liquid extraction.
Purification Workflow: A Strategic Approach
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A general workflow is presented below.
Caption: A general workflow for the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Liquid-Liquid Extraction: An Effective Preliminary Cleanup
Liquid-liquid extraction can be a powerful first step to remove highly polar or non-polar impurities, as well as acidic or basic by-products. The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude 4-Chloro-2-methylthieno[3,2-c]pyridine in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic pyridine nitrogen will be protonated, rendering the compound soluble in the aqueous phase. Most non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is basic (pH 8-9). This will deprotonate the product, causing it to precipitate or form an oil.
-
Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Causality: This method leverages the change in solubility of the target compound upon protonation and deprotonation. The acidic wash isolates the basic product from neutral and acidic impurities. The subsequent basification and back-extraction isolate the product from any highly water-soluble impurities.
Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile and widely used technique for purifying organic compounds. For 4-Chloro-2-methylthieno[3,2-c]pyridine, normal-phase chromatography using silica gel is typically effective. This technique is particularly useful for separating impurities with similar polarities to the product.
Principle of Separation
Caption: Principle of separation in normal-phase column chromatography.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase solvent system. Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to obtain the purified 4-Chloro-2-methylthieno[3,2-c]pyridine.
Solvent System Selection: The choice of solvent is crucial for good separation. The following table provides a starting point for solvent selection.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many heterocyclic compounds. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound is more polar or for separating closely related impurities. |
| Ether / Petroleum Ether | Low to Medium | Often used for compounds of moderate polarity. |
Causality: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase. By carefully selecting the mobile phase, one can control the elution rate of the product relative to its impurities.
Recrystallization: For High Purity Crystalline Solids
If the crude product is obtained as a solid with relatively high purity (>90%), recrystallization is an excellent method for achieving high purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent is one in which 4-Chloro-2-methylthieno[3,2-c]pyridine has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen should be performed with small amounts of the crude product. Potential solvents include ethanol, isopropanol, acetonitrile, or a mixture of solvents like ether/hexane.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out of the solution. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Causality: As the hot, saturated solution cools, the solubility of the product decreases, leading to the formation of a crystalline lattice. The impurities, being present in lower concentrations, remain in the solution (mother liquor).
Purity Assessment: Validating the Purification Process
A robust purification protocol must be accompanied by reliable analytical methods to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the purity of the compound and the presence of any impurities[2][3][4]. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for detecting the presence of any structurally related impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.
Conclusion
The purification of 4-Chloro-2-methylthieno[3,2-c]pyridine is a critical step in its use as a pharmaceutical intermediate. The choice of purification technique—be it liquid-liquid extraction, column chromatography, or recrystallization—should be guided by the scale of the synthesis and the impurity profile of the crude material. By understanding the underlying principles of these techniques and validating the results with appropriate analytical methods, researchers can consistently obtain this valuable compound with the high purity required for drug development and manufacturing.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available at: [Link]
-
Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. Available at: [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka. Available at: [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis of 4-methylthieno[3, 2-c]pyridine. PrepChem.com. Available at: [Link]
-
4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg. CP Lab Safety. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
(PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
-
4-Chloro-3-methoxy-2-methylpyridine. PubChem. Available at: [Link]
-
4-chloro-3-methylthieno[3,2-c]pyridine. PubChem. Available at: [Link]
-
popcorn pyrimidine, 36267-71-7. The Good Scents Company. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Note: Recrystallization Protocol for 4-Chloro-2-methylthieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine via recrystallization. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring the high purity of this thienopyridine derivative is paramount. This document provides a step-by-step methodology, explains the underlying scientific principles for solvent selection and experimental execution, and offers insights for troubleshooting and optimization.
Introduction: The Critical Role of Purity
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a cornerstone for a range of therapeutic agents. The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are directly contingent on the purity of its preceding intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity in the final product.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] By carefully selecting a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, a highly purified crystalline solid can be obtained upon cooling.
This application note serves as a practical, experience-driven guide for the successful recrystallization of 4-Chloro-2-methylthieno[3,2-c]pyridine, enabling researchers to obtain a product of high purity suitable for downstream applications.
The Science of Solvent Selection: A Deliberate Approach
The choice of a recrystallization solvent is the most critical factor for a successful outcome. An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off while hot.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Chemical inertness towards the compound being purified.
Due to the limited availability of specific solubility data for 4-Chloro-2-methylthieno[3,2-c]pyridine, an empirical approach to solvent selection is recommended. The following table outlines a systematic screening process with common laboratory solvents. It is a general principle that "like dissolves like"; therefore, solvents with some polarity should be investigated.[4]
Table 1: Solvent Screening for Recrystallization of 4-Chloro-2-methylthieno[3,2-c]pyridine
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Often a good starting point for polar organic compounds. May show good differential solubility. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can be a suitable alternative. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that can be effective for a range of compounds. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may be too effective at room temperature. Often used in solvent mixtures. |
| Toluene | Nonpolar | 111 | Can be effective for compounds with aromatic character. Pyridine-containing compounds can sometimes crystallize well from toluene.[5] |
| Hexane | Nonpolar | 69 | Likely to have low solubility for the target compound. Primarily useful as an anti-solvent in a two-solvent system. |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but can act as an anti-solvent. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a starting point. Researchers should be prepared to modify and optimize the procedure based on their experimental observations.
Materials and Equipment
-
Crude 4-Chloro-2-methylthieno[3,2-c]pyridine
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Workflow for Recrystallization
Caption: Workflow for the recrystallization of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Detailed Procedure
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 20-30 mg) of crude 4-Chloro-2-methylthieno[3,2-c]pyridine into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor room temperature solubility. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable candidate for the bulk recrystallization.
-
-
Dissolution of the Crude Product:
-
Place the bulk of the crude 4-Chloro-2-methylthieno[3,2-c]pyridine into an Erlenmeyer flask.
-
Add a magnetic stir bar and the chosen solvent.
-
Heat the mixture on a hot plate with stirring. Add the solvent in portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6]
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying the Purified Product:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Two-Solvent Recrystallization
If a suitable single solvent cannot be identified, a two-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Proceed with the cooling and isolation steps as described above.
Data Interpretation and Quality Control
Table 2: Expected Outcomes and Quality Control Parameters
| Parameter | Method | Expected Result |
| Yield | Gravimetric | Dependent on initial purity and solubility. Aim for >80%. |
| Purity | HPLC, GC-MS | >99% |
| Melting Point | Melting Point Apparatus | A sharp melting point range close to the literature value. |
| Appearance | Visual Inspection | Crystalline solid. |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution and adding more solvent before allowing it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the recrystallization of 4-Chloro-2-methylthieno[3,2-c]pyridine. By following a systematic approach to solvent selection and adhering to the principles of recrystallization, researchers can consistently obtain a high-purity product. The purity of this key intermediate is a critical determinant of success in the synthesis of downstream pharmaceutical targets.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chem LibreTexts. Experiment 2: Recrystallization. Available from: [Link]
- Google Patents. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Available from: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available from: [Link]
-
Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available from: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
YouTube. Recrystallization. Available from: [Link]
- Google Patents. Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
-
National Center for Biotechnology Information. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]
-
ResearchGate. How to select the best solvent or re crystallization? Available from: [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. Available from: [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
Chegg. Solved What is the best recrystallizing solvent based on the. Available from: [Link]
-
PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available from: [Link]
-
PubChem. 4-Chlorothieno(2,3-b)pyridine-2-carboxylic acid. Available from: [Link]
Sources
Introduction: The Significance of Purifying 4-Chloro-2-methylthieno[3,2-c]pyridine
An In-Depth Technical Guide to the Purification of 4-Chloro-2-methylthieno[3,2-c]pyridine via Column Chromatography
This comprehensive guide provides a detailed protocol and expert insights into the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with thienopyridine derivatives and require a robust method for obtaining high-purity material.
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are a critical scaffold in medicinal chemistry, most notably as P2Y12 receptor antagonists which are widely used as antiplatelet agents in the treatment of cardiovascular diseases.[1][2][3] The purity of such compounds is paramount for accurate biological evaluation, ensuring reproducible results, and meeting stringent regulatory standards in drug development. Column chromatography is a fundamental and widely adopted technique for the purification of organic compounds, offering a reliable method to separate the target molecule from reaction byproducts, unreacted starting materials, and other impurities.[4]
This application note will delve into the principles of column chromatography as applied to 4-Chloro-2-methylthieno[3,2-c]pyridine, provide a detailed step-by-step protocol, and offer expert advice on process optimization and troubleshooting.
Foundational Principles: Tailoring Chromatography for a Thienopyridine Derivative
The successful purification of 4-Chloro-2-methylthieno[3,2-c]pyridine by column chromatography hinges on the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase. For this class of moderately polar heterocyclic compounds, normal-phase chromatography using silica gel as the stationary phase is the method of choice.[5]
Stationary Phase Selection: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5] These groups can interact with polar functional groups of the analyte through hydrogen bonding. Given the presence of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, 4-Chloro-2-methylthieno[3,2-c]pyridine is expected to exhibit moderate polarity and interact sufficiently with the silica gel for effective separation. Standard silica gel with a mesh size of 60-120 or 70-230 is typically suitable for this application.[6]
Mobile Phase Selection (Eluent): The mobile phase, a solvent or a mixture of solvents, competes with the analytes for adsorption sites on the stationary phase. For normal-phase chromatography, a non-polar solvent system with a polar modifier is employed. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
A common starting point for the purification of thienopyridine derivatives is a mixture of a non-polar hydrocarbon solvent and a more polar solvent. Based on literature precedents for similar heterocyclic compounds, suitable solvent systems include:
-
Ethyl acetate/Hexanes (or Heptane): A versatile and widely used system with a broad polarity range.[7]
-
Diethyl ether/Petroleum ether: Another effective combination for compounds of moderate polarity.
The optimal solvent ratio is determined empirically using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation and a reasonable elution time.[8]
Pre-Chromatography Workflow: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop a suitable solvent system and assess the purity of the crude material using TLC.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F254).
-
Spotting: Dissolve a small amount of the crude 4-Chloro-2-methylthieno[3,2-c]pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., 20% ethyl acetate in hexanes). Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization:
-
UV Light: Since 4-Chloro-2-methylthieno[3,2-c]pyridine contains an aromatic and conjugated system, it should be visible under a UV lamp (254 nm) as a dark spot against a fluorescent background.[9] This is a non-destructive visualization method.[1]
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will form a temporary yellow-brown complex with iodine vapor, making them visible.[10]
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as the thiophene ring. The compound will appear as a yellow spot on a purple background.[9]
-
The goal of the TLC analysis is to find a solvent system where the Rf of 4-Chloro-2-methylthieno[3,2-c]pyridine is around 0.3, and there is a clear separation from any impurities.
Detailed Protocol: Column Chromatography of 4-Chloro-2-methylthieno[3,2-c]pyridine
This section provides a step-by-step guide for the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine using flash column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (70-230 mesh)
-
Eluent (e.g., Ethyl acetate/Hexanes)
-
Crude 4-Chloro-2-methylthieno[3,2-c]pyridine
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Workflow Diagram
Caption: Workflow for the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Step-by-Step Methodology
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Secure the column in a vertical position using a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to protect it during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 4-Chloro-2-methylthieno[3,2-c]pyridine in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: If the compound has poor solubility in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin with the low-polarity eluent determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound and any more polar impurities. For example, you might start with 5% ethyl acetate in hexanes and gradually increase to 10%, 15%, and so on.
-
-
Fraction Collection:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
The size of the fractions will depend on the column size and the expected separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure 4-Chloro-2-methylthieno[3,2-c]pyridine.
-
Spot every few fractions on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under UV light.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-2-methylthieno[3,2-c]pyridine.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, HPLC).
-
Data Presentation and Interpretation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard polar adsorbent for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Ethyl acetate/Hexanes | Versatile, allows for a wide range of polarities to be accessed. |
| Initial Eluent | 5-10% Ethyl acetate in Hexanes | Should be non-polar enough to allow for good separation of less polar impurities. |
| Target Rf (TLC) | 0.2 - 0.4 | Provides a good balance between resolution and elution time. |
| Sample Loading | Dry loading is preferred | Minimizes band broadening and improves resolution, especially for less soluble samples.[8] |
| Elution Mode | Gradient Elution | Allows for the efficient elution of compounds with a range of polarities. |
Expertise & Experience: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | - Inappropriate solvent system- Column overloading- Poor column packing | - Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly without cracks or channels. |
| Compound Tailing | - Compound is too polar for the eluent- Strong interaction with silica | - Gradually increase the polarity of the eluent.- For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate acidic sites on the silica gel and reduce tailing.[11] |
| No Elution | - Compound is too polar | - Significantly increase the polarity of the eluent (e.g., add methanol to the ethyl acetate/hexanes system). |
| Compound Decomposition | - Compound is sensitive to the acidic nature of silica gel | - Deactivate the silica gel by pre-treating it with a solvent system containing triethylamine.[11]- Consider using a different stationary phase like alumina. |
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through the continuous monitoring of the purification process. The initial TLC analysis provides a predictive model for the column chromatography. The subsequent TLC analysis of the collected fractions serves as a real-time assessment of the separation efficiency. Finally, the purity of the isolated product should be confirmed by independent analytical methods such as NMR spectroscopy and LC-MS. This multi-layered analytical approach ensures the integrity and reliability of the purification process.
References
-
TLC Visualization Methods . University of California, Los Angeles. [Link]
-
TLC Visualization Reagents . École Polytechnique Fédérale de Lausanne. [Link]
-
Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Visualizing a TLC plate . YouTube. [Link]
-
Solvent Systems for Silica Gel Column Chromatography . Common Organic Chemistry. [Link]
-
Purification: Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . JoVE. [Link]
-
SOP: FLASH CHROMATOGRAPHY . University of Cape Town. [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST . Journal of Drug Delivery and Therapeutics. [Link]
-
SILICA GEL 60-120 MESH For Column Chromatography . Loba Chemie. [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity . MDPI. [Link]
-
Platelet P2Y12 receptor inhibition by thienopyridines: status and future . PubMed. [Link]
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review . PubMed. [Link]
-
Silica gel thin-layer chromatographic separation of cetylpyridinium chloride (CPC) from polyoxyethylene (20) sorbitan monolaurate (Tween-20) . ResearchGate. [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid . MDPI. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 112926-00-8 CAS | SILICA GEL 60-120 MESH | Column & Thin Layer Chromatographic Reagent | Article No. 05696 [lobachemie.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Purification [chem.rochester.edu]
Comprehensive Analytical Characterization of 4-Chloro-2-methylthieno[3,2-c]pyridine: A Key Pharmaceutical Intermediate
An Application Guide
Abstract
This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-Chloro-2-methylthieno[3,2-c]pyridine. As a critical intermediate in the synthesis of vital pharmaceuticals, such as the antiplatelet agent Prasugrel, rigorous verification of its identity, purity, and physicochemical properties is paramount.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It moves beyond standard protocols to explain the rationale behind method selection and data interpretation, ensuring a robust and integrated analytical strategy.
Introduction: The Significance of 4-Chloro-2-methylthieno[3,2-c]pyridine
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are the structural backbone of several blockbuster drugs that inhibit platelet aggregation, playing a crucial role in the prevention of thrombotic events.[3][4] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the quality of its precursors. Therefore, a multi-faceted analytical approach is required to control for process-related impurities, isomeric variants, and residual solvents, ensuring the intermediate meets stringent quality specifications before its use in downstream synthesis.
This guide outlines a logical workflow, combining chromatographic, spectroscopic, and thermal analysis techniques to provide a complete analytical profile of the target molecule.
The Integrated Analytical Workflow
A complete characterization is not achieved by a single technique but by the synergistic integration of multiple orthogonal methods. Each method provides a unique piece of the puzzle, from purity and impurity profiling to definitive structural confirmation. The following workflow illustrates a best-practice approach to the comprehensive analysis of a new batch or reference standard of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Figure 1: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. This method is ideal for quantifying the main component and detecting non-volatile impurities.
Expert Insight: The choice of a gradient elution is critical. An isocratic method may not provide sufficient resolution to separate closely eluting impurities, which are common in heterocyclic synthesis. The gradient allows for the elution of both early, more polar impurities and later, more non-polar impurities within a reasonable runtime. The method's performance must be verified according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Protocol: Purity of 4-Chloro-2-methylthieno[3,2-c]pyridine by RP-HPLC
-
Instrumentation & Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (ACS grade).
-
Ultrapure water.
-
-
Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve ~10 mg of 4-Chloro-2-methylthieno[3,2-c]pyridine reference standard in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 245 nm |
| Injection Vol. | 10 µL |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Assay (% Purity): Calculate the purity using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.
-
Impurities: Identify and quantify any impurity peaks relative to the main peak. For trace-level genotoxic impurities, a more sensitive method using LC-MS/MS may be required.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: GC is used to separate volatile organic compounds. Headspace sampling is employed to analyze residual solvents from the manufacturing process without injecting the non-volatile main compound. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. A mass spectrometer is used for detection, providing definitive identification of the solvents.
Expert Insight: Static headspace is preferred for this application as it is robust and minimizes contamination of the GC inlet and column. The choice of a polar GC column (e.g., WAX) provides excellent separation for common polar solvents like alcohols and ketones, as well as non-polar solvents used in synthesis.
Protocol: Residual Solvent Analysis by Headspace GC-MS
-
Instrumentation & Materials:
-
GC system with a Headspace Autosampler and Mass Spectrometric detector.
-
Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high-purity, solvent-free).
-
Certified residual solvent standards.
-
-
Preparation of Solutions:
-
Diluent: DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of 4-Chloro-2-methylthieno[3,2-c]pyridine into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp seal immediately.
-
-
GC-MS Conditions:
| Parameter | Value |
| Headspace Oven Temp. | 80 °C |
| Vial Equilibration Time | 20 min |
| GC Inlet Temp. | 220 °C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 230 °C |
| Ion Source Temp. | 230 °C |
| Mass Range (Scan) | 35 - 350 amu |
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times to a library of known standards.
-
Quantify against a standard curve prepared using certified solvent standards to ensure levels are below the limits specified by ICH Q3C guidelines.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide fingerprint information about the molecule's structure, confirming atomic connectivity and functional groups.
Figure 2: Strategy for integrating spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Expected Spectral Features for 4-Chloro-2-methylthieno[3,2-c]pyridine:
-
¹H NMR (in CDCl₃, ~400 MHz):
-
A singlet for the methyl group (-CH₃) protons, expected around δ 2.5-2.8 ppm.
-
Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring.
-
Two doublets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the two protons on the pyridine ring. The coupling constants will reveal their adjacency.[6]
-
-
¹³C NMR (in CDCl₃, ~100 MHz):
-
A signal for the methyl carbon in the aliphatic region (δ 15-25 ppm).
-
Multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of the fused ring system.
-
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information from fragmentation patterns.
Expected Data:
-
Molecular Ion (M⁺): The compound has a molecular formula of C₈H₆ClNS. The expected monoisotopic mass is approximately 182.99 Da.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for chlorine. The molecular ion peak will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the presence of one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.
Protocol: FTIR Analysis by KBr Pellet
-
Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands (cm⁻¹): Based on analyses of similar thienopyridine and pyrimidine structures, the following peaks are anticipated.[7][8]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~2950 - 2850 | Methyl (-CH₃) C-H Stretch |
| ~1600 - 1450 | C=C and C=N Ring Stretching Vibrations |
| ~1400 - 1200 | C-H Bending / Ring Vibrations |
| ~1100 - 1000 | C-Cl Stretch |
| ~750 - 650 | C-S Stretch |
Thermal Analysis
Thermal analysis provides information on the physical properties of the material, such as melting point, decomposition temperature, and thermal stability.
Protocol: DSC and TGA Analysis
-
Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point.
-
TGA Method: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere. The resulting curve shows weight loss as a function of temperature, indicating thermal stability and decomposition points.[9]
Conclusion
The analytical characterization of 4-Chloro-2-methylthieno[3,2-c]pyridine requires a multi-technique approach to ensure its identity, purity, and quality. The protocols and insights provided in this application note form a robust framework for researchers and quality control laboratories. By integrating data from chromatography (HPLC, GC-MS), spectroscopy (NMR, MS, FTIR), and thermal analysis (DSC, TGA), a complete and reliable profile of this critical pharmaceutical intermediate can be established, ensuring the integrity of the final drug product.
References
-
El-Saghier, A. M. M., et al. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry. Available at: [Link]
-
El-Tier, D., et al. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Gomes, P. A. C., et al. (2017). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]
-
Yousuf, S. K. (2017). Chapter Four: Prasugrel Hydrochloride. ResearchGate. Available at: [Link]
-
Chemcasts. 4-Chlorothieno[3,2-c]pyridine Properties vs Temperature. Available at: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
PrepChem. Synthesis of 4-methylthieno[3, 2-c]pyridine. Available at: [Link]
- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available at: [Link]
-
Patsnap. Method for synthesizing 4-chloro-pyridine. Available at: [Link]
-
SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Alchem Pharmtech. CAS 59207-24-8 | 4-CHLORO-2-METHYLTHIENO[3,2-C]PYRIDINE. Available at: [Link]
-
PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available at: [Link]
- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Núñez-Vergara, L. J., et al. (2004). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Available at: [Link]
- Google Patents. (2011). WO2011029456A1 - A process for making prasugrel and its intermediates.
-
Kuitunen, M. L., et al. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]
-
Lau, W. C., & Gurbel, P. A. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]
- Google Patents. (2009). WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts.
-
Zhang, Y., et al. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. Available at: [Link]
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
Jové, P., et al. (2021). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS-SPME GC-MS/MS. ResearchGate. Available at: [Link]
-
Chemcasts. 4-Chlorothieno[3,2-c]pyridine Properties vs Pressure. Available at: [Link]
-
PubChemLite. 4-chloro-6-methylthieno[3,2-c]pyridine. Available at: [Link]
-
CP Lab Safety. 4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg. Available at: [Link]
-
The Good Scents Company. 5,7-dihydro-2-methylthieno(3,4-d)pyrimidine. Available at: [Link]
-
Kumar, A. P., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Li, Y., et al. (2015). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine. This compound is a significant process-related impurity and potential degradant of the antiplatelet agent, Prasugrel. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and ensure its reliable application.
Introduction
4-Chloro-2-methylthieno[3,2-c]pyridine is a key chemical intermediate and a known impurity in the synthesis of Prasugrel, a potent thienopyridine-class antiplatelet drug.[1] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore essential for the quantification of 4-Chloro-2-methylthieno[3,2-c]pyridine in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] This application note details a stability-indicating RP-HPLC method, which is crucial for distinguishing the analyte from any degradation products that may form under various stress conditions.[2][3] The development of such a method is a regulatory requirement and a fundamental aspect of ensuring drug quality.[3]
The protocol herein is built upon established chromatographic principles for the analysis of Prasugrel and its related substances, providing a scientifically sound and validated approach.[1][4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector. A Waters Alliance e-2695 system or equivalent is suitable.[6]
-
Column: Agilent ZORBAX SB-C8, 250 mm × 4.6 mm, 5 µm, or equivalent. The choice of a C8 column provides a good balance of retention and resolution for this class of compounds.[4]
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Reference Standard: 4-Chloro-2-methylthieno[3,2-c]pyridine (purity ≥ 98%).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine.
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C8, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min, 30% B; 2-16 min, 30-42% B; 16-30 min, 42-70% B; 30-40 min, 70% B; 40.1-40.01 min, 70-30% B; 40.01-50 min, 30% B. This gradient is designed to effectively separate the analyte from potential impurities and degradants.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C. Maintaining a constant column temperature ensures reproducible retention times.[4] |
| Detection | UV at 210 nm. This wavelength provides high sensitivity for the detection of thienopyridine compounds.[4] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Diagram of the HPLC Workflow:
Caption: A generalized workflow for the HPLC analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Protocols
Preparation of Solutions
-
Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 4-Chloro-2-methylthieno[3,2-c]pyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution (10 µg/mL): Accurately weigh a quantity of the sample (e.g., Prasugrel API) expected to contain about 1 mg of 4-Chloro-2-methylthieno[3,2-c]pyridine and transfer it to a 100 mL volumetric flask. Add about 70 mL of acetonitrile, sonicate for 15 minutes to dissolve, and then dilute to volume with acetonitrile.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the diluent (acetonitrile) as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Analysis Procedure
-
Inject the blank (diluent) once.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Calculate the amount of 4-Chloro-2-methylthieno[3,2-c]pyridine in the sample using the peak areas obtained.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[3][7] This involves subjecting a sample of 4-Chloro-2-methylthieno[3,2-c]pyridine to various stress conditions to induce degradation.[3]
Diagram of Forced Degradation Workflow:
Caption: Workflow for conducting forced degradation studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1N HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1N NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to a temperature of 105°C for a specified duration.[6]
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.[3]
The goal is to achieve 5-20% degradation of the active substance.[2] The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other, and the peak purity of the analyte can be demonstrated.
Data Analysis and Interpretation
The amount of 4-Chloro-2-methylthieno[3,2-c]pyridine in the sample can be calculated using the following formula:
Sources
- 1. au.edu.sy [au.edu.sy]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. globethesis.com [globethesis.com]
- 5. Simultaneous Determination of Prasugrel and its Process Related I...: Ingenta Connect [ingentaconnect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. biomedres.us [biomedres.us]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4-Chloro-2-methylthieno[3,2-c]pyridine for Pharmaceutical Scaffolding
I. Introduction: The Strategic Value of the Thieno[3,2-c]pyridine Core
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated significant potential as antagonists for receptors implicated in neuropathic pain and as inhibitors in cancer-related signaling pathways.[3][4] Specifically, 4-Chloro-2-methylthieno[3,2-c]pyridine serves as a highly versatile intermediate. The chloro-substituent at the C4 position is a prime handle for derivatization, enabling the exploration of chemical space through carbon-carbon bond-forming reactions.
Among these transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most powerful and widely adopted method for constructing aryl-aryl and heteroaryl-aryl bonds.[5][6] Its operational simplicity, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in drug discovery.[6][7]
This guide provides an in-depth analysis and field-proven protocols for the successful application of 4-Chloro-2-methylthieno[3,2-c]pyridine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings that dictate reaction outcomes and provide optimized, step-by-step procedures for researchers engaged in the synthesis of novel molecular entities.
II. Mechanistic Rationale: Mastering the Catalytic Cycle
The success of a Suzuki-Miyaura coupling, particularly with a moderately reactive heteroaryl chloride, hinges on a comprehensive understanding of its catalytic cycle. Each step presents distinct challenges and opportunities for optimization. The overall transformation is a well-defined cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition: This is the initial and often rate-determining step for aryl chlorides.[8] The active Pd(0) species, typically stabilized by phosphine ligands, inserts into the carbon-chlorine bond of the thienopyridine. The electron-rich and bulky nature of modern phosphine ligands is critical here; they facilitate the reactivity of the Pd(0) center, enabling the cleavage of the relatively strong C-Cl bond.[10]
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) complex.[8] This process does not occur with the neutral boronic acid itself. A base is required to convert the boronic acid into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily exchanges its aryl group with the chloride on the palladium center.[10] The choice of base and solvent can profoundly influence the rate and efficiency of this step.
-
Reductive Elimination: This is the final, product-forming step. The two organic partners (the thienopyridine and the aryl group) on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
III. Optimizing Key Reaction Parameters: A Scientist's Guide
Achieving high yields and purity requires careful selection of each reaction component. The heteroaromatic nature of the substrate, with its coordinating nitrogen atom, adds a layer of complexity that must be managed through rational parameter choice.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ with ligand, or Buchwald Precatalysts (e.g., XPhos Pd G3) | While simple salts are effective, air-stable precatalysts provide a reliable 1:1 Pd:Ligand ratio and ensure consistent generation of the active Pd(0) species in solution, leading to more reproducible results.[11][12] |
| Ligand | Bulky, electron-rich biaryl monophosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are paramount for coupling heteroaryl chlorides.[10][13] Their steric bulk promotes the formation of highly reactive monoligated L-Pd(0) species, which accelerates the difficult oxidative addition step.[10] Their electron-donating nature increases the electron density on the palladium, further facilitating C-Cl bond cleavage. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base's primary role is to activate the boronic acid.[10] K₃PO₄ is often a good starting point for heteroaryl couplings. The choice is empirical; a stronger base like Cs₂CO₃ might be needed for less reactive partners, but can also promote side reactions like protodeboronation.[7][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Aprotic ethers are excellent at solubilizing the organic components and the catalyst complex. The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[14][15] |
| Boron Reagent | Arylboronic Acids or Arylboronic acid pinacol esters (Ar-Bpin) | Boronic acids are most common. Pinacol esters offer enhanced stability, are often crystalline solids, and can be beneficial for substrates prone to protodeboronation.[9][16] |
IV. Standardized Laboratory Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-methylthieno[3,2-c]pyridine with a generic arylboronic acid.
A. Materials and Reagents
-
4-Chloro-2-methylthieno[3,2-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%) OR a precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)
B. Equipment
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and chromatography
C. Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-2-methylthieno[3,2-c]pyridine (e.g., 1.0 mmol, 183.7 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source and ligand (e.g., Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg)) or the precatalyst.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting chloro-thienopyridine typically indicates completion (usually within 4–24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-2-methylthieno[3,2-c]pyridine product.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand for C-Cl activation.3. Base is not strong enough or insoluble. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos or XPhos).3. Change base to K₃PO₄ or Cs₂CO₃; ensure vigorous stirring. |
| Protodeboronation Side Product | 1. Boronic acid is unstable (especially electron-deficient heteroaryls).2. Reaction temperature is too high or run time is too long.3. Base is too strong. | 1. Use the corresponding boronic acid pinacol ester instead.2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Use a milder base like K₂CO₃ or K₃PO₄ instead of Cs₂CO₃. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes this side reaction. | 1. Improve inerting technique; ensure solvents are thoroughly degassed.2. Lower the catalyst loading or screen alternative ligands. |
VI. Conclusion
The Suzuki-Miyaura coupling of 4-Chloro-2-methylthieno[3,2-c]pyridine is a robust and highly effective method for generating diverse libraries of compounds for drug discovery and development.[1] Success is not merely procedural but is grounded in a solid understanding of the reaction mechanism and the critical role of each component. The use of modern, bulky phosphine ligands in conjunction with appropriate base and solvent systems is essential for efficiently activating the heteroaryl chloride bond. The protocols and insights provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful transformation to accelerate their research programs.
VII. References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). (2021-08-19).
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. PubMed. (2025-06-16).
-
3. Suzuki-Miyaura Cross-Coupling Reactions with Heteroaryl Chlorides. ResearchGate.
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. (2022-10-28).
-
What's the role of the phosphine ligand in Suzuki couplings?. Reddit. (2019-08-11).
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09).
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. (2015-06-05).
-
Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Benchchem.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Request PDF - ResearchGate. (2025-08-05).
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH.
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm (RSC Publishing).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 14. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-2-methylthieno[3,2-c]pyridine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Thieno[3,2-c]pyridine Scaffold
In modern drug discovery, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. Heterocyclic compounds are central to this endeavor, with the thieno[3,2-c]pyridine core standing out as a "privileged scaffold." This fused bicyclic system, which combines a thiophene and a pyridine ring, is a key bioisostere of purines and other significant heterocycles, allowing it to interact with a wide range of biological targets.[1]
Derivatives of thieno[3,2-c]pyridine are integral to approved drugs and clinical candidates, notably in cardiovascular and inflammatory diseases.[1] They have also shown promise as potential antipsychotics, kinase inhibitors, and immunomodulators.[2][3]
This guide focuses on a particularly valuable derivative: 4-Chloro-2-methylthieno[3,2-c]pyridine . The strategic placement of its substituents makes it an exceptionally powerful building block for library synthesis and lead optimization:
-
The 4-chloro group serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. It can also participate in nucleophilic aromatic substitution (SNAr).
-
The 2-methyl group provides a subtle yet important steric and electronic modification that can enhance binding affinity, improve metabolic stability, or modulate the physicochemical properties of the final compound.
These application notes provide researchers, scientists, and drug development professionals with a detailed technical guide to the core reactivity of 4-Chloro-2-methylthieno[3,2-c]pyridine, complete with actionable protocols and expert insights to accelerate discovery programs.[4]
Physicochemical Properties and Handling
A clear understanding of a building block's properties is crucial for safe and effective use.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₆ClNS | Calculated |
| Molecular Weight | 183.66 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for this class |
| Solubility | Soluble in DCM, Chloroform, Dioxane, Toluene | Inferred from reaction conditions[1] |
| Storage | Store in a cool, dry place away from light | Standard for halogenated heterocycles |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 4-Chloro-2-methylthieno[3,2-c]pyridine lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C4-Cl bond for oxidative addition to a Pd(0) center, initiating the catalytic cycle. This section provides detailed protocols for the two most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.[5] Coupling 4-Chloro-2-methylthieno[3,2-c]pyridine with various boronic acids or esters provides a direct route to novel scaffolds for targets such as kinases and other enzymes.[6][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling arylboronic acids with 4-Chloro-2-methylthieno[3,2-c]pyridine.[8][9]
Materials:
-
4-Chloro-2-methylthieno[3,2-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), finely ground (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add 4-Chloro-2-methylthieno[3,2-c]pyridine, the arylboronic acid, and the base under an inert atmosphere.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Add the degassed solvent (approx. 0.1 M concentration relative to the limiting reagent).
-
Seal the vessel and heat the reaction mixture to 90-110 °C. For microwave-assisted reactions, a temperature of 120-140 °C for 15-40 minutes is a good starting point.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-methylthieno[3,2-c]pyridine.
Causality & Insights (Why this works):
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, commercially available precatalyst effective for coupling heteroaryl chlorides. The dppf ligand is both electron-rich and has a large bite angle, which promotes the crucial reductive elimination step and stabilizes the active Pd(0) species.[5]
-
Base: An inorganic base like K₂CO₃ is essential to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.[9]
-
Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and quench the organoboron reagent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Expected Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 °C / 12 h | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH | 110 °C / 8 h | Excellent |
| 3-Fluorophenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ (2.5) | Toluene | 100 °C / 16 h | Good to Excellent |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4%) | Cs₂CO₃ (2.0) | DMF | 130 °C (MW) / 40 min | Moderate to Good[10] |
Diagram 1: Suzuki-Miyaura Catalytic Cycle Workflow
Caption: Fig 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] Applying this reaction to 4-Chloro-2-methylthieno[3,2-c]pyridine allows for the direct installation of primary and secondary amines, providing access to a rich chemical space of potential receptor antagonists, enzyme inhibitors, and other bioactive molecules.[12][13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of challenging heteroaryl chlorides.[14]
Materials:
-
4-Chloro-2-methylthieno[3,2-c]pyridine (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.3 eq)
-
Palladium precatalyst (e.g., RuPhos Pd G3 or XPhos Pd G3) (0.01 - 0.03 eq)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.2 - 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon)
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry Schlenk flask, add the base, the palladium precatalyst, and the amine (if solid).
-
Add the 4-Chloro-2-methylthieno[3,2-c]pyridine.
-
Add the anhydrous solvent, followed by the amine (if liquid).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 2-24 hours.
-
Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC to obtain the desired 4-amino-2-methylthieno[3,2-c]pyridine derivative.
Causality & Insights (Why this works):
-
Catalyst System: Third-generation (G3) Buchwald precatalysts are highly active and air-stable, simplifying handling.[13] Ligands like RuPhos and XPhos are sterically bulky and electron-rich dialkylbiaryl phosphines, which are exceptionally effective at promoting the oxidative addition of electron-rich aryl chlorides and facilitating the final reductive elimination step.[15]
-
Base Choice: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, but it is not nucleophilic enough to compete in SNAr side reactions.[12]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Maintaining a strict inert atmosphere is critical for achieving high yields and preventing catalyst decomposition.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Fig 2. Step-by-step workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
4-Chloro-2-methylthieno[3,2-c]pyridine is a high-value, strategically functionalized building block for medicinal chemistry. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions provides a reliable platform for generating diverse libraries of novel compounds. The protocols and insights presented here offer a practical guide for researchers to leverage this scaffold's potential in programs targeting a wide array of diseases, from cancer to inflammatory and neurological disorders.[3][6] As synthetic methodologies continue to advance, the applications for versatile building blocks like this will only expand, further accelerating the discovery of next-generation therapeutics.
References
- LookChem. Cas 272-14-0,thieno[3,2-c]pyridine.
- PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
- Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine.
- Google Patents. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
- MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Google Patents. Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
- Semantic Scholar. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
- PrepChem.com. Synthesis of 4-methylthieno[3, 2-c]pyridine.
- Benchchem. Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.
- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- ResearchGate. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors.
- Google Patents. US3960860A - 2-Methyl-5,7-dihydrothieno-[3,4d]-pyrimidine.
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- PubMed. Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor for the treatment of colorectal cancer.
- Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
Sources
- 1. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Characterization of 4-Chloro-2-methylthieno[3,2-c]pyridine and its Derivatives in Antiplatelet Research
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
This document provides a detailed guide for the in vitro evaluation of 4-Chloro-2-methylthieno[3,2-c]pyridine, a critical chemical intermediate in the synthesis of potent antiplatelet agents like prasugrel.[1][2][3] While this compound itself is not the active therapeutic agent, its assessment is crucial for quality control, impurity analysis, and as a negative control in assays designed to characterize its pharmacologically active derivatives. The protocols herein are focused on assays targeting the P2Y12 receptor, the primary site of action for thienopyridine-class antiplatelet drugs.[4] Our approach emphasizes the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and trustworthiness.
Section 1: The P2Y12 Receptor Signaling Pathway - The Core Target
The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets that plays a pivotal role in thrombosis.[5] Its endogenous agonist, adenosine diphosphate (ADP), initiates a signaling cascade that is central to platelet activation and aggregation.[6] Understanding this pathway is fundamental to designing and interpreting the assays described below.
Mechanism of Action:
-
Agonist Binding: ADP, released from dense granules of activated platelets or damaged red blood cells, binds to the P2Y12 receptor.[7]
-
G-Protein Coupling: This binding event activates the associated inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]
-
VASP Dephosphorylation: Reduced cAMP levels decrease the activity of protein kinase A (PKA), leading to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[10]
-
Platelet Activation: Dephosphorylated VASP is part of a cascade that ultimately results in the conformational activation of the glycoprotein IIb/IIIa receptor, promoting platelet aggregation and thrombus formation.[4][11]
Thienopyridine drugs, after metabolic activation, irreversibly bind to the P2Y12 receptor, blocking this entire cascade.
Caption: P2Y12 receptor signaling cascade in platelets.
Section 2: Core In Vitro Assays for Functional Characterization
A multi-assay approach is essential for a comprehensive understanding of a compound's effect on the P2Y12 pathway. This creates a self-validating system where data from a direct binding assay can be corroborated by functional and downstream cellular assays.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for measuring platelet function.[12][13] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[14][15][16] The formation of larger platelet aggregates allows more light to pass through the sample, which is detected by a photocell.[15]
Expertise & Causality:
-
Why PRP? Using PRP maintains the platelets in a near-physiological environment.
-
Why 37°C? Platelet function is highly temperature-dependent; 37°C mimics body temperature.[15]
-
Why Stirring? Constant stirring is required to facilitate platelet-platelet contact, which is necessary for aggregation.[15]
-
Controls: Platelet-poor plasma (PPP) is used to set the 100% aggregation baseline, while untreated PRP establishes the 0% baseline.[17]
Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[18][19] Donors should be free of antiplatelet medication for at least 14 days.
-
PRP Preparation: Centrifuge the whole blood at 200-240 x g for 10-15 minutes at room temperature with the brake off.[17][18] Carefully collect the upper platelet-rich plasma layer.
-
PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain platelet-poor plasma.[17]
-
Assay Setup:
-
Compound Incubation: Add the test compound (e.g., 4-Chloro-2-methylthieno[3,2-c]pyridine, its active metabolite, or a known inhibitor like Prasugrel Active Metabolite) or vehicle control to the PRP and incubate for 2-5 minutes.[17]
-
Initiate Aggregation: Add 20 µL of an ADP solution (final concentration typically 5-20 µM) to initiate aggregation.[6][7]
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Analysis: Determine the maximum percentage of aggregation. Calculate the IC50 value (the concentration of inhibitor that reduces the maximal aggregation by 50%).
Data Presentation:
| Compound | Concentration | Agonist (ADP) | Max Aggregation (%) | % Inhibition |
| Vehicle (DMSO) | 0.1% | 10 µM | 85.2 | 0.0 |
| 4-Chloro-2-methyl... | 10 µM | 10 µM | 84.5 | 0.8 |
| Prasugrel Metabolite | 1 µM | 10 µM | 43.1 | 49.4 |
| Prasugrel Metabolite | 10 µM | 10 µM | 8.1 | 90.5 |
P2Y12 Receptor Binding Assay
Principle: This is a competitive binding assay that quantifies the affinity of a test compound for the P2Y12 receptor. It utilizes a radiolabeled antagonist, such as [³H]-PSB-0413, which has high affinity and selectivity for the P2Y12 receptor.[20] The test compound's ability to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).
Expertise & Causality:
-
Why Membranes? Using isolated platelet membranes or cells overexpressing the P2Y12 receptor provides a cleaner system with a higher concentration of the target, reducing non-specific binding.
-
Why a Radioligand? Radiolabeled ligands offer high sensitivity, allowing for the detection of binding at low receptor concentrations.
-
Self-Validation: A compound that shows activity in a functional assay like LTA should also demonstrate affinity in a binding assay. A lack of binding suggests an off-target mechanism.
Protocol:
-
Membrane Preparation: Prepare platelet membranes from PRP by sonication and ultracentrifugation, or use commercially available membranes from cell lines (e.g., CHO or HEK293) stably expressing the human P2Y12 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| 4-Chloro-2-methyl... | > 10,000 | > 10,000 |
| Prasugrel Metabolite | 65 | 32 |
| 2-MeSADP | 8 | 4 |
cAMP Modulation Assay
Principle: This assay measures the direct downstream consequence of P2Y12 receptor activation—the inhibition of adenylyl cyclase.[21] By stimulating adenylyl cyclase with forskolin, a baseline level of cAMP is established. Activation of the Gi-coupled P2Y12 receptor by an agonist will decrease this cAMP level. An antagonist will block this decrease.[22] Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) for detection.[23][24][25][26]
Expertise & Causality:
-
Why Forskolin? Forskolin directly activates adenylyl cyclase, amplifying the cAMP signal and creating a robust window to measure inhibition.[22]
-
Why HTRF? HTRF is a highly sensitive, no-wash immunoassay format ideal for high-throughput screening. It relies on a competitive format where native cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.[23][24]
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human P2Y12 receptor. Plate the cells in a 384-well plate and grow to confluence.
-
Compound Addition: Remove culture medium and add the test compound diluted in stimulation buffer, along with a constant concentration of an agonist (e.g., 10 nM 2-MeSADP) and forskolin (e.g., 10 µM).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions (e.g., Revvity HTRF cAMP Gi Detection Kit).[23] These reagents lyse the cells and initiate the competitive binding reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Determine the IC50 for the antagonist's ability to reverse the agonist-induced drop in cAMP.
Vasodilator-Stimulated Phosphoprotein (VSP) Phosphorylation Assay
Principle: This flow cytometry-based assay provides a highly specific measure of P2Y12 receptor inhibition within the physiological context of whole blood.[4][27] VASP phosphorylation is directly regulated by the cAMP pathway.[10] Prostaglandin E1 (PGE1) is used to stimulate the cAMP pathway and induce VASP phosphorylation, while ADP, acting through P2Y12, inhibits this process.[8] A P2Y12 antagonist will block the effect of ADP, resulting in a high level of phosphorylated VASP (VASP-P).[27]
Expertise & Causality:
-
Why Whole Blood? This assay format is more physiologically relevant and requires minimal sample processing.
-
Why PGE1 + ADP? This dual stimulation provides a specific window to assess the P2Y12 pathway. PGE1 elevates cAMP, and ADP's ability to counteract this is a direct measure of P2Y12 function.[8]
-
Self-Validation: This assay directly measures a key downstream signaling node, confirming that the effects seen in aggregation or binding assays translate to intracellular signaling.
Sources
- 1. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
- 4. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 5. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 6. ahajournals.org [ahajournals.org]
- 7. diagnostica.cz [diagnostica.cz]
- 8. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 9. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 20. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. revvity.com [revvity.com]
- 24. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 27. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Featuring the Thieno[3,2-c]pyridine Scaffold
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting kinases has therefore become a cornerstone of modern drug discovery. This guide focuses on the thieno[3,2-c]pyridine scaffold, an attractive heterocyclic core for the design of highly selective and potent kinase inhibitors. We provide a comprehensive overview of the design principles, synthesis strategies, and a detailed screening cascade to identify and optimize novel drug candidates based on this privileged scaffold. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers in their drug development efforts.
The Thieno[3,2-c]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The thieno[3,2-c]pyridine core is a bicyclic aromatic system that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, planar structure provides a well-defined framework for presenting substituents into the ATP-binding pocket of protein kinases.
Key Advantages:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity.
-
Versatile Chemistry: The scaffold allows for functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Unique Hinge-Binding Interactions: Unlike many conventional kinase inhibitors that form strong, canonical hydrogen bonds with the kinase hinge region, the thieno[3,2-c]pyridine core interacts more weakly.[1][2] This subtle interaction allows for diverse binding modes, facilitating the development of highly selective inhibitors that primarily anchor in the kinase back pocket.[1][3] This property is crucial for avoiding off-target effects that can lead to toxicity.
-
Proven Therapeutic Potential: This scaffold has been successfully employed to develop potent inhibitors against a range of underexplored protein kinases, including Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases, as well as established targets like Glycogen Synthase Kinase 3β (GSK-3β).[1][3][4]
The following diagram illustrates the iterative nature of a typical kinase inhibitor drug discovery campaign, a process central to the protocols described in this guide.
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity Screening of 4-Chloro-2-methylthieno[3,2-c]pyridine Derivatives
Introduction
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Thienopyridine derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antiplatelet, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the 4-Chloro-2-methylthieno[3,2-c]pyridine scaffold represents a promising starting point for the development of new antifungal drugs.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 4-Chloro-2-methylthieno[3,2-c]pyridine derivatives for antifungal activity. It outlines detailed, step-by-step protocols for in vitro susceptibility testing, explains the scientific rationale behind the experimental choices, and offers insights into data interpretation. The methodologies described are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and reliability of the results.[6][7][8]
Part 1: Primary Antifungal Susceptibility Screening
The initial step in evaluating a library of novel compounds is a primary screening assay to identify "hits" that exhibit antifungal activity. The broth microdilution method is a widely accepted and standardized technique for this purpose.[7][9] It allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput format.
Scientific Rationale
The broth microdilution assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This in vitro measure is a critical parameter for assessing the potency of a potential antifungal drug.[6] The choice of fungal strains is crucial and should include both reference strains for quality control and clinically relevant isolates, including those with known resistance profiles. The use of a standardized growth medium, such as RPMI-1640, ensures consistency and comparability of results across different laboratories.[8][9]
Experimental Workflow: Primary Screening
Caption: Workflow for Primary Antifungal Screening.
Protocol: Broth Microdilution Assay
Materials:
-
4-Chloro-2-methylthieno[3,2-c]pyridine derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and control antifungals in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 128 µg/mL). The final DMSO concentration should not exceed 1% to avoid toxicity to the fungi.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
For yeasts, prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, harvest conidia from a mature culture and suspend them in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 conidia/mL.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation:
-
Add 100 µL of the diluted compound solutions to the wells of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal growth in medium without compound) and a negative control (medium only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C.
-
Incubation times vary depending on the fungal species: 24 hours for most Candida species, 48 hours for Aspergillus species, and up to 72 hours for Cryptococcus species.[7]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[7]
-
For azoles and flucytosine, the endpoint is typically a ≥50% reduction in growth.[6] For amphotericin B, a complete inhibition of growth is required.[6]
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[6]
-
Part 2: Secondary Screening and Dose-Response Analysis
Compounds that show promising activity in the primary screen ("hits") should be further characterized in secondary assays to confirm their activity and determine their potency more accurately. This typically involves repeating the MIC determination with a narrower range of concentrations and testing against a broader panel of fungal isolates, including resistant strains.
Scientific Rationale
Dose-response analysis is crucial for understanding the relationship between the concentration of a compound and its inhibitory effect. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is a more precise measure of potency than the MIC. Comparing the activity of the novel compounds against both susceptible and resistant fungal strains can provide initial insights into their potential mechanism of action.
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for Dose-Response Analysis.
Data Presentation: MIC and IC50 Values
The results of the secondary screening should be summarized in a clear and concise table to facilitate comparison between different compounds and fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) |
| Derivative A | C. albicans ATCC 90028 | 8 | 4.2 |
| C. albicans (Fluconazole-R) | 16 | 9.8 | |
| A. fumigatus ATCC 204305 | 4 | 2.1 | |
| Derivative B | C. albicans ATCC 90028 | >64 | >64 |
| C. albicans (Fluconazole-R) | >64 | >64 | |
| A. fumigatus ATCC 204305 | 32 | 18.5 | |
| Fluconazole | C. albicans ATCC 90028 | 1 | 0.5 |
| C. albicans (Fluconazole-R) | 64 | 35.7 | |
| A. fumigatus ATCC 204305 | >64 | >64 |
Part 3: Investigating the Mechanism of Action
While the primary and secondary screens establish the antifungal activity of the 4-Chloro-2-methylthieno[3,2-c]pyridine derivatives, understanding their mechanism of action is crucial for further drug development. Transcriptome analysis has been used to suggest that some thienopyridine derivatives may act by inhibiting nitrogen metabolism and the proteasome pathway.[1][4] Other potential mechanisms for antifungal agents include the inhibition of ergosterol synthesis, disruption of the fungal cell membrane, or inhibition of macromolecular synthesis.[10]
Potential Mechanisms of Action for Thienopyridine Derivatives
Thienopyridines are known to act as P2Y12 receptor inhibitors in platelets.[3][11] While this is their primary mode of action in mammalian systems, their antifungal mechanism is likely different. Some studies on other heterocyclic compounds suggest that they may interfere with fungal-specific enzymes or cellular processes. Given that many antifungal agents target the fungal cell membrane's ergosterol, this is a plausible avenue of investigation for novel compounds.[10]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial screening and characterization of 4-Chloro-2-methylthieno[3,2-c]pyridine derivatives as potential antifungal agents. By following standardized methodologies and employing a systematic approach to data analysis, researchers can effectively identify promising lead compounds for further development in the fight against fungal infections.
References
- A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.).
-
Jenks, J. D., & Salzer, H. J. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4). [Link]
-
Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6). [Link]
-
Espinel-Ingroff, A., Rodriguez-Tudela, J. L., & Cantón, E. (2007). CLSI and EUCAST conditions for antifungal susceptibility testing. ResearchGate. Retrieved from [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Lopez-Ribot, J. L., & Ramage, G. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3687–3694. [Link]
-
Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Tentative interpretive guidelines for susceptibility testing in vitro of Candida isolates. ResearchGate. Retrieved from [Link]
-
CLSI vs EUCAST methodologies for antifungal susceptibility testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., Wang, Y., Wang, Y., Wang, Y., & Wang, Y. (2022). Discovery of Novel 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2- b]pyridine-6-carboxamide Derivatives with Potent and Selective Antifungal Activity against Cryptococcus Species. Journal of Medicinal Chemistry, 65(16), 11257–11269. [Link]
- Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.).
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021, May 7). Fungal Infection Trust. Retrieved from [Link]
-
Chen, K., Deng, D., Yin, Y., Xi, D., & Lei, K. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14).
-
New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved from [Link]
-
Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives. (n.d.). Retrieved from [Link]
-
Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]
-
New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, M., Yin, J., Wang, L., & Liu, X. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(12), 14199–14210. [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (n.d.). Retrieved from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). Retrieved from [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
McCarty, T. P., & Pappas, P. G. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(11). [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Retrieved from [Link]
-
Thienopyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
CAS 59207-24-8 | 4-CHLORO-2-METHYLTHIENO[3,2-C]PYRIDINE. (n.d.). Alchem Pharmtech. Retrieved from [Link]
-
Aktaş, M., & Yaka, A. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 8(38). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thienopyridine - Wikipedia [en.wikipedia.org]
- 4. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-2-methylthieno[3,2-c]pyridine in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thienopyridine Scaffold as a Privileged Structure in Agrochemical Discovery
The search for novel agrochemical active ingredients is a continuous endeavor driven by the need to manage resistance, enhance efficacy, and meet evolving regulatory standards. Heterocyclic compounds form the backbone of many successful commercial pesticides. Among these, the thienopyridine scaffold has emerged as a "privileged structure," demonstrating a wide range of biological activities. This document provides a detailed guide to the potential applications and experimental evaluation of a specific, yet underexplored, member of this family: 4-Chloro-2-methylthieno[3,2-c]pyridine .
While direct and extensive research on the specific agrochemical applications of 4-Chloro-2-methylthieno[3,2-c]pyridine is not widely published in peer-reviewed literature, its structural similarity to other biologically active thienopyridine and pyridine derivatives suggests significant potential as a lead compound in the development of new fungicides, insecticides, and herbicides. This guide will, therefore, provide detailed, field-proven protocols and theoretical frameworks based on analogous compounds to enable researchers to effectively investigate its agrochemical potential. We will explore its synthesis, proposed mechanisms of action, and robust protocols for efficacy testing.
Part 1: Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Chloro-2-methylthieno[3,2-c]pyridine.
Step-by-Step Synthesis Protocol:
-
Step 1: Oxidation of 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
To a stirred solution of 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent (e.g., acetone or acetic acid), slowly add a solution of a strong oxidizing agent like potassium permanganate (KMnO₄) at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, filter the manganese dioxide, and extract the product, 2-Methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one.
-
-
Step 2: Aromatization to 4-Hydroxy-2-methylthieno[3,2-c]pyridine.
-
Reflux the product from Step 1 with a dehydrogenation catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.
-
The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, filter the catalyst and remove the solvent under reduced pressure to yield 4-Hydroxy-2-methylthieno[3,2-c]pyridine.
-
-
Step 3: Chlorination to 4-Chloro-2-methylthieno[3,2-c]pyridine.
-
Treat the 4-hydroxy derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a base like N,N-dimethylaniline.
-
Heat the reaction mixture under reflux until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction mixture with ice-water, neutralize, and extract the final product, 4-Chloro-2-methylthieno[3,2-c]pyridine, with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Part 2: Potential Agrochemical Applications and Efficacy Screening Protocols
Based on the known activities of related thienopyridine and pyridine derivatives, 4-Chloro-2-methylthieno[3,2-c]pyridine is a candidate for evaluation as a fungicide, insecticide, or herbicide. The following sections outline the rationale and detailed protocols for screening in each of these areas.
Fungicidal Activity
Rationale: The thienopyridine scaffold is present in compounds that have shown promising fungicidal activity. For instance, derivatives of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine have demonstrated efficacy against a range of fungal pathogens, with a proposed mechanism involving the inhibition of nitrogen metabolism and the proteasome pathway[1][2][3]. The chloro and methyl substituents on the target molecule could modulate its interaction with fungal-specific targets.
Potential Target Pathogens:
-
Botrytis cinerea (Gray Mold)
-
Phytophthora infestans (Late Blight)
-
Puccinia triticina (Wheat Leaf Rust)
-
Rhizoctonia solani (Root Rot)
-
Sclerotinia sclerotiorum (White Mold)
This primary screening assay provides a rapid assessment of the compound's intrinsic fungicidal or fungistatic activity.
-
Preparation of Stock Solution: Prepare a 10,000 ppm stock solution of 4-Chloro-2-methylthieno[3,2-c]pyridine in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Test Plates:
-
Autoclave Potato Dextrose Agar (PDA) and cool to 45-50 °C.
-
Incorporate the stock solution into the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 50, 100 ppm). Include a solvent control (PDA with DMSO) and a negative control (PDA only).
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.
| Compound | Target Fungus | EC₅₀ (ppm) - Hypothetical Data |
| 4-Chloro-2-methylthieno[3,2-c]pyridine | Botrytis cinerea | 8.5 |
| 4-Chloro-2-methylthieno[3,2-c]pyridine | Rhizoctonia solani | 12.3 |
| Commercial Standard (e.g., Boscalid) | Botrytis cinerea | 2.1 |
| Commercial Standard (e.g., Azoxystrobin) | Rhizoctonia solani | 0.5 |
Table 1: Hypothetical EC₅₀ values for 4-Chloro-2-methylthieno[3,2-c]pyridine against common fungal pathogens.
Insecticidal Activity
Rationale: Pyridine-based structures are central to several major classes of insecticides, including neonicotinoids and pyridines. The chlorine atom on the pyridine ring of 4-Chloro-2-methylthieno[3,2-c]pyridine could be a key pharmacophoric feature.
Potential Target Pests:
-
Myzus persicae (Green Peach Aphid)
-
Plutella xylostella (Diamondback Moth)
-
Spodoptera exigua (Beet Armyworm)
-
Preparation of Test Solutions: Prepare a serial dilution of 4-Chloro-2-methylthieno[3,2-c]pyridine in an appropriate solvent system (e.g., acetone-water with a surfactant).
-
Leaf Treatment: Dip leaves of the host plant (e.g., cabbage for aphids) into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry.
-
Infestation: Place the treated leaves in Petri dishes with a moist filter paper and infest them with a known number of aphids (e.g., 20-30 adults).
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours post-treatment.
-
LC₅₀ Determination: Calculate the Lethal Concentration required to kill 50% of the test population (LC₅₀) using probit analysis.
Herbicidal Activity
Rationale: The pyridine ring is a core component of many herbicides, including the auxinic herbicides (e.g., picloram, clopyralid) and others. The overall electronic and steric properties of 4-Chloro-2-methylthieno[3,2-c]pyridine may allow it to interfere with plant-specific biochemical pathways.
Potential Target Weeds:
-
Amaranthus retroflexus (Redroot Pigweed) - Broadleaf
-
Echinochloa crus-galli (Barnyardgrass) - Grass
-
Soil Treatment: Prepare test solutions of 4-Chloro-2-methylthieno[3,2-c]pyridine in a suitable carrier. Apply the solutions to the surface of the soil in pots at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Sowing: Sow seeds of the target weed species in the treated pots.
-
Incubation: Place the pots in a greenhouse under optimal growing conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control based on a scale of 0 (no effect) to 100 (complete kill).
Part 3: Proposed Mechanism of Action Studies
Understanding the mode of action is crucial for developing a new agrochemical. Based on related compounds, the following are plausible mechanisms to investigate.
Fungicidal Mechanism: Potential Inhibition of Fungal Respiration or Metabolism
Caption: Plausible fungicidal mechanisms of action for thienopyridine derivatives.
Experimental Approach:
-
Succinate Dehydrogenase (SDH) Inhibition Assay: Isolate mitochondria from a sensitive fungal species and measure the activity of SDH in the presence and absence of the test compound. Compare the results to known SDHI fungicides.
-
Transcriptome Analysis: Treat fungal cultures with a sub-lethal dose of the compound and perform RNA sequencing to identify differentially expressed genes related to nitrogen metabolism and the proteasome pathway. This approach has been used to elucidate the mode of action of similar thienopyridine derivatives[1][2][3].
Conclusion and Future Directions
4-Chloro-2-methylthieno[3,2-c]pyridine represents a promising, yet underexplored, scaffold for the discovery of novel agrochemicals. The protocols and theoretical frameworks provided in this guide offer a robust starting point for its systematic evaluation as a fungicide, insecticide, or herbicide. Further research should focus on the synthesis and screening of analogues to establish structure-activity relationships (SAR) and to optimize the potency and spectrum of activity of this interesting chemical class.
References
- AU560325B2 - Thienopyrimidine derivatives and insecticidal and acaricidal compositions - Google P
- EP0103114B1 - Thienopyridine derivatives, their preparation and insecticidal and acaricidal compositions containing them - Google P
- EP1544202A4 - NEW HERBICIDES, USE THEREOF, NOVEL THIENOPYRIMIDINE DERIVATIVES, INTERMEDIATES THEREOF, AND METHOD FOR PRODUCING THE SAME - Google P
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms2025 , 13(7), 1588. (URL: [Link])
-
THIENOPYRIMIDINE DERIVATIVES - European Patent Office - EP 0335979 A1. (URL: [Link])
-
FUNGICIDAL COMPOSITIONS - Patent 3240415 - EPO. (URL: [Link])
- WO1999024440A1 - Thienopyrimidine and thienopyridine derivatives useful as anticancer agents - Google P
- US7754741B2 - Pyridine derivatives as fungicidal compounds - Google P
-
United States Patent (19) - Oda et al. (URL: [Link])
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
- Method for synthesizing 4-chloro-pyridine - Eureka | P
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: [Link])
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms2025 , 13(7), 1588. (URL: [Link])
-
Development of novel pyridine-based agrochemicals: A review - ResearchGate. (URL: [Link])
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (URL: [Link])
- US3960860A - 2-Methyl-5,7-dihydrothieno-[3,4d]-pyrimidine - Google P
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of this critical heterocyclic intermediate. As a key building block in the manufacturing of important pharmaceutical agents, including the antiplatelet drug Prasugrel, achieving a high-yield, high-purity synthesis is paramount.[1][2]
This guide provides an in-depth analysis of the common synthetic challenges and offers practical, evidence-based troubleshooting strategies to optimize your reaction outcomes.
Overview of the Primary Synthetic Route
The most prevalent synthetic pathway to 4-Chloro-2-methylthieno[3,2-c]pyridine involves the chlorination of a 2-methylthieno[3,2-c]pyridin-4(5H)-one precursor. This key transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] The overall process can be visualized as a multi-step sequence starting from more readily available materials.
Sources
Side reactions in the synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
An authoritative guide for researchers, scientists, and drug development professionals on navigating the complexities of 4-Chloro-2-methylthieno[3,2-c]pyridine synthesis.
Introduction: The Synthetic Challenge of a Key Intermediate
4-Chloro-2-methylthieno[3,2-c]pyridine is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of the antiplatelet agent Prasugrel. The introduction of the chloro group at the 4-position is a pivotal step, yet it is frequently plagued by the formation of side products that complicate purification and reduce overall yield. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during this synthesis, empowering researchers to optimize their experimental outcomes.
Core Synthesis Pathway: Chlorination of 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
The most common route to 4-Chloro-2-methylthieno[3,2-c]pyridine involves the chlorination of 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While seemingly straightforward, the reaction's success is highly dependent on carefully controlled conditions to prevent the formation of a variety of impurities.
Caption: General synthetic route to 4-Chloro-2-methylthieno[3,2-c]pyridine.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable troubleshooting steps.
Question 1: My reaction is sluggish, and I'm observing a low yield of the desired 4-chloro product. What are the likely causes?
Answer: A low conversion rate can stem from several factors, primarily related to the reagents and reaction conditions.
-
Causality: The chlorination of the lactam (the pyridinone ring) is an equilibrium-driven process. Insufficiently reactive chlorinating agents, low temperatures, or the presence of moisture can hinder the forward reaction. The purity of the starting material is also critical; impurities can consume the chlorinating agent or inhibit the reaction.
-
Troubleshooting Steps:
-
Reagent Quality:
-
Ensure the 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one starting material is of high purity and completely dry.
-
Use a fresh, unopened bottle of the chlorinating agent (e.g., POCl₃, SOCl₂). These reagents are highly susceptible to hydrolysis from atmospheric moisture, which reduces their reactivity.
-
-
Reaction Temperature: While excessive heat can promote side reactions, a temperature that is too low may not provide sufficient activation energy. The optimal temperature is often a balance, typically in the range of 70-110°C, depending on the specific chlorinating agent and solvent used.[1][2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may simply require a longer duration to reach completion.
-
Solvent Choice: The reaction is often run neat in an excess of the chlorinating agent. If a solvent is used, ensure it is inert and anhydrous. Common choices include high-boiling point solvents like toluene or dichlorobenzene.
-
Question 2: I'm observing a significant amount of a di-chlorinated impurity in my crude product. How can I prevent this?
Answer: The formation of di-chlorinated species is a common side reaction, particularly when using aggressive chlorinating agents or harsh conditions.
-
Causality: The thieno[3,2-c]pyridine ring system is susceptible to electrophilic substitution. Under forcing conditions, a second chlorination can occur on either the thiophene or pyridine ring. The most likely positions for a second chlorination are electron-rich sites on the aromatic rings.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. While an excess is often needed to drive the reaction to completion, a large excess can promote over-chlorination. Start with a smaller excess (e.g., 2-3 equivalents) and optimize from there.
-
Temperature Management: This is the most critical parameter. Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Gradual heating and careful monitoring of the internal temperature are essential.
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is generally less aggressive than phosphorus pentachloride (PCl₅). If di-chlorination is a persistent issue, consider switching to a milder chlorinating agent.
-
Caption: Formation of a di-chlorinated side product from the desired product.
Question 3: My final product seems to be reverting to the starting material during workup. What is happening?
Answer: This indicates hydrolysis of the 4-chloro group back to the 4-hydroxy (or keto) form.
-
Causality: The 4-chloro position on the pyridine ring is activated towards nucleophilic substitution. During aqueous workup, particularly under neutral or basic conditions, water or hydroxide ions can displace the chloride, reforming the starting material.
-
Troubleshooting Steps:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve distilling the excess chlorinating agent under reduced pressure and then proceeding with purification.
-
Acidic Quench: If an aqueous quench is necessary, it should be done carefully by slowly adding the reaction mixture to ice-cold water or a dilute acidic solution. Keeping the pH in the acidic range will protonate the pyridine nitrogen, deactivating the ring towards nucleophilic attack and stabilizing the 4-chloro substituent.
-
Extraction and Drying: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Thoroughly dry the organic extracts with a drying agent like sodium sulfate or magnesium sulfate before solvent removal.
-
Question 4: The reaction mixture has turned into a dark, tarry mess. Is it salvageable?
Answer: The formation of tar or polymeric material is usually a result of excessive heat or prolonged reaction times.
-
Causality: High temperatures can lead to decomposition and polymerization of the electron-rich thienopyridine ring system. This is especially problematic in the presence of strong Lewis acids that can be generated from the chlorinating agents.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an oil bath or a heating mantle with a temperature controller to prevent overheating. Monitor the internal reaction temperature closely.
-
Minimize Reaction Time: As soon as the reaction is complete (as determined by TLC or HPLC), proceed with the workup. Unnecessarily long heating times increase the likelihood of decomposition.
-
Purification: While challenging, it may be possible to recover some product from the tarry mixture. Dissolve the crude material in a strong solvent and attempt to purify it via column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate) may help separate the product from the polymeric baseline material.
-
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of common chlorinating agents for this synthesis?
A1: The choice of chlorinating agent is a critical decision that impacts reactivity, side product formation, and workup procedures.
| Chlorinating Agent | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | - Commonly used and effective. - Relatively easy to handle as a liquid. - Excess can be removed by distillation. | - Can lead to over-chlorination at high temperatures. - Highly corrosive and moisture-sensitive. |
| Thionyl Chloride (SOCl₂) | - Highly reactive, often allowing for lower reaction temperatures. - Gaseous byproducts (SO₂ and HCl) can be easily removed. | - Can be too reactive, leading to more side products and tar formation. - Highly corrosive and toxic. |
| Phosphorus Pentachloride (PCl₅) | - Very powerful chlorinating agent. | - A solid, which can sometimes make handling and stoichiometry challenging. - Can be overly aggressive, leading to significant side product formation.[1] |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). The product, being less polar than the starting lactam, will have a higher Rf value. For more quantitative analysis, HPLC is the preferred method.
Q3: What are the most important safety precautions for this reaction?
A3: This reaction must be performed in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent violent reactions with the moisture-sensitive chlorinating agents. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Have a quenching agent (like sodium bicarbonate solution) ready in case of spills.
Experimental Protocol: Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90-100°C with stirring. Monitor the progress of the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-Chloro-2-methylthieno[3,2-c]pyridine as a solid.
-
Caption: A workflow for troubleshooting common issues during the synthesis.
References
-
Umasankara Sastry, T., Nageswara Rao, K., Appi Reddy, T., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10217-10221. Available at: [Link]
- CN104341433A - Preparation method of Prasugrel intermediate. (2015). Google Patents.
- CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel. (2011). Google Patents.
-
Patel, B. Y., & Kapadiya, K. M. (2014). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms, 11(6), 1588. Available at: [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
-
Glennon, R. A., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 542-559. Available at: [Link]
- WO2011029456A1 - A process for making prasugrel and its intermediates. (2011). Google Patents.
-
EP2123656A1 - Process for production of prasugrel hydrochloride having high purity. (2009). European Patent Office. Available at: [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.
Sources
Stability issues of 4-Chloro-2-methylthieno[3,2-c]pyridine in solution
Welcome to the technical support guide for 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS 59207-24-8).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As a key intermediate in medicinal chemistry, understanding its stability profile is critical for generating reliable and reproducible experimental data.
This guide is structured as a series of questions you might encounter during your work. We will delve into the likely causes of instability, provide practical troubleshooting protocols, and explain the chemical reasoning behind our recommendations.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter when preparing, storing, or using solutions of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Question 1: My stock solution of 4-Chloro-2-methylthieno[3,2-c]pyridine is showing a decrease in purity over a short period. What is the most likely cause?
Answer:
The most probable cause of rapid degradation in solution is hydrolysis . The 4-chloro substituent on the pyridine ring of the thieno[3,2-c]pyridine system is susceptible to nucleophilic substitution, where water acts as the nucleophile. This reaction would replace the chloro group with a hydroxyl group, forming 2-methylthieno[3,2-c]pyridin-4-ol.
Causality Explained: The carbon atom at the 4-position is electron-deficient due to the electronegativity of both the chlorine atom and the adjacent nitrogen atom within the pyridine ring. This makes it an electrophilic site, prone to attack by nucleophiles like water or hydroxide ions. The stability of the pyridine ring can facilitate the departure of the chloride leaving group. Studies on analogous α-chloro-substituted pyridones have demonstrated that hydrolysis is a significant degradation pathway, with the rate being influenced by the electronic properties of the heterocyclic core.[3]
Troubleshooting Protocol: Verifying Hydrolytic Degradation
-
Sample Preparation:
-
Prepare a fresh solution of your compound in a common organic solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 10 mM).
-
Dilute a small aliquot of this stock into your aqueous experimental buffer (e.g., PBS) to your final working concentration.
-
Prepare a control sample by diluting the same amount of stock solution into anhydrous acetonitrile.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of both the aqueous and anhydrous samples onto a reverse-phase HPLC-UV system.
-
Store the remaining solutions under your typical experimental conditions.
-
Analyze aliquots at subsequent time points (e.g., T=1h, 4h, 8h, 24h).
-
-
Data Interpretation:
-
Monitor the peak area of the parent compound (4-Chloro-2-methylthieno[3,2-c]pyridine). A faster decrease in the aqueous sample compared to the anhydrous control strongly suggests hydrolysis.
-
Look for the appearance of a new, more polar peak (earlier retention time) in the chromatogram of the aqueous sample. This is likely the hydroxylated degradant.
-
For definitive identification, this new peak can be collected and analyzed by LC-MS to confirm if its mass corresponds to the replacement of -Cl with -OH.
-
Question 2: I've noticed a yellowing or color change in my solution upon storage, even when protected from light. What could be causing this?
Answer:
A color change often indicates the formation of new chromophores, which can result from oxidation . The thieno[3,2-c]pyridine core contains two heteroatoms, sulfur and nitrogen, that are susceptible to oxidation.
Causality Explained: The lone pair of electrons on the sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (S=O) or a sulfone (O=S=O). Similarly, the nitrogen atom in the pyridine ring can be oxidized to an N-oxide. These reactions can be initiated by atmospheric oxygen, especially when catalyzed by trace metal impurities or exposure to certain buffer components. Research on related thienopyridine structures confirms that they can be functionalized via oxidation at both the sulfur and nitrogen atoms.[4] Such oxidative processes often result in conjugated systems with different electronic properties, leading to a visible color change.
Preventative Measures & Troubleshooting:
-
Solvent Quality: Use high-purity, degassed, or sparged solvents to minimize dissolved oxygen. Solvents should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Inert Atmosphere: When preparing stock solutions for long-term storage, blanket the vial with an inert gas before sealing.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean to avoid trace metals that can catalyze oxidation.
-
Troubleshooting Workflow: The HPLC method described in Question 1 can also be used here. Oxidized products will typically have different retention times. LC-MS analysis is crucial for identification, looking for mass additions corresponding to one or more oxygen atoms (+16 or +32 Da).
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Q1: What are the recommended storage conditions for solid 4-Chloro-2-methylthieno[3,2-c]pyridine?
A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] For long-term stability, storage in a desiccator under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended to protect it from moisture and minimize potential degradation.[7]
Q2: What is the best solvent for preparing a long-term stock solution?
A: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for primary stock solutions. These aprotic solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol. Portions of the stock should be stored in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
Q3: My compound seems to be unstable in my cell culture media. What can I do?
A: Cell culture media are aqueous, buffered solutions (pH ~7.4) kept at 37°C, creating ideal conditions for hydrolysis.
-
Prepare Fresh: Always prepare working solutions in media immediately before adding them to cells.
-
Minimize Exposure Time: Do not pre-incubate the compound in media for extended periods before the experiment.
-
Concentrated Dosing: Add the compound to the media from a highly concentrated DMSO stock (e.g., 1000x) to minimize the amount of DMSO and the time the compound spends in the aqueous environment before reaching the cells.
-
Stability Check: Perform a stability test by incubating the compound in the cell culture media for the duration of your experiment and analyzing the remaining parent compound by HPLC at the end.
Q4: Are there any known incompatible materials or reagents?
A: Yes. Avoid strong oxidizing agents, strong acids, and strong bases.[7] Strong bases can significantly accelerate the rate of hydrolysis. Strong acids may lead to protonation and potential ring-opening or other rearrangements, though specific data on this compound is limited.
Q5: Could photodecomposition be an issue?
A: Yes, compounds with heterocyclic aromatic rings are often susceptible to photodegradation. Studies on similar molecules like 2-chloropyridine have shown they can degrade upon exposure to light, forming various byproducts.[8] It is a standard best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.[7]
Part 3: Visualizing Potential Degradation Pathways
To provide a clearer understanding, the following diagrams illustrate the most likely degradation mechanisms discussed.
Caption: Potential oxidative degradation pathways.
Data Summary Table
| Parameter | Recommendation / Guideline | Rationale |
| Solid Storage | 2-8°C, dry, dark, inert atmosphere | Minimizes hydrolysis and potential thermal/photodegradation. [5][6][7] |
| Stock Solvent | Anhydrous DMSO or DMF | Aprotic, minimizes solvent-mediated degradation. |
| Stock Storage | -20°C to -80°C, single-use aliquots | Prevents repeated freeze-thaw cycles and slows degradation kinetics. |
| Aqueous Solutions | Prepare fresh, use immediately | Aqueous environments promote hydrolysis, especially at physiological pH and temperature. [3] |
| Primary Degradation | Hydrolysis | Susceptible chloro-substituent on an electron-deficient pyridine ring. [3] |
| Secondary Degradation | Oxidation, Photolysis | Thiophene sulfur and pyridine nitrogen are prone to oxidation; aromatic systems can be light-sensitive. [4][8] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | These reagents can directly react with and degrade the compound. [7] |
References
-
Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]
-
Shandong Jincheng Pharmaceutical Group Co Ltd. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka. [Link]
-
Frank, J. P., et al. (2023). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses Procedure. [Link]
-
PrepChem.com. Synthesis of 4-methylthieno[3, 2-c]pyridine. [Link]
- CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
S. G. D. Sri, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Lee, J., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]
-
G. A. Z. G. A. V. V. S. G. V. V. D. S. G. V. V. S. (2019). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
-
CP Lab Safety. 4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg. [Link]
-
Request PDF. Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. [Link]
-
PubChem. 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Papadimitriou, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
Bakunov, S. A., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
-
Venhuis, B. J., & de-Vries, J. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health. [Link]
-
PubChem. 4-Chloro-3-methoxy-2-methylpyridine. [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-methylthieno[3,2-c]pyridine
Welcome to the technical support guide for the synthesis and optimization of 4-Chloro-2-methylthieno[3,2-c]pyridine. This molecule is a critical heterocyclic intermediate in the development of various pharmaceutical agents, most notably as a precursor in the synthesis of antiplatelet drugs like Prasugrel.[1][2][3] This guide is structured in a question-and-answer format to directly address common challenges and provide field-proven insights to streamline your experimental workflow.
Part 1: General Synthesis & Mechanistic Overview
Q1: What is the principal synthetic strategy for preparing 4-Chloro-2-methylthieno[3,2-c]pyridine?
The most prevalent and industrially scalable method involves the direct chlorination of the corresponding lactam precursor, 2-methyl-5H-thieno[3,2-c]pyridin-4-one . This transformation converts the C4-hydroxyl group of the lactam tautomer into a chloro group. The reaction is typically achieved by heating the precursor with a strong chlorinating agent, which also often serves as the solvent.
The overall transformation is depicted below:
Caption: General synthetic route to 4-Chloro-2-methylthieno[3,2-c]pyridine.
Part 2: Frequently Asked Questions & Optimization Strategies
This section delves into specific parameters that are critical for maximizing yield and purity.
Q2: Which chlorinating agent should I use? What are the pros and cons of each?
The choice of chlorinating agent is the most critical parameter in this synthesis. Phosphorus oxychloride (POCl₃) is the most commonly cited reagent for this type of transformation.[4] However, other agents can also be considered.
Causality: The mechanism for this reaction is analogous to the Vilsmeier-Haack reaction, where the lactam oxygen attacks the electrophilic phosphorus or sulfur center of the chlorinating agent.[5][6] This forms a highly reactive intermediate that is susceptible to nucleophilic attack by the chloride ion, leading to the desired product. The efficiency of this process depends on the electrophilicity of the reagent and the stability of the intermediate.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat (reagent as solvent), Reflux (100-110 °C) | High reactivity, cost-effective, well-documented.[4] | Highly corrosive and moisture-sensitive; work-up requires careful quenching of excess reagent. |
| Thionyl Chloride (SOCl₂) | With or without a high-boiling solvent (e.g., Toluene), Reflux | Gaseous byproducts (SO₂, HCl) can be easily removed; can be effective at lower temperatures.[7] | Can sometimes lead to charring or undesired side reactions if not controlled properly. |
| Phosphorus Pentachloride (PCl₅) | Typically used in an inert solvent (e.g., CH₂Cl₂, Chlorobenzene) | Very powerful chlorinating agent.[8] | Solid, can be difficult to handle; produces solid byproducts (POCl₃) that can complicate purification. |
Recommendation: Start with Phosphorus Oxychloride (POCl₃) due to its proven efficacy and extensive documentation in the literature for analogous thienopyridine systems.
Q3: My yield is low. How can I troubleshoot an incomplete reaction?
Low yield is a common issue, often stemming from incomplete conversion or product degradation. A systematic approach is necessary to identify the root cause.
Expert Insight: Before making any changes, it is crucial to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The pattern of spots will guide your optimization strategy.
Caption: Decision workflow for troubleshooting low reaction yields.
-
If Starting Material Persists: This indicates insufficient reaction drive.
-
Temperature: Ensure the reaction mixture is reaching the desired reflux temperature (approx. 107 °C for POCl₃). Use a high-boiling silicone oil bath for stable heating.
-
Time: Extend the reaction time. Monitor every 2-4 hours by TLC until the starting material spot has been consumed.
-
Reagent Stoichiometry: While often used as a solvent, ensure at least 3-5 molar equivalents of POCl₃ are present relative to the starting material, especially if using an additional co-solvent.
-
-
If Degradation is Observed (Charring, Multiple Spots): This suggests the conditions are too harsh.
-
Temperature Control: Reduce the temperature slightly (e.g., to 90-100 °C) and monitor. This can prevent the breakdown of the electron-rich thienopyridine ring system.
-
Anhydrous Conditions: The starting material and glassware must be scrupulously dry. Water will rapidly react with POCl₃ in a highly exothermic reaction, potentially causing localized overheating and decomposition.
-
Q4: How do I perform the reaction work-up safely and effectively?
The work-up procedure for reactions involving POCl₃ is hazardous and must be performed with extreme caution in a well-ventilated fume hood.
Causality: The primary goal of the work-up is to quench the highly reactive excess POCl₃, neutralize the resulting phosphoric and hydrochloric acids, and extract the organic product into a non-polar solvent.
Step-by-Step Work-up Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching (Critical Step): Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker. This step is highly exothermic and will release HCl gas. Perform this addition dropwise or in a thin stream with vigorous stirring.
-
Neutralization: Once the quench is complete and the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the evolution of CO₂ gas ceases and the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q5: What is the best method for purifying the final product?
The crude product is often a dark oil or solid and requires purification. Flash column chromatography is the standard method.
Expert Insight: Thienopyridines can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause product degradation on the column, appearing as streaking or tailing during elution.
Optimization of Column Chromatography:
-
Deactivate Silica: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (NEt₃). This neutralizes the acidic sites on the silica, significantly improving the purity and recovery of the product.
-
Eluent System: A gradient of Ethyl Acetate in Hexanes (or Heptanes) is typically effective. Start with a low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity to elute the product.
-
Alternative Purification: If the crude product is a solid, recrystallization can be an effective alternative. Screen various solvents such as ethanol, isopropanol, or mixtures of EtOAc/Hexanes.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Materials:
-
2-methyl-5H-thieno[3,2-c]pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5H-thieno[3,2-c]pyridin-4-one (10.0 g, 59.8 mmol).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL, 536 mmol) to the flask.
-
Fit the flask with a reflux condenser topped with a calcium chloride drying tube.
-
Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 4-6 hours, once the starting material spot is no longer visible.
-
Once complete, remove the heat source and allow the dark solution to cool to room temperature before proceeding with the work-up.
Protocol 2: Product Work-up and Purification
Materials:
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel, Triethylamine (NEt₃), Hexanes, Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a 1 L beaker containing approximately 400 g of crushed ice and place it in an ice bath.
-
CAUTIOUSLY pour the cooled reaction mixture from Protocol 1 slowly onto the crushed ice with vigorous mechanical or magnetic stirring.
-
Once the addition is complete, slowly add saturated NaHCO₃ solution until the pH is ~8.
-
Transfer the entire mixture to a 1 L separatory funnel and extract with DCM (3 x 150 mL).
-
Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, typically as a brown oil or solid.
-
Prepare a silica gel slurry in 2% Triethylamine in Hexanes. Pack a column with this slurry.
-
Load the crude product onto the column and elute with a gradient of 5% to 20% EtOAc in Hexanes to afford the pure 4-Chloro-2-methylthieno[3,2-c]pyridine.
References
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- Thieno ( 3 , 2-c) pyridine compounds.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Scheme-1 3-Acetyl-2-aminothiophenes undergo Vilsmeier-Haack type reaction to form thienopyridines.
- Method for synthesizing 4-chloro-pyridine.
- Preparation method of Prasugrel intermediate.
- Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
- Method for synthesizing 4-chloro-pyridine.
- Vilsmeier–Haack reaction. Wikipedia.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN104341433A - Preparation method of Prasugrel intermediate - Google Patents [patents.google.com]
- 3. CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel - Google Patents [patents.google.com]
- 4. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Separation of 4-Chloro-2-methylthieno[3,2-c]pyridine Isomers
Welcome to the technical support center for the chromatographic separation of 4-Chloro-2-methylthieno[3,2-c]pyridine and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal separation of these critical compounds. The structural similarities between positional isomers of thieno[3,2-c]pyridine derivatives present a unique set of analytical hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges with confidence.
Understanding the Challenge: The Nuances of Thienopyridine Isomer Separation
The separation of 4-Chloro-2-methylthieno[3,2-c]pyridine from its isomers is a common yet complex task in pharmaceutical analysis and process chemistry. The subtle differences in the positions of the chloro and methyl groups on the thienopyridine scaffold can lead to very similar physicochemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) a significant challenge. Effective separation is crucial for accurate quantification, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).
This guide will delve into the common issues encountered during method development and routine analysis, providing a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor resolution or complete co-elution of my 4-Chloro-2-methylthieno[3,2-c]pyridine isomers?
A1: The Root of the Problem: Insufficient Selectivity
Poor resolution is fundamentally a selectivity issue. The stationary phase and mobile phase are not interacting with the isomers differently enough to achieve separation. For positional isomers, which may have very similar polarities and hydrophobicities, enhancing selectivity is key.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pyridine nitrogen in the thieno[3,2-c]pyridine core is basic. Altering the pH of the mobile phase can change the ionization state of the molecule, which in turn significantly affects its retention on a reversed-phase column.[2][3]
-
Actionable Advice: Start by evaluating the pKa of your analytes. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa to ensure a consistent ionization state and improve peak shape.[4][5] For basic compounds like thienopyridines, using a slightly acidic mobile phase (e.g., pH 2.5-4) can protonate the nitrogen, leading to changes in retention and potentially improved resolution.[4] Conversely, a higher pH can suppress the ionization of basic analytes, increasing their retention.[3]
-
-
Stationary Phase Chemistry: Not all C18 columns are created equal. Differences in end-capping, silica purity, and bonding density can dramatically impact selectivity. For aromatic and heterocyclic compounds, alternative stationary phases can offer unique interactions.
-
Actionable Advice:
-
Phenyl-Hexyl or Phenyl-Ether Phases: These phases can provide π-π interactions with the aromatic rings of the thienopyridine isomers, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.[1]
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These can offer enhanced selectivity for polar and heterocyclic compounds.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a CSP is essential.[6][7] Even for positional isomers, some chiral columns can offer unique selectivity due to their three-dimensional structure.[8]
-
-
-
Organic Modifier Selection: The choice of organic solvent (typically acetonitrile or methanol) can influence selectivity.
-
Actionable Advice: If you are using acetonitrile, try switching to methanol, or vice versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile. This can alter the elution order and improve resolution.
-
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor isomer resolution.
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
A2: The Telltale Sign of Secondary Interactions
Peak tailing, especially with basic compounds like thienopyridines, is often caused by unwanted secondary interactions between the analyte and the stationary phase. The primary culprit is often exposed, acidic silanol groups on the silica backbone of the column.[9]
Troubleshooting Steps:
-
Mobile Phase pH: As discussed previously, pH plays a critical role. At mid-range pH values, some silanol groups on the stationary phase can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic analyte.
-
Actionable Advice: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions and improving peak shape.[9]
-
-
Mobile Phase Additives: Adding a competing base to the mobile phase can help to saturate the active silanol sites on the stationary phase.
-
Actionable Advice: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Be aware that TEA can suppress ionization in mass spectrometry.
-
-
Column Choice: Modern columns with high-purity silica and advanced end-capping are less prone to issues with silanol interactions.
-
Actionable Advice: If you are using an older column, consider switching to a newer generation column specifically designed for good peak shape with basic compounds.
-
Summary of Solutions for Peak Tailing
| Problem | Primary Cause | Recommended Solution | Alternative Solutions |
| Peak Tailing | Secondary interactions with silanol groups | Lower mobile phase pH (2.5-3.5) | Add a competing base (e.g., 0.1% TEA); Use a modern, end-capped column |
| Column Overload | Reduce sample concentration | Increase column inner diameter | |
| Extra-column dead volume | Check and shorten tubing; Use appropriate fittings |
Q3: I'm observing inconsistent retention times. What should I check?
A3: The Importance of a Stable and Well-Equilibrated System
Inconsistent retention times point to a lack of stability in your HPLC system or method.[10] For ionizable compounds, small changes in the mobile phase can lead to significant shifts in retention.[5]
Troubleshooting Steps:
-
Mobile Phase Buffering: If your mobile phase pH is close to the pKa of your analytes, even small, unintentional variations in pH can cause large shifts in retention time.[10]
-
Actionable Advice: Ensure your mobile phase is adequately buffered. Use a buffer concentration of at least 10-25 mM. The buffer's pKa should be within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase is a common cause of retention time drift, especially when changing mobile phases.
-
Actionable Advice: Equilibrate your column with at least 10-20 column volumes of the mobile phase before starting your analysis. When using mobile phase additives like ion-pairing reagents or amine modifiers, longer equilibration times may be necessary.
-
-
Temperature Control: Column temperature can affect retention times. Fluctuations in ambient temperature can lead to inconsistent results.
-
Actionable Advice: Use a column oven to maintain a constant and controlled temperature. This will not only improve retention time reproducibility but can also enhance separation efficiency.
-
Troubleshooting Workflow for Retention Time Variability
Caption: A systematic approach to diagnosing retention time instability.
Pro-Tips for Method Development
-
Systematic Screening: When developing a new method, systematically screen different columns and mobile phase conditions. A screening platform that evaluates C18, Phenyl, and polar-embedded phases at low and mid-range pH can quickly identify promising starting conditions.
-
Temperature as a Tool: Don't overlook the impact of column temperature. Increasing the temperature can improve efficiency and reduce analysis time. However, be mindful of the thermal stability of your analytes and the column's operating limits.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a stronger solvent can lead to peak distortion and fronting.[10]
By systematically addressing these common issues and understanding the underlying chromatographic principles, you can develop robust and reliable HPLC methods for the challenging separation of 4-Chloro-2-methylthieno[3,2-c]pyridine isomers.
References
-
Schronk, L. R., & Grisby, R. D. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]
-
Schronk, L. R., Grisby, R. D., & Hanks, A. R. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 19(10), 528–533. [Link]
-
(n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
(n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. [Link]
-
Pinto, A. M., Welch, C. J., & Zewge, D. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131–3142. [Link]
-
Wang, Z., Chen, Z., Lin, Z., & Lan, Z. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 7(19), 8191–8198. [Link]
-
Gotoh, N., Nagai, T., & Wada, S. (2007). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of the American Oil Chemists' Society, 84(8), 717–722. [Link]
-
(n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
(n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
(n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 392–397. [Link]
-
(n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
(n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
(n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
(n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
(n.d.). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography - Electrospray mass spectrometry. ResearchGate. [Link]
-
(n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
(n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
(n.d.). Chiral Drug Separation. In Encyclopedia of Chromatography. [Link]
-
(n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Antic, T., Milojkovic-Opsenica, D., & Tesic, Z. (2011). Enantioseparation of clopidogrel by use of: (a) RP-18 F 254 plate and methanol– 0.5 mM β -cyclodextrin (8:2, v/v ) as mobile phase; (b) RP-18 F 254 plate and methanol–0.5 mM methyl- β -cyclodextrin (8:2, v/v ) as mobile phase; (c) Polygram ® cel 300 Ac-10% plate and isopropanol–0.5 mM β -cyclodextrin (6:4, v/v ) as mobile phase. ResearchGate. [Link]
-
Klusa, J., Krauze-Baranowska, M., & Kusz, J. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(11), 2919. [Link]
-
Grinberg, N., & Albert, K. (2001). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Analytical Chemistry, 73(21), 437A–445A. [Link]
-
(n.d.). Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 214. [Link]
-
(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. [Link]
-
Ablordeppey, S. Y., Tuteja, S., & Fischer, J. B. (2009). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 52(10), 3229–3236. [Link]
-
(n.d.). popcorn pyrimidine, 36267-71-7. The Good Scents Company. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
Welcome to the technical support resource for the synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals engaged in the laboratory-scale and pilot-plant production of this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your synthesis is successful, scalable, and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, or the reaction stalls before completion. What are the likely causes?
Answer: Low yields or incomplete conversion are common challenges when scaling up. The root cause often lies in one of three areas: reagent quality, reaction conditions, or insufficient activation.
-
Reagent Purity and Stoichiometry:
-
Precursor Quality: The purity of the starting material, typically 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, is paramount. Impurities can interfere with the chlorination step. Ensure the precursor is fully characterized (NMR, HPLC) and dry before use.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1] It is highly reactive with water. Using an old bottle or allowing atmospheric moisture ingress will quench the reagent, reducing its effective concentration and leading to incomplete reactions. Always use a freshly opened bottle or a properly stored and sealed reagent. Ensure the stoichiometry is correct; an excess of POCl₃ is typically required.
-
-
Temperature and Reaction Time:
-
Activation Energy: The conversion of the pyridinone to the chloro-derivative requires significant thermal energy. A reaction temperature that is too low will result in a sluggish or stalled reaction. The reaction is often refluxed in a suitable solvent or neat in excess POCl₃.[1]
-
Monitoring is Key: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material is the only true indicator of completion.
-
-
Solvent Effects:
-
While the reaction can be run neat in POCl₃, on a larger scale, the use of a high-boiling inert solvent like toluene or N,N-dimethylaniline can improve heat transfer and prevent localized overheating, which can lead to byproduct formation.[1]
-
Question 2: I am observing significant formation of dark, tarry byproducts, complicating purification. How can I prevent this?
Answer: Tar formation, or "coking," is a frequent issue in pyridine chlorination, often caused by overly aggressive reaction conditions or the presence of impurities.[2][3]
-
Temperature Control: This is the most critical factor. While high heat is needed, runaway temperatures will cause decomposition. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a well-controlled heating mantle with a thermocouple and a stirrer that ensures vigorous mixing to maintain a homogenous temperature profile.
-
Controlled Reagent Addition: If using a co-solvent, consider adding the POCl₃ dropwise at a lower temperature before slowly heating the mixture to reflux. This prevents a large initial exotherm.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions at high temperatures that contribute to the formation of colored impurities.
Question 3: The work-up and purification are proving difficult. The product is hard to isolate from the reaction mixture. What is a robust procedure?
Answer: The work-up for a POCl₃ reaction must be handled with extreme caution due to the violent and exothermic reaction of excess POCl₃ with water.
-
Quenching: The most critical step is quenching the excess POCl₃. This must be done slowly and at a low temperature. A standard, safe procedure is to cool the reaction vessel in an ice bath and slowly pour the reaction mixture onto crushed ice or a mixture of ice and water with vigorous stirring. Never add water to the reaction mixture.
-
pH Adjustment: After quenching, the solution will be highly acidic. The product, a pyridine derivative, will exist as its hydrochloride salt and be soluble in the aqueous layer. To extract the free base into an organic solvent, you must neutralize the solution. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). Monitor the pH carefully.
-
Extraction and Crystallization: Once basified, the product can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[4] After drying the combined organic layers over sodium sulfate (Na₂SO₄), the solvent can be removed under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/hexane mixture.[5]
Frequently Asked Questions (FAQs)
Q: What is the best chlorinating agent for this synthesis?
A: Phosphorus oxychloride (POCl₃) is generally preferred for converting hydroxypyridines or pyridinones to their chloro derivatives due to its high reactivity and effectiveness.[1] Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalyst like DMF.[6] However, POCl₃ often gives cleaner reactions for this specific substrate class.
Q: What analytical methods are recommended for monitoring the reaction and characterizing the final product?
A: A combination of techniques is ideal.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting material. For more precise, quantitative analysis during scale-up, HPLC is the standard method.[3][7]
-
Final Product Characterization:
-
Purity: HPLC is used to determine the final purity of the compound.[8]
-
Identity: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential to confirm the chemical structure. Mass Spectrometry (MS) should be used to confirm the molecular weight.
-
Q: Are there any specific safety precautions I should take?
A: Yes, this reaction involves hazardous materials and conditions.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work-up: The quenching step is highly exothermic and releases HCl gas. This must be performed slowly, in a fume hood, and with adequate cooling.
-
Pressure: Ensure your reaction vessel is not sealed, as pressure can build up from evolving gases, especially during heating.
Experimental Protocol: Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
This protocol is a representative method based on established chemical principles for this class of transformation.
Step-by-Step Methodology
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1.0 eq).
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The reaction can be run neat in POCl₃ or with a high-boiling co-solvent like N,N-dimethylaniline.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, carefully quenching it in a separate vial with ice/water, basifying, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is complete upon the disappearance of the starting material (typically 4-8 hours).
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C. In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and water. Slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Continue stirring in the ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide to neutralize the mixture to a pH of 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visual Workflow
Caption: Workflow for the synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Quantitative Data Summary
The following table provides representative parameters for the synthesis. Actual results will vary based on scale and specific laboratory conditions.
| Parameter | Condition | Expected Outcome/Rationale |
| Starting Material | 2-methyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | Purity >98% is recommended for clean conversion. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 5-10 molar equivalents. Excess drives the reaction to completion. |
| Temperature | 100 - 110 °C (Reflux) | Provides necessary activation energy for chlorination.[1] |
| Reaction Time | 4 - 8 hours | Varies with scale. Must be monitored by TLC or HPLC. |
| Work-up pH | 8 - 9 | Ensures the product is in its free base form for organic extraction. |
| Purification Method | Recrystallization or Column Chromatography | To achieve final purity of >95-99%.[4][5] |
| Expected Yield | 60 - 85% | Dependent on scale, purity of reagents, and handling. |
References
-
Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011, October 26). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]
- Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-methylthieno[3,2-c]pyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Google Patents.
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Thienopyridine Analogues. (n.d.). IGI Global. Retrieved January 12, 2026, from [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
Sources
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
Preventing decomposition of 4-Chloro-2-methylthieno[3,2-c]pyridine during workup
Technical Support Center: 4-Chloro-2-methylthieno[3,2-c]pyridine
Introduction: Navigating the Stability of a Key Intermediate
Welcome to the technical support guide for 4-Chloro-2-methylthieno[3,2-c]pyridine. This thienopyridine derivative is a valuable intermediate in the synthesis of pharmacologically active compounds, notably in the development of P2Y12 receptor antagonists.[1] However, its fused heterocyclic structure, featuring both a sulfur-containing thiophene ring and an activated chloropyridine system, presents unique stability challenges during reaction workup and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from our field experience and the established chemical literature. Our goal is to provide you not just with steps to follow, but with a deep understanding of the underlying chemical principles, enabling you to proactively design robust and reproducible workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: "My post-workup NMR/LC-MS shows a significant impurity corresponding to the loss of the chlorine atom, replaced by a hydrogen. What is causing this hydrodehalogenation?"
Answer:
This is a classic case of unintended reductive dehalogenation . The C-Cl bond on the pyridine ring, while relatively stable, is susceptible to cleavage under reductive conditions, particularly in the presence of trace metal catalysts.
Root Cause Analysis: The most common culprit is residual palladium, nickel, or copper catalyst from a preceding cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). In the presence of a hydrogen donor, these metals can efficiently catalyze the reduction of the aryl chloride to the corresponding arene.[2][3] Hydrogen donors can be obvious reagents (e.g., H₂, formates) or incidental components introduced during workup, such as alcohols (ethanol, isopropanol) or even water under certain conditions.[3]
Troubleshooting Protocol: Catalyst Inactivation & Removal
-
Pre-Workup Filtration (Critical Step): Before any aqueous quench, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite® or a dedicated metal scavenger cartridge. This step is paramount for removing heterogeneous catalysts like Pd/C.
-
Avoid Reductive Quench Reagents: Do not use quenching agents with significant reducing potential unless absolutely necessary for another purpose. If you must neutralize an oxidant, use a stoichiometric amount of a mild reducing agent like sodium thiosulfate or sodium sulfite and ensure it is fully consumed before proceeding.
-
Choice of Solvents: During extraction and washing, be mindful that solvents like ethanol can act as hydride sources in the presence of a catalyst.[3] If catalyst removal is uncertain, prefer aprotic solvents for extraction.
Mechanistic Insight: Reductive Dehalogenation Pathway
Caption: Catalytic cycle for reductive dehalogenation.
Question 2: "I'm observing a new, more polar impurity that appears to be the 4-hydroxy analog of my starting material. How can I prevent this hydrolysis?"
Answer:
The formation of the 4-hydroxy-2-methylthieno[3,2-c]pyridine derivative is a clear indication of nucleophilic aromatic substitution (SNAr) , with water or hydroxide acting as the nucleophile.
Root Cause Analysis: The chlorine atom at the 4-position of the pyridine ring is "activated" towards nucleophilic attack. This reactivity is significantly enhanced under acidic conditions. When the pyridine nitrogen (pKa ~5-6) is protonated by a strong acid, the ring becomes highly electron-deficient, making the C4 position extremely susceptible to attack by even weak nucleophiles like water. Strongly basic conditions (e.g., concentrated NaOH) will also promote this reaction via direct attack by the more potent hydroxide ion.
Troubleshooting Protocol: Rigorous pH Control
-
Quench Strategy: Always quench the reaction mixture by adding it to a cold (0-5 °C), stirred solution, rather than adding quench solution to the reaction. This ensures better temperature control and immediate dilution.
-
Neutral to Mildly Basic Wash: The key is to maintain a pH between 7.0 and 8.5 during all aqueous washes.
-
Recommended: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is a weak base, providing a pH of ~8.3, which is sufficient to neutralize acids without being aggressive enough to significantly promote hydroxide-driven hydrolysis.
-
Avoid: Do not use strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) for washing unless your compound is completely stable under these conditions, which is unlikely for this scaffold.[4]
-
-
Temperature Management: Perform all aqueous extractions at reduced temperatures (0-15 °C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Separate the layers promptly after gentle mixing.
Data Summary: pH Effects on Workup Stability
| pH Range | Recommended Reagents | Expected Outcome | Risk Profile |
| < 4 | Dilute HCl, Citric Acid | Not Recommended. Protonation of pyridine N. | High Risk of Hydrolysis |
| 4 - 6.5 | Water, Phosphate Buffer (pH 6) | Sub-optimal. Risk of incomplete acid neutralization. | Moderate Risk of Hydrolysis |
| 7.0 - 8.5 | Sat. NaHCO₃, Phosphate Buffer (pH 7.4) | Optimal. Neutralizes acid, minimizes hydrolysis. | Low Risk |
| > 9 | Na₂CO₃, K₂CO₃, Dilute NaOH | Use with Caution. May be needed for strong acids. | Moderate to High Risk of Hydrolysis |
Question 3: "My isolated product is often discolored (yellow/brown) and appears to contain multiple minor impurities. How can I improve the overall purity?"
Answer:
General discoloration and the presence of multiple minor impurities often point to a combination of minor oxidative degradation and potential thermal or photolytic instability. The thienopyridine core is susceptible to oxidation, particularly at the thiophene sulfur and the pyridine nitrogen.[5][6]
Root Cause Analysis:
-
Oxidation: Exposure to atmospheric oxygen during prolonged workup procedures, especially if trace metals are present, can lead to the formation of N-oxides or sulfoxides.[6]
-
Thermal Stress: Concentrating the product solution at high temperatures using a rotary evaporator can induce thermal decomposition.
-
Photolytic Decomposition: Aryl chlorides can be sensitive to UV light, potentially leading to radical-mediated side reactions or dehalogenation.[7]
Troubleshooting Protocol: Gentle & Protective Workup
-
Work Under Inert Atmosphere: If the product is particularly sensitive, consider performing the entire workup (quench, extraction, drying) under a nitrogen or argon atmosphere.
-
Degas Solvents: For highly sensitive applications, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can minimize exposure to dissolved oxygen.
-
Low-Temperature Concentration: Remove the solvent via rotary evaporation using a water bath temperature no higher than 40 °C . It is better to take more time at a lower temperature and pressure than to rush at a higher temperature.
-
Protection from Light: Wrap the reaction flask, separatory funnel, and collection flask with aluminum foil to protect the compound from direct light.
-
Prompt Purification: Do not store the crude product for extended periods. Proceed to chromatography or recrystallization as soon as possible after the initial workup and drying.
Comprehensive Workflow: A Validated Protocol
This protocol integrates the solutions discussed above into a single, robust workflow designed to maximize the yield and purity of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Caption: Recommended workup workflow for 4-Chloro-2-methylthieno[3,2-c]pyridine.
Step-by-Step Methodology:
-
Catalyst Removal: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with 2-3 volumes of ethyl acetate and filter the mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad with additional ethyl acetate.
-
Quench: Prepare a beaker containing a volume of saturated aqueous sodium bicarbonate solution equal to the volume of the crude organic solution. Cool the bicarbonate solution to 0-5 °C in an ice bath. While stirring the bicarbonate solution vigorously, add the filtered organic solution dropwise via an addition funnel.
-
Extraction: Transfer the biphasic mixture to a separatory funnel (protect from light with foil). Gently invert the funnel several times, venting frequently. Allow the layers to separate and promptly drain the aqueous layer.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine) to break up any emulsions and remove residual water.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the filtrate on a rotary evaporator. Crucially, ensure the bath temperature does not exceed 40 °C.
-
Final Steps: The resulting crude material should be purified immediately via flash column chromatography or recrystallization to prevent degradation upon storage.
By implementing these scientifically-grounded procedures, you can effectively mitigate the primary decomposition pathways for 4-Chloro-2-methylthieno[3,2-c]pyridine, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. (n.d.).
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). Royal Society of Chemistry.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. (2025).
- Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019).
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023).
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 38(3), 516-523.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024).
- The thienopyridines. (n.d.). PubMed.
Sources
- 1. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-2-methylthieno[3,2-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Chloro-2-methylthieno[3,2-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This guide provides in-depth, experience-driven answers to common purification challenges, structured in a troubleshooting and FAQ format.
Section 1: Understanding the Challenge - Impurity Profiling and Analysis
This section addresses the foundational questions regarding the potential contaminants in your sample and how to detect them. An effective purification strategy begins with a clear understanding of what needs to be removed.
Q1: What are the most common impurities I should expect in my crude 4-Chloro-2-methylthieno[3,2-c]pyridine sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Thienopyridine synthesis often involves multi-step sequences, including cyclization and chlorination.[1] Based on common synthetic pathways for related heterocyclic systems, potential impurities can be categorized as follows:
-
Starting Materials: Incomplete conversion will leave residual precursors. For instance, if the final step is a chlorination of a hydroxyl precursor (e.g., 2-methyl-thieno[3,2-c]pyridin-4-ol), this alcohol will be a major impurity.
-
Reaction Byproducts: Side reactions can generate isomeric or related impurities. A common issue is the formation of regioisomers if the cyclization step is not perfectly selective.
-
Reagent-Related Impurities: Residual chlorinating agents (e.g., POCl₃, SOCl₂) and their hydrolysis products can contaminate the crude material.
-
Solvent-Related Impurities: Residual solvents from the reaction or initial workup (e.g., toluene, DMF, dichloromethane) are common.
Table 1: Common Potential Impurities and Their Origin
| Impurity Class | Specific Example | Likely Origin | Recommended Analytical Detection Method |
| Unreacted Precursor | 2-methyl-thieno[3,2-c]pyridin-4-ol | Incomplete chlorination reaction | HPLC, LC-MS |
| Isomeric Byproduct | 7-Chloro-2-methylthieno[3,2-c]pyridine | Non-regioselective cyclization | HPLC, ¹H NMR, GC-MS |
| Over-chlorination Product | Dichloro-2-methylthieno[3,2-c]pyridine | Harsh chlorination conditions | LC-MS, GC-MS |
| Residual Reagents | Phosphoric Acid | Hydrolysis of POCl₃ during workup | Can be removed by basic wash; not typically monitored in final product |
| Residual Solvents | Toluene, Dichloromethane | Reaction or extraction solvent | ¹H NMR, GC-HS (Headspace) |
Q2: How can I reliably determine the purity of my 4-Chloro-2-methylthieno[3,2-c]pyridine?
A2: A multi-pronged analytical approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. UV detection at a wavelength like 254 nm or 280 nm should provide good sensitivity for the aromatic system. Several patents involving similar compounds rely on HPLC for purity determination, often achieving >99% purity.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. It provides both the retention time (from LC) and the mass-to-charge ratio (from MS) of each component, allowing you to propose molecular formulas for contaminants. This is particularly useful for identifying byproducts like over-chlorinated species.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting residual solvents. While less sensitive than HPLC for quantifying minor impurities, it can reveal structural information about major contaminants that co-elute in chromatography.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor reaction progress and guide the development of column chromatography conditions. It provides a quick snapshot of the number of components in your mixture.
Section 2: Troubleshooting Purification Protocols
This section provides practical, cause-and-effect guidance for the most common purification techniques.
Workflow: General Purification Strategy
Caption: A typical workflow for purifying the target compound.
A. Recrystallization
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens under two conditions:
-
The solution is supersaturated at a temperature above the melting point of the solute. Your crude 4-Chloro-2-methylthieno[3,2-c]pyridine likely has a depressed melting point due to impurities.
-
The cooling rate is too fast. Rapid cooling doesn't give the molecules enough time to orient themselves into an ordered crystal lattice.
Troubleshooting Steps:
-
Reduce the Cooling Rate: After dissolving your compound at high temperature, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.
-
Change Solvents: The solvent polarity may be too similar to your compound. Try a more non-polar solvent or a solvent mixture. A good starting point for screening is isopropanol, ethanol, or a mixture like ethyl acetate/hexanes.[5]
Q4: My recrystallization gave a very low yield. How can I improve it?
A4: Low yield is a common issue and usually points to one of two problems:
-
Using too much solvent: Your compound has some solubility even in the cold solvent. Using an excessive volume means a significant amount of product will remain in the mother liquor.
-
Premature crystallization: The product crystallized out of the hot solution during a filtration step, for example.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add it in small portions.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid filtered off the crystals) and attempt a second recrystallization or purify it by chromatography to recover more product.
B. Silica Gel Column Chromatography
Q5: My spots are streaking on the TLC plate. How do I choose the right solvent system for the column?
A5: Streaking on a silica gel TLC plate often indicates that the compound is too polar for the chosen eluent or that it has acidic/basic properties causing strong interactions with the silica.
-
The Cause: 4-Chloro-2-methylthieno[3,2-c]pyridine contains a basic pyridine nitrogen atom. The acidic nature of standard silica gel can lead to strong adsorption and tailing.
-
The Solution:
-
Add a Modifier: Add a small amount of a basic modifier to your eluent system. For a standard hexane/ethyl acetate system, adding 0.5-1% triethylamine (NEt₃) will neutralize the acidic sites on the silica, resulting in sharper, more symmetrical spots.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[6]
-
Optimize Polarity: Aim for an Rf value of 0.25-0.35 on the TLC plate for the target compound. This ensures good separation on the column without excessively long elution times.
-
Q6: I ran my column, but the fractions are still impure. What happened?
A6: Poor separation on a column can stem from several issues related to technique and setup.
Troubleshooting Decision Tree:
Caption: Troubleshooting poor separation in column chromatography.
Section 3: General FAQs
Q7: Is 4-Chloro-2-methylthieno[3,2-c]pyridine stable during purification?
A7: Thienopyridines are generally stable heterocyclic compounds. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. The chloro-substituent can be susceptible to nucleophilic substitution under harsh conditions. Standard purification techniques like recrystallization and silica gel chromatography are generally safe.
Q8: How should I store the purified product?
A8: Store the purified, dry solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation.
Q9: Can I use an acid-base extraction to purify my product?
A9: Yes, this can be an effective preliminary purification step. The basic pyridine nitrogen allows the compound to be extracted from an organic solvent (like ethyl acetate or dichloromethane) into an acidic aqueous solution (e.g., 1M HCl). Neutral, non-basic impurities will remain in the organic layer. Afterward, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate your product, which can then be re-extracted back into an organic solvent. This is particularly useful for removing non-polar, non-basic impurities.[6]
Appendix: Standard Operating Protocols
Protocol 1: Recrystallization from Isopropanol
-
Place the crude 4-Chloro-2-methylthieno[3,2-c]pyridine (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol (e.g., 5 mL) and heat the mixture to reflux with stirring.
-
Continue adding isopropanol in small portions (0.5-1.0 mL) until all the solid has just dissolved.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
-
Validation: Check the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the purification.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., 15% Ethyl Acetate in Hexane + 0.5% Triethylamine) that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a flash column with silica gel in the chosen eluent system (e.g., 50 g of silica for 1 g of crude product).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle air pressure. Elute with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Validation: Confirm the purity of the final product using HPLC and confirm its identity with ¹H NMR.
References
- CN103360306A - Method for synthesizing 4-chloro-pyridine.
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
- Preparation process of high-purity 4-chloro-2-pyridinecarboxyl
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. [Link]
Sources
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Troubleshooting NMR Spectra of 4-Chloro-2-methylthieno[3,2-c]pyridine
Welcome to the technical support center for the analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts and issues that may arise during NMR analysis of this compound. Our approach is rooted in providing not just solutions, but also a foundational understanding of the underlying causes to empower your research.
Predicted NMR Spectra of 4-Chloro-2-methylthieno[3,2-c]pyridine
To effectively identify artifacts, a baseline understanding of the expected spectrum is crucial. Below are the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-methylthieno[3,2-c]pyridine. These predictions are based on established principles of NMR spectroscopy and data from analogous thienopyridine structures.[1][2]
Structure:
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H-6 | ~7.5 - 7.7 | Doublet | ~5.0 - 6.0 | |
| H-7 | ~7.2 - 7.4 | Doublet | ~5.0 - 6.0 | |
| CH₃ | ~2.6 - 2.8 | Singlet | - |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~155 - 160 |
| C3a | ~120 - 125 |
| C4 | ~148 - 152 |
| C6 | ~128 - 132 |
| C7 | ~125 - 128 |
| C7a | ~145 - 150 |
| CH₃ | ~18 - 22 |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Category 1: Unexpected Peaks in the Spectrum
Question 1: I see small, sharp peaks in my ¹H NMR spectrum that don't correspond to my molecule. What are they?
Answer: These are most likely residual solvent peaks or common laboratory contaminants. Their presence is a frequent occurrence in NMR spectroscopy.
-
Causality: Even high-purity deuterated solvents contain small amounts of their non-deuterated isotopomers.[3] Additionally, solvents used in synthesis or purification (e.g., acetone, ethyl acetate, hexane) can be difficult to remove completely and may appear in the spectrum.[4][5]
-
Troubleshooting Protocol:
-
Identify the Solvent: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.
-
Confirm with a Blank Spectrum: If possible, run a spectrum of the deuterated solvent from the same bottle to confirm the presence and chemical shift of the residual peak.
-
Optimize Sample Preparation: To minimize these peaks in the future, ensure your glassware is scrupulously clean and dry. For example, residual acetone can linger in NMR tubes for hours even after oven-drying.[6] When preparing your sample, use high-purity solvents and thoroughly dry your compound under high vacuum before dissolution.[7][8][9]
-
Common Solvent and Impurity Peaks in CDCl₃:
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity |
| Chloroform (residual CHCl₃) | 7.26 | s |
| Water (H₂O) | 1.56 | s (broad) |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
| Hexane | 0.88, 1.26 | m |
| Silicone Grease | ~0.07 | s (broad) |
| Toluene | 2.36 (s), 7.17-7.29 (m) | s, m |
This table is a subset of common impurities. For a comprehensive list, refer to Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3]
Question 2: I observe a broad hump in my baseline. What could be the cause?
Answer: A broad, rolling baseline can be caused by several factors, including very broad background signals from solid material or issues with the receiver gain being set too high.[10]
-
Causality: If your sample is not fully dissolved, suspended solids can lead to a broad, undefined signal that distorts the baseline.[9][11] Highly concentrated samples can also saturate the detector, leading to baseline artifacts.[12]
-
Troubleshooting Protocol:
-
Check Sample Solubility: Visually inspect your NMR tube for any undissolved particles. If present, filter the sample through a small plug of glass wool in a Pasteur pipette.
-
Adjust Sample Concentration: If the sample is highly concentrated, dilute it and re-acquire the spectrum.
-
Optimize Acquisition Parameters: If you suspect receiver overflow, you can manually reduce the receiver gain or decrease the pulse width.[10] Many modern spectrometers have an autogain function that should prevent this, but manual adjustment may sometimes be necessary.
-
Category 2: Line Shape and Resolution Issues
Question 3: My peaks are broad and poorly resolved. How can I improve this?
Answer: Peak broadening is a common issue that can stem from several sources, including poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[2][6][13]
-
Causality:
-
Poor Shimming: The magnetic field needs to be homogeneous across the sample volume for sharp signals. Shimming is the process of adjusting small magnetic fields to counteract inhomogeneities.[14][15] Poor shimming is a very common cause of broad peaks.
-
Sample Inhomogeneity: Undissolved material or precipitation in the NMR tube can disrupt the magnetic field homogeneity.[13][14]
-
Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can cause rapid relaxation of nearby nuclei, leading to significant line broadening.[13][14]
-
High Viscosity: Concentrated samples can be viscous, which slows molecular tumbling and can lead to broader lines.[11]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Question 4: I'm seeing "spinning sidebands" in my spectrum. What are they and how do I get rid of them?
Answer: Spinning sidebands are small satellite peaks that appear symmetrically on either side of a large signal. They are artifacts caused by the spinning of the NMR tube in a slightly inhomogeneous magnetic field.
-
Causality: While sample spinning averages out some magnetic field inhomogeneities, it can introduce these modulation artifacts. Their frequency separation from the main peak is equal to the spinning rate.
-
Troubleshooting Protocol:
-
Improve Shimming: The best solution is to improve the magnetic field homogeneity through better shimming.
-
Adjust Spinning Rate: You can sometimes reduce the intensity of sidebands by adjusting the spinning rate. However, do not increase it excessively as this can cause vortexing.[10]
-
Acquire Spectrum Without Spinning: For many modern spectrometers with good shimming capabilities, it is often preferable to run the spectrum without spinning.
-
Category 3: Phasing and Baseline Problems
Question 5: My peaks are distorted, with the baseline dipping on one side and rising on the other. What is this and how do I fix it?
Answer: This is a classic phasing problem. Proper phasing is essential to obtain a pure absorption lineshape, which is symmetrical and has a flat baseline on both sides of the peak.
-
Causality: NMR signals are detected as complex data with both real and imaginary components. Phasing is the process of rotating the data in the complex plane to maximize the real (absorptive) component and minimize the imaginary (dispersive) component. Phase errors can be frequency-independent (zero-order) or frequency-dependent (first-order).
-
Troubleshooting Protocol (Manual Phasing):
-
Reset Phase: Set both the zero-order (ph0) and first-order (ph1) phase corrections to zero.
-
Adjust Zero-Order Phase (ph0): Select a large, well-defined peak on one side of the spectrum (e.g., the H-6 doublet of your compound). Adjust the ph0 parameter until the baseline on either side of this peak is as flat and symmetrical as possible.
-
Adjust First-Order Phase (ph1): Now, move to a peak on the opposite side of the spectrum. Adjust the ph1 parameter until the baseline around this peak is also flat and symmetrical.
-
Iterate: You may need to make small, iterative adjustments to both ph0 and ph1 to achieve a good phase across the entire spectrum. It is often helpful to vertically expand the spectrum to better visualize the peak baselines.
Caption: Manual phasing workflow.
-
By systematically addressing these common issues, you can significantly improve the quality of your NMR data for 4-Chloro-2-methylthieno[3,2-c]pyridine, leading to more accurate and reliable structural elucidation.
References
-
Klemm, L. H., & Louris, J. N. (1995). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Heterocyclic Communications, 1(5-6), 375-384. [Link]
-
Klemm, L. H., Weakley, T. J. R., & Yoon, M. (1999). X-ray crystallographic studies of four monosubstituted thienopyridines. Comparison of experimental data with calculated or measured values for the parent compounds. Heterocyclic Communications, 5(4), 349-358. [Link]
-
LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? YouTube. [Link]
-
Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21490. [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. Michigan State University. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
SDSU NMR Facility. Common Problems. San Diego State University. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
ResearchGate. (n.d.). Illustration of NMR phase errors. [Link]
-
University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems. UCR NMR Facility. [Link]
-
University of Ottawa NMR Facility Blog. (2011). First-Order Phase Errors. [Link]
-
Nanalysis. (2022). NMR data processing: Phase Correction. NMR Blog. [Link]
-
ResearchGate. (2014). How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR? [Link]
-
Ahn, C. B., & Cho, Z. H. (1987). A new phase correction method in NMR imaging based on autocorrelation and histogram analysis. IEEE transactions on medical imaging, 6(1), 32–36. [Link]
-
Mestrelab. (n.d.). Phase Correction with Mnova. [Link]
-
University of Ottawa NMR Facility Blog. (2007). The Effects of Bad Shimming. [Link]
-
qNMR Exchange. (2024). Shimming problem. [Link]
-
Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. [Link]
-
Doty Scientific. (2022). Some Brief Comments on the Source of Artifact Suppression in NMR Spectroscopy. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Lindon, J. C. (2016). NMR Data Processing. eMagRes, 1-14. [Link]
-
Poveda, A., Jimenez-Barbero, J., & Martin-Pastor, M. (2023). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5693–5702. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Poveda, A., Jimenez-Barbero, J., & Martin-Pastor, M. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visualizer loader [nmrdb.org]
- 5. Predict 13C NMR spectra [cheminfo.org]
- 6. CASPRE [caspre.ca]
- 7. rsc.org [rsc.org]
- 8. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. popcorn pyrimidine, 36267-71-7 [thegoodscentscompany.com]
- 14. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthetic Routes with 4-Chloro-2-methylthieno[3,2-c]pyridine
Introduction: 4-Chloro-2-methylthieno[3,2-c]pyridine is a critical heterocyclic intermediate, primarily valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). Its "biological efficacy" is realized through its successful and efficient conversion into a final, biologically active molecule. This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of APIs, such as the antihistamine Olopatadine, using this key starting material.
Our focus is on providing practical, field-tested insights to enhance reaction yields, improve purity, and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What are the key physical and chemical properties of 4-Chloro-2-methylthieno[3,2-c]pyridine I should be aware of?
A1: Understanding the fundamental properties of your starting material is crucial for experimental design. 4-Chloro-2-methylthieno[3,2-c]pyridine is a solid at room temperature. Key characteristics include:
| Property | Value | Source |
| CAS Number | 59207-24-8 | [1] |
| Molecular Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.66 g/mol | |
| Appearance | Solid |
It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), as it is classified as an irritant. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.
Troubleshooting the Synthesis of Olopatadine
A primary application of 4-Chloro-2-methylthieno[3,2-c]pyridine is in the multi-step synthesis of Olopatadine. A common and critical step in many patented synthetic routes is the Wittig reaction to form the exocyclic double bond.[3][4][5] This reaction is notoriously sensitive and often a source of yield and purity issues.
Caption: Simplified workflow for Olopatadine synthesis.
Q2: I am experiencing low yields in the Wittig reaction step for Olopatadine synthesis. What are the common causes and how can I troubleshoot this?
A2: Low yields in this Wittig reaction are a frequent challenge. The primary culprits are often related to the reagents, reaction conditions, and the stability of the ylide.
Causality Behind Experimental Choices: The Wittig reaction relies on the generation of a highly reactive phosphorus ylide, which then attacks the ketone carbonyl. The success of this step is highly dependent on the quality of the base and solvent, and the precise control of reaction conditions.
Troubleshooting Protocol:
-
Reagent Quality:
-
Base (e.g., Sodium Hydride, n-BuLi): Use freshly opened or properly stored NaH. Older NaH can be coated with an inactive layer of sodium hydroxide, leading to incomplete ylide formation.[6] If using n-BuLi, ensure it has been recently titrated to confirm its molarity.
-
Solvent (e.g., THF): The solvent must be rigorously anhydrous. Any moisture will quench the strong base and the ylide.[6] Reflux THF over sodium/benzophenone and distill under an inert atmosphere immediately before use.
-
-
Ylide Formation:
-
Temperature Control: When using n-BuLi, the deprotonation of the phosphonium salt should be performed at low temperatures (e.g., -78 °C) to prevent side reactions.[6] For NaH, the reaction can often be started at 0 °C and then gently warmed.
-
Atmosphere: Conduct the entire reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent degradation of the reagents and intermediates by oxygen or moisture.
-
-
Reaction with Ketone:
-
Addition: Add the ketone (the Isoxepac derivative) solution dropwise to the pre-formed ylide solution. A slow addition helps to control the reaction temperature and can improve the stereoselectivity (Z/E ratio).
-
Temperature: After the addition, the reaction may need to be warmed to room temperature or even heated to drive it to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting low Wittig reaction yields.
Q3: The Z/E isomer ratio of my final product is poor. How can I improve the selectivity for the desired (Z)-Olopatadine isomer?
A3: Achieving a favorable Z/E ratio is a well-documented challenge in Olopatadine synthesis, with some methods reporting ratios as low as 2.3:1.[3][5] The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.
-
Ylide Type: The reaction typically uses a "stabilized" ylide, which tends to favor the formation of the (E)-isomer under thermodynamic control. However, the specific phosphonium salt used, 3-dimethylaminopropyltriphenylphosphonium bromide, and the reaction conditions can be manipulated.
-
Solvent and Temperature: The choice of solvent can influence the transition state geometry. Polar aprotic solvents may favor the Z-isomer. Running the reaction at lower temperatures generally increases kinetic control, which can also favor the Z-isomer.
-
Salt Effects: The presence of lithium salts (from n-BuLi) can help to direct the stereochemistry. If using NaH, the addition of a salt like lithium bromide can sometimes improve Z-selectivity.
-
Alternative Routes: Some patented processes avoid the traditional Wittig reaction altogether to circumvent the isomer ratio problem, opting for routes involving Barbier reactions or other coupling strategies.[8][9] If isomer control remains a significant issue, exploring alternative synthetic pathways may be a viable long-term solution.
Purification and Analysis
Q4: I am having difficulty purifying the crude product after the reaction. What are the recommended procedures?
A4: Purification can be challenging due to the presence of triphenylphosphine oxide (a byproduct of the Wittig reaction) and the unreacted starting material.
Step-by-Step Purification Protocol:
-
Initial Quench and Extraction:
-
Carefully quench the reaction mixture by slowly adding it to an ice-cold aqueous solution (e.g., saturated ammonium chloride).
-
Extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane. The basicity of the final product (due to the dimethylamino group) means pH adjustment is critical. Acidifying the aqueous layer will move the product into the aqueous phase, leaving non-basic impurities like triphenylphosphine oxide in the organic layer. Then, re-basifying the aqueous layer and extracting again can be an effective purification step.
-
-
Removal of Triphenylphosphine Oxide (TPPO):
-
Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent mixture (e.g., diethyl ether/hexane) if the desired product is soluble.
-
Chromatography: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a solvent like methanol, is typically effective. Adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can prevent the amine product from streaking on the silica column.
-
-
Final Product Isolation:
-
The final product, Olopatadine, is an acid. It can be isolated as a free base or converted to a salt (e.g., hydrochloride) to aid in purification and improve handling and stability.[7] Precipitation of the hydrochloride salt from a suitable solvent like acetone or isopropanol is a common final purification step.
-
Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A5: A combination of techniques is essential for reliable process control.
| Technique | Application | Key Observations |
| TLC | Reaction monitoring | Appearance of a new spot for the product and disappearance of the starting ketone. |
| LC-MS | Reaction monitoring and purity assessment | Provides mass confirmation of the product and allows for quantification of starting material, product, and major impurities. |
| ¹H NMR | Structural confirmation and isomer ratio | The chemical shifts and coupling constants of the vinylic protons are distinct for the Z and E isomers, allowing for their ratio to be determined. |
| HPLC | Final purity analysis and quantification | Used to determine the final purity of the API, often against a reference standard. Essential for quality control. |
References
- A process for the synthesis of olopatadine. (2014). Google Patents.
-
Olopatadine. (2015). New Drug Approvals. Retrieved from [Link]
- Process for the synthesis of olopatadine. (2016). Google Patents.
-
Thermophysical Properties of 4-Chlorothieno[3,2-c]pyridine. Chemcasts. Retrieved from [Link]
-
4-Chloro-3-methoxy-2-methylpyridine. PubChem. Retrieved from [Link]
- Process for the preparation of olopatadine. (2010). Google Patents.
- Process for the preparation of olopatadine and sylil intermediates thereof. (2017). Google Patents.
- Process for obtaining olopatadine and intermediates. (2010). Google Patents.
-
I have a problem in witting reaction product ? (2016). ResearchGate. Retrieved from [Link]
-
Wittig Reaction Practice Problems. (2024). YouTube. Retrieved from [Link]
- Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (2011). Google Patents.
-
4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg. CP Lab Safety. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]
- 5. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US9708284B2 - Process for the preparation of olopatadine and sylil intermediates thereof - Google Patents [patents.google.com]
- 8. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]
- 9. US9562030B2 - Process for the synthesis of olopatadine - Google Patents [patents.google.com]
Modifying experimental protocols for better results with 4-Chloro-2-methylthieno[3,2-c]pyridine
Technical Support Center: 4-Chloro-2-methylthieno[3,2-c]pyridine
Welcome to the technical support center for 4-Chloro-2-methylthieno[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile thienopyridine intermediate. Here, we address common experimental challenges, offering field-proven insights and optimized protocols to enhance your research outcomes. Our focus is on the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-Chloro-2-methylthieno[3,2-c]pyridine?
A1: 4-Chloro-2-methylthieno[3,2-c]pyridine is a key heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents. Its thienopyridine core is found in several antiplatelet drugs that act as P2Y12 receptor antagonists, crucial for treating and preventing thrombotic events.[1] The chloro-substituent at the 4-position serves as a versatile handle for introducing further molecular complexity through nucleophilic aromatic substitution reactions, making it a valuable intermediate in medicinal chemistry.
Q2: What are the main safety precautions when handling this compound?
A2: Like many chlorinated heterocyclic compounds, 4-Chloro-2-methylthieno[3,2-c]pyridine should be handled with care. It is classified as an irritant and harmful if swallowed or inhaled.[2][3] Always use this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q3: How should 4-Chloro-2-methylthieno[3,2-c]pyridine be stored for optimal stability?
A3: This compound is sensitive to moisture and acidic conditions, which can lead to hydrolysis of the chloro group.[4][5] For long-term storage, it is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. Refrigeration is advisable to minimize degradation over time.
Troubleshooting Guide: Synthesis and Purification
Issue 1: Low Yield and Tar Formation in Synthesis
A common challenge in the synthesis of chlorinated pyridines and related heterocycles is the formation of dark, tarry side products, often referred to as "pyridine coking."[6][7] This significantly reduces the yield and complicates purification.
Causality: This issue often arises from harsh reaction conditions, particularly excessive heat or prolonged reaction times, when using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] These reagents can promote polymerization and decomposition of the sensitive heterocyclic ring system.
Solutions:
-
Temperature Control: Maintain strict temperature control during the addition of the chlorinating agent, often keeping the reaction mixture cool (e.g., 0-10 °C) before gradually warming to the desired reaction temperature.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Avoid unnecessarily long reaction times once the starting material is consumed.
-
Choice of Chlorinating Agent: The reactivity of chlorinating agents varies. While phosphorus pentachloride (PCl₅) can be effective, it often requires higher temperatures.[7] Phosphorus oxychloride is a common choice, but its use must be carefully optimized.[6]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Non-polar, high-boiling solvents like chlorobenzene are sometimes used, but care must be taken to avoid excessive temperatures.[7]
Issue 2: Product is a Dark Oil or Discolored Solid After Workup
Even with optimized reaction conditions, the crude product can be dark and impure, making isolation of a clean, crystalline solid challenging.
Causality: The dark color is due to residual polymeric impurities and baseline material that are soluble in common organic solvents used for extraction. Standard aqueous workups may not effectively remove these highly colored byproducts.
Solutions:
-
Modified Workup: After quenching the reaction (e.g., with ice water), instead of a direct extraction, consider an intermediate precipitation or crystallization step. Some protocols suggest adding an alcoholic solvent to the cooled reaction mixture to precipitate the hydrochloride salt of the product, which can then be filtered off from the soluble impurities.[6][7]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through a pad of celite before proceeding with crystallization or chromatography.
-
Purification Strategy: A multi-step purification approach is often necessary.
Caption: Optimized workflow for the purification of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Troubleshooting Guide: Stability and Side Reactions
Issue 3: Product Degradation During Aqueous Workup or Storage
You may observe the appearance of new, more polar spots on a TLC plate after an aqueous workup or upon storage, indicating product decomposition.
Causality: The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic attack, particularly by water (hydrolysis), which can be accelerated by either acidic or basic conditions.[4] This results in the formation of the corresponding 4-hydroxy-2-methylthieno[3,2-c]pyridine.
Solutions:
-
pH Control During Workup: When performing an aqueous workup, neutralize the solution carefully to a pH of ~7-8. Avoid strongly acidic or basic conditions for extended periods.
-
Anhydrous Conditions: If possible, use anhydrous workup techniques. This may involve filtering the reaction mixture and directly concentrating it before purification by other means (e.g., chromatography).
-
Proper Storage: As mentioned in the FAQs, store the purified product under an inert atmosphere and in a dry environment to prevent hydrolysis.[5]
Issue 4: Unintended Dehalogenation in Subsequent Reactions
When using 4-Chloro-2-methylthieno[3,2-c]pyridine in subsequent steps, particularly those involving reducing agents or certain metal catalysts, you may observe the formation of the dechlorinated product, 2-methylthieno[3,2-c]pyridine.
Causality: The carbon-chlorine bond on an aromatic ring can be cleaved under reductive conditions, a process known as dehalogenation or hydrodehalogenation.[8] This is particularly common with catalytic hydrogenation (e.g., H₂, Pd/C).[9]
Solutions:
-
Choice of Reducing Agent: If a reduction is required elsewhere in the molecule, select reagents that are less likely to affect the aryl chloride. Avoid catalytic hydrogenation if the chloro-group needs to be preserved. Alternative reducing agents might include sodium borohydride or lithium aluminum hydride, depending on the functional group to be reduced, though chemoselectivity should be carefully evaluated.
-
Catalyst Selection for Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig coupling, the choice of palladium catalyst and ligands is crucial. Some catalyst systems can promote competitive reductive dehalogenation. Screening different catalysts and reaction conditions may be necessary to minimize this side reaction.[10]
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of your product. Below are the expected analytical signatures for 4-Chloro-2-methylthieno[3,2-c]pyridine and potential impurities.
Table 1: Spectroscopic Data Comparison
| Compound Name | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Key Mass Spec (EI) m/z |
| 4-Chloro-2-methylthieno[3,2-c]pyridine | ~7.5-7.8 (d, 1H, pyridine-H), ~7.0-7.2 (d, 1H, pyridine-H), ~6.9 (s, 1H, thiophene-H), ~2.6 (s, 3H, CH₃) | M⁺ peak with characteristic 3:1 isotopic pattern for chlorine.[11] |
| 4-Hydroxy-2-methylthieno[3,2-c]pyridine (Hydrolysis Impurity) | Aromatic signals may shift. Appearance of a broad OH signal (if not in D₂O). | M⁺ peak corresponding to the replacement of Cl with OH. |
| 2-Methylthieno[3,2-c]pyridine (Dehalogenation Impurity) | Disappearance of one aromatic doublet, replaced by a new signal. Signals will be consistent with a trisubstituted pyridine ring. | M⁺ peak corresponding to the loss of Cl and gain of H. |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
This method can be adapted for monitoring reaction progress and assessing final product purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
This is a general-purpose method and may require optimization for specific impurity profiles.[6][12][13]
Logical Relationships in Troubleshooting
Caption: Interrelation of experimental stages and common problems.
References
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
- SHANGHAI SYNCHES CO LTD. (2013). Method for synthesizing 4-chloro-pyridine.
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST Chemistry WebBook. [Link]
-
Toth, K., & Welsh, W. J. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 14(11), 4539–4547. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]
-
Baxter, R. D., & MacMillan, D. W. C. (2014). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. PubMed. [Link]
-
Lu, N., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(9), 2333. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- SHANDONG JINCHENG PHARMACEUTICAL GROUP CO LTD. (2011).
-
Sastry, T. U. (2013). Synthesis and Characterization of Clopidogrel Related Impurity A. IJSDR. [Link]
- SHANDONG JINCHENG PHARMACEUTICAL GROUP CO LTD. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
CP Lab Safety. (n.d.). 4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg. [Link]
-
Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-144. [Link]
-
Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864-904. [Link]
-
Al-Omran, F., & El-Khair, A. A. (2004). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 9(10), 859-866. [Link]
-
Marks, T. S., Allpress, J. D., & Maule, A. (1989). Dehalogenation of lindane by a variety of porphyrins and corrins. Applied and Environmental Microbiology, 55(5), 1258-1261. [Link]
-
Wang, F., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(14), 5489. [Link]
-
Sastry, T. U. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. [Link]
-
Abu-Hiam, H., et al. (2022). Long-Term Stability and Efficacy of NCT Solutions. Molecules, 27(16), 5192. [Link]
-
Bak, R. R., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 15, 2336-2342. [Link]
- Brantford Chemicals Inc. (2003). Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
-
PubChem. (n.d.). 4-chloro-3-methylthieno[3,2-c]pyridine. [Link]
-
PubChem. (n.d.). 4-chloro-6-methylthieno[3,2-c]pyridine. [Link]
-
PubChem. (n.d.). 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid. [Link]
-
The Good Scents Company. (n.d.). popcorn pyrimidine. [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]
- 12. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of Thieno[3,2-c]pyridines
Welcome to the technical support center for thieno[3,2-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Thieno[3,2-c]pyridines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, serving as key intermediates in the synthesis of pharmaceuticals like Ticlopidine.[1] However, their synthesis and manipulation are not without challenges. This guide provides practical, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, purification, and handling of thieno[3,2-c]pyridine derivatives.
Synthesis & Cyclization Challenges
Question: I am attempting a Pictet-Spengler type cyclization to form a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, but my yields are consistently low. What are the common pitfalls?
Answer: Low yields in Pictet-Spengler reactions for thieno[3,2-c]pyridine synthesis often stem from a few critical factors:
-
Substituent Effects: The electronic nature of substituents on the thiophene ring can significantly impact the electrophilicity of the cyclization precursor. Electron-withdrawing groups can deactivate the ring, making the intramolecular electrophilic substitution more difficult.
-
Reaction Conditions: The choice of acid catalyst and solvent is crucial. While strong acids are often necessary, they can also lead to side reactions or decomposition of starting materials if the conditions are too harsh. It is often a delicate balance. For instance, a process for preparing thieno[3,2-c]pyridine involves cyclization using a strong mineral acid like hydrochloric, hydrobromic, or sulfuric acid in an inert organic solvent such as dioxane or an alcohol.[2]
-
Protecting Group Strategy: The nitrogen of the precursor amine often requires a protecting group. The stability of this protecting group under the acidic cyclization conditions is paramount. If the protecting group is labile, it can lead to a mixture of products or failure of the reaction. In some cases, the choice of protecting group can even influence the separability of regioisomers formed during the synthesis.[3]
Troubleshooting Workflow: Low Yield in Pictet-Spengler Cyclization
Caption: Decision tree for troubleshooting low yields in Pictet-Spengler cyclizations.
Question: I am observing the formation of an unexpected dimer in my reaction. What could be the cause?
Answer: Unforeseen dimerization can occur, particularly under oxidative conditions. For instance, in the synthesis of related 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidative dimerization has been reported, especially when using reagents like sodium hypochlorite.[4][5] The reaction mechanism can be complex and solvent-dependent, sometimes leading to the formation of new polycyclic systems.[4][5]
To mitigate this, consider the following:
-
Atmosphere Control: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Reagent Purity: Peroxides in solvents or impurities in starting materials can initiate radical or oxidative side reactions. Use freshly distilled solvents and pure reagents.
-
Choice of Oxidant: If an oxidation step is intended, the choice of a milder or more selective oxidizing agent is critical to avoid over-oxidation or dimerization.
Functionalization & Selectivity
Question: I am trying to functionalize the thieno[3,2-c]pyridine core using metal-catalyzed cross-coupling, but I am getting a mixture of regioisomers. How can I improve selectivity?
Answer: Regioselectivity in the functionalization of thieno[3,2-c]pyridines is a common challenge. The thiophene and pyridine rings have different electronic properties and positions with varying reactivity.
-
Directing Groups: The presence of directing groups on the scaffold can significantly influence the position of metalation or subsequent coupling. Careful planning of your synthetic route to install a directing group at a specific position can be a powerful strategy.
-
Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can all influence the regioselectivity of the reaction. For instance, in rhodium-catalyzed C-H activation, a directing group on the nitrogen of a pyridone was shown to be essential for achieving C6-selectivity.[6] Nickel-terpyridine catalyst systems have also been shown to be effective in various C-C cross-coupling reactions.[7]
-
Stepwise Functionalization: It is often more reliable to introduce halogens at specific positions first and then use these as handles for selective cross-coupling reactions. This multi-step approach can provide better control over the final product's structure.
Table 1: General Guidelines for Regioselective Functionalization
| Position on Thiophene Ring | Position on Pyridine Ring | General Reactivity for Electrophilic Aromatic Substitution |
| C2 & C3 | C4, C6, C7 | The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C2 and C3 positions are the most reactive. |
Question: I am attempting an N-oxidation on the pyridine ring, but the reaction is sluggish and incomplete. What can I do?
Answer: N-oxidation of the pyridine ring in thieno[3,2-c]pyridines can be challenging due to the electron-withdrawing nature of the fused thiophene ring, which deactivates the pyridine nitrogen.
-
Choice of Oxidant: Stronger oxidizing agents may be required compared to simple pyridines. While m-CPBA is a common choice, other reagents like hydrogen peroxide in the presence of a suitable catalyst might be more effective.[8] However, be mindful of potential S-oxidation of the thiophene ring.[4]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary. However, this also increases the risk of side reactions. Careful monitoring of the reaction progress by TLC or LC-MS is recommended.
-
Substituent Effects: Electron-donating groups on the pyridine or thiophene ring can increase the nucleophilicity of the pyridine nitrogen and facilitate N-oxidation. Conversely, electron-withdrawing groups will make the reaction more difficult.[8]
Experimental Protocol: General Procedure for N-Oxidation
-
Dissolve the thieno[3,2-c]pyridine derivative in a suitable solvent (e.g., dichloromethane, chloroform).
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, monitoring the internal temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification & Stability
Question: My thieno[3,2-c]pyridine derivative is proving difficult to purify by column chromatography. What are some alternative strategies?
Answer: Purification challenges can arise from the polarity and solubility of these compounds.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Screening different solvent systems is key.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen (pKa of thieno[3,2-c]pyridine is approximately 4.83) allows for purification by acid-base extraction.[1] Dissolving the crude material in an organic solvent and extracting with a dilute acid will move the desired compound into the aqueous layer. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the aqueous layer can be basified to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Preparative HPLC: For challenging separations or when high purity is required, preparative HPLC is a powerful tool.
Question: I am concerned about the stability and storage of my thieno[3,2-c]pyridine compounds. What are the best practices?
Answer: Thieno[3,2-c]pyridines are generally stable crystalline solids.[1] However, like many heterocyclic compounds, they can be sensitive to light, air, and strong acids or bases over long periods.
-
Storage Conditions: Store your compounds in a cool, dark, and dry place. For long-term storage, keeping them under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is advisable. The parent compound should be kept in a dark place and sealed in a dry environment at room temperature.[1]
-
Solution Stability: The stability of thieno[3,2-c]pyridines in solution can vary depending on the solvent and the substituents on the ring system. It is best to prepare solutions fresh for biological assays or further reactions. If storage in solution is necessary, store at low temperatures (-20 °C or -80 °C) and protect from light.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of the thieno[3,2-c]pyridine scaffold?
A1: Common synthetic strategies often start with appropriately substituted thiophenes. For example, 2-thiophene ethylamine can be used in a Pictet-Spengler type reaction with formaldehyde to construct the fused pyridine ring.[9] Another approach involves starting with 3-thienaldehyde.[2]
Q2: Are there any particular safety concerns when working with thieno[3,2-c]pyridines?
A2: While the parent thieno[3,2-c]pyridine itself does not have specific hazard codes listed, it is crucial to handle all chemicals with appropriate safety precautions.[1] When scaling up syntheses, be aware of potentially exothermic reactions, especially during cyclization steps.[10] Always consult the Safety Data Sheet (SDS) for any reagents and intermediates used in your synthesis.
Q3: How can I characterize my thieno[3,2-c]pyridine derivatives?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q4: Where can I find reliable synthetic procedures for thieno[3,2-c]pyridines?
A4: Peer-reviewed scientific literature is the best source for detailed and reliable synthetic protocols. Journals such as the Journal of Heterocyclic Chemistry and others in the field of organic and medicinal chemistry often publish synthetic methods for these types of compounds.[1]
Logical Relationship: Synthesis to Application
Caption: The workflow from the synthesis of thieno[3,2-c]pyridines to their application in drug development.
References
-
Perry, C. J., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(12), 2747–2758. [Link]
-
Dyakonov, V. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8256–8272. [Link]
-
LookChem. (n.d.). Cas 272-14-0, thieno[3,2-c]pyridine. Retrieved from [Link]
-
Dyakonov, V. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]
- Google Patents. (1976). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 847–931. [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Research, Synopses, (1), 22-23. [Link]
- Google Patents. (2012). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
Larsen, C. B., et al. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 25(18), 4256. [Link]
-
Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(4), 484-489. [Link]
-
Glukhareva, T. V., & Eltsov, O. S. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7205. [Link]
-
Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
van Rensburg, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(14), 5406. [Link]
-
Rogers, M. E., et al. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 36(19), 2824-2831. [Link]
-
PubChem. (n.d.). Thieno(3,2-c)pyridine. Retrieved from [Link]
-
Wang, D., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(15), 6115-6124. [Link]
-
ResearchGate. (2022). Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Li, Y., et al. (2021). RhIII-Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes. Chemistry – A European Journal, 27(48), 12294-12299. [Link]
-
Lindsley, C. W., et al. (2012). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 3(4), 320-324. [Link]
-
Dömling, A., et al. (2020). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 10(49), 29331-29345. [Link]
-
Zhang, J., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(5), 3917-3927. [Link]
-
Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
van Rensburg, M., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]
Sources
- 1. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RhIII -Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Addressing reagent compatibility with 4-Chloro-2-methylthieno[3,2-c]pyridine
Welcome to the technical support center for 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS: 59207-24-8).[1] This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this key heterocyclic building block. As a critical intermediate in the synthesis of therapeutic agents, including the antiplatelet drug Prasugrel, a thorough understanding of its reactivity and compatibility is paramount for successful and reproducible outcomes.[2][3] This document provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: General Handling, Storage, and Stability (FAQs)
This section addresses the foundational questions regarding the physical properties and safe handling of 4-Chloro-2-methylthieno[3,2-c]pyridine.
Q: What are the recommended storage conditions for 4-Chloro-2-methylthieno[3,2-c]pyridine? A: It is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and kept away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (Nitrogen or Argon) is advisable to minimize potential degradation.
Q: How soluble is this compound in common organic solvents? A: 4-Chloro-2-methylthieno[3,2-c]pyridine generally exhibits good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, dioxane), and aromatic hydrocarbons (e.g., toluene). It has lower solubility in polar protic solvents like methanol and water, and limited solubility in non-polar aliphatic hydrocarbons such as hexanes. Always perform a small-scale solubility test before proceeding with a large-scale reaction.
Q: Is the compound sensitive to air, moisture, or light? A: While moderately stable, prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the chloro group, especially in the presence of acidic or basic impurities. The thienopyridine core can also be susceptible to photolytic degradation pathways over time.[4] Therefore, it is best practice to handle the material under an inert atmosphere and store it in amber vials or containers protected from light.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro-substituent at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent pyridine nitrogen. This makes SNAr a primary transformation for this substrate.[5]
Caption: SNAr mechanism via a stabilized Meisenheimer intermediate.
Frequently Asked Questions (SNAr)
Q: My SNAr reaction with an amine nucleophile is sluggish and gives low conversion. What is the underlying cause? A: This is a common issue. The rate of SNAr reactions is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.[6] Several factors could be at play:
-
Insufficient Basicity: The amine may not be sufficiently deprotonated or activated. A base is often required to facilitate the reaction, either by deprotonating the nucleophile or by scavenging the HCl byproduct.
-
Low Temperature: While higher temperatures can cause decomposition, SNAr reactions often require thermal energy to overcome the activation barrier associated with disrupting the aromatic system.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.
Q: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of -Cl with -OH. How do I prevent this? A: This indicates a competitive hydrolysis reaction. The source is almost certainly residual water in your reagents or solvent. The hydroxide ion (or water itself at high temperatures) is a potent nucleophile.
-
Self-Validating Protocol: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents, dry glassware in an oven, and run the reaction under a positive pressure of an inert gas like nitrogen or argon. Distilling solvents over a suitable drying agent is a standard practice for ensuring anhydrous conditions.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Symptom / Observation | Plausible Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Conversion | 1. Insufficiently activated nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Increase base strength/stoichiometry (e.g., from K₂CO₃ to NaH or KHMDS). This increases the concentration of the more reactive anionic nucleophile.2. Incrementally increase temperature (e.g., 80°C → 100°C → 120°C). This provides the necessary activation energy to form the high-energy Meisenheimer intermediate.[7]3. Switch to a polar aprotic solvent (DMF, DMSO). These solvents enhance nucleophilicity compared to protic or nonpolar solvents. |
| Product Decomposition | 1. Excessively high temperature. 2. Incompatible strong base. | 1. Reduce reaction temperature. The thienopyridine core can be thermally sensitive, especially under harsh basic conditions.[8]2. Use a milder base (e.g., Cs₂CO₃, K₃PO₄). Strong bases can promote undesired side reactions or decomposition. |
| Formation of Hydroxylated Impurity (-OH instead of -Nu) | 1. Presence of water in the reaction mixture. | 1. Employ rigorous anhydrous techniques. Use freshly distilled anhydrous solvents, oven-dried glassware, and maintain a positive pressure of inert gas (N₂ or Ar). Water competes as a nucleophile. |
| Multiple Unidentified Side Products | 1. Reaction with solvent (e.g., formylation from DMF at high temp). 2. Complex degradation pathways. | 1. Choose a more inert solvent like Dioxane or Toluene. DMF can decompose at high temperatures to generate dimethylamine and carbon monoxide, leading to side reactions.2. Re-evaluate the reaction conditions (temperature, base). Consider a milder, more controlled approach. |
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful methods for forming C-C and C-N bonds at the C4 position.[9][10] Success hinges on maintaining the integrity of the active Pd(0) catalytic cycle.
Caption: Generalized Pd(0) Cross-Coupling Cycle.
Frequently Asked Questions (Cross-Coupling)
Q: My Suzuki-Miyaura coupling reaction is failing, and I'm recovering my starting material. What are the most common points of failure? A: This is a classic challenge in cross-coupling chemistry. The issue almost always lies with the generation and stability of the active Pd(0) catalyst.[11]
-
Inactive Catalyst: The Pd(II) precatalyst may not be reducing to the active Pd(0) species. Ensure your phosphine ligand is not oxidized and that the reaction conditions (base, solvent, temperature) are suitable for the reduction step.
-
Ligand Choice: The ligand is critical. For an electron-rich heterocyclic halide like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step and stabilize the catalytic species.[12]
-
Base and Water: The base is not just an acid scavenger; it's a key component in the transmetalation step. An inappropriate base (too weak, poor solubility) can halt the cycle. A small amount of water can sometimes be beneficial in Suzuki couplings by facilitating the formation of the boronate species, but excess water can be detrimental.
Q: I'm observing a significant amount of hydrodechlorination byproduct (the chloro- group is replaced by hydrogen). How can I suppress this side reaction? A: Hydrodechlorination is a common parasitic reaction. It occurs when the oxidative addition intermediate undergoes a reaction that results in the formation of an Ar-H bond instead of the desired Ar-R bond. This is often promoted by:
-
Excess Base or Protic Impurities: These can serve as a hydride source.
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate has more time to undergo side reactions. Using a more reactive coupling partner or optimizing conditions to accelerate transmetalation (e.g., appropriate base/solvent) can help.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Symptom / Observation | Plausible Cause(s) | Recommended Action & Scientific Rationale |
| No Reaction / Starting Material Recovered | 1. Catalyst deactivation/failed activation. 2. Poor ligand choice. 3. Incorrect base or solvent. | 1. Degas all solvents and reagents thoroughly. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Use a fresh, high-quality palladium source.[11]2. Screen a panel of ligands. Start with bulky, electron-rich ligands like Buchwald phosphines (SPhos, XPhos) or NHCs (IPr, SIPr). The ligand choice is critical for the oxidative addition step with heterocyclic halides.[12]3. Ensure the base is appropriate for the reaction type (e.g., K₂CO₃/K₃PO₄ for Suzuki, NaOtBu/LHMDS for Buchwald-Hartwig). The base must be soluble and strong enough to facilitate transmetalation. |
| Significant Hydrodechlorination | 1. Slow transmetalation relative to side reactions. 2. Presence of hydride sources (e.g., water, alcohol). | 1. Increase the concentration or reactivity of the coupling partner. This can make the desired transmetalation kinetically more favorable.2. Use a non-protic solvent and a non-hydroxide base. Ensure all reagents are anhydrous to minimize sources of hydrogen. |
| Homocoupling of Coupling Partner (e.g., R-R) | 1. Reaction conditions promote oxidative coupling of the organometallic reagent. | 1. Lower the reaction temperature. 2. Adjust the stoichiometry. 3. Ensure rigorous exclusion of oxygen, which can facilitate homocoupling pathways. |
Section 4: Incompatible Reagents and Conditions
Understanding reagent compatibility is crucial for designing multi-step syntheses and preventing catastrophic failures. The thienopyridine scaffold has several reactive sites that must be considered.
Reagent Compatibility Overview
| Reagent Class | Compatibility | Notes and Scientific Rationale |
| Strong Oxidizing Agents (e.g., KMnO₄, m-CPBA, H₂O₂) | CAUTION | The thiophene sulfur is susceptible to oxidation to the corresponding sulfoxide and sulfone. This dramatically alters the electronic properties of the ring system. The pyridine nitrogen can also be oxidized to an N-oxide, which also changes its reactivity.[13] |
| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄) | GENERALLY COMPATIBLE | The chloro group and the aromatic system are typically stable to standard hydride reducing agents under mild conditions. However, harsh conditions (high temperatures) or catalytic hydrogenation could potentially lead to hydrodechlorination. |
| Strong Concentrated Acids (e.g., conc. H₂SO₄, triflic acid) | CAUTION | The pyridine nitrogen will be protonated, forming a pyridinium salt. While this can protect the nitrogen, high temperatures in strong acid can lead to decomposition and potential degradation of the thiophene ring.[14] |
| Strong Bases (e.g., n-BuLi, LDA) | INCOMPATIBLE | Strong organolithium or amide bases are generally incompatible. They can deprotonate the methyl group or one of the aromatic protons, leading to a complex mixture of products. Such reagents should only be used if directed lithiation is the specific goal and conditions are carefully controlled.[15][16] |
| Electrophiles / Lewis Acids (e.g., AlCl₃, Friedel-Crafts conditions) | USE WITH CARE | The pyridine nitrogen is a Lewis base and will coordinate strongly to Lewis acids, deactivating the ring system towards electrophilic aromatic substitution. The thiophene ring is also sensitive to strong Lewis acids. |
References
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Vertex AI Search.
- CN104341433A - Preparation method of Prasugrel intermediate. Google Patents.
- CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel. Google Patents.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
- WO2011029456A1 - A process for making prasugrel and its intermediates. Google Patents.
- 4-CHLORO-2-METHYLTHIENO[3,2-C]PYRIDINE. Alchem Pharmtech.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central (PMC) - NIH.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.
- Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate.
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC) - NIH.
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. CN104341433A - Preparation method of Prasugrel intermediate - Google Patents [patents.google.com]
- 16. CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 4-Chloro-2-methylthieno[3,2-c]pyridine and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thienopyridines represent a privileged scaffold, forming the core of numerous biologically active compounds. Their structural diversity, arising from the different fusion patterns of the thiophene and pyridine rings, gives rise to a fascinating array of physicochemical and pharmacological properties. This guide provides a comparative analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine against its key isomers, offering insights into their synthesis, biological activities, and potential applications in drug development, supported by experimental data and established protocols.
Introduction to the Thienopyridine Scaffold
Thienopyridines are bicyclic aromatic compounds composed of a thiophene ring fused to a pyridine ring. The six possible isomers—thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine—each possess a unique electronic distribution and steric profile, which profoundly influences their interaction with biological targets.[1] This isomeric diversity has been exploited by medicinal chemists to develop drugs for a range of therapeutic areas, from cardiovascular disease to oncology.
The thieno[3,2-c]pyridine core, in particular, is a cornerstone of antiplatelet therapy. The substitution pattern, as seen in 4-Chloro-2-methylthieno[3,2-c]pyridine, is crucial for modulating the compound's reactivity and biological activity. This guide will delve into the nuances of this specific isomer and compare it with other prominent thienopyridine scaffolds.
Physicochemical Properties: A Comparative Overview
The arrangement of the sulfur and nitrogen atoms within the bicyclic system dictates the fundamental physicochemical properties of each thienopyridine isomer, such as aromaticity, dipole moment, and basicity. These properties, in turn, influence solubility, membrane permeability, and metabolic stability—key parameters in drug design.
| Isomer Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Boiling Point (°C) |
| Thieno[3,2-c]pyridine | C₇H₅NS | 135.19 | 1.9 | Not available |
| 4-Chlorothieno[3,2-c]pyridine | C₇H₄ClNS | 169.63 | Not available | 272.78[2] |
| Thieno[2,3-b]pyridine | C₇H₅NS | 135.19 | 2.2 | Not available |
| Thieno[3,2-b]pyridine | C₇H₅NS | 135.19 | Not available | Not available |
| Thieno[2,3-c]pyridine | C₇H₅NS | 135.19 | Not available | Not available |
Note: Data for the parent, unsubstituted scaffolds are provided for a baseline comparison. The properties of substituted derivatives will vary.
The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of the thieno[3,2-c]pyridine scaffold, as in our topic compound, significantly alters its electronic and steric characteristics. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen, while the methyl group can impact metabolic stability and binding interactions.
Synthesis Strategies for Thienopyridine Cores
The synthetic routes to thienopyridine isomers are diverse, often tailored to achieve specific substitution patterns.
Synthesis of the Thieno[3,2-c]pyridine Core
A common strategy for constructing the thieno[3,2-c]pyridine skeleton involves the cyclization of a substituted thiophene precursor. For instance, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be synthesized from 2-thienylethylamine and formaldehyde, followed by cyclization.[3] Aromatization can then yield the fully aromatic thieno[3,2-c]pyridine.
Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
The synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine is a multi-step process that often starts with the construction of a substituted pyridine or thiophene ring, followed by the annulation of the second ring. The introduction of the chloro and methyl groups can be achieved through various synthetic transformations. For example, a 4-hydroxypyridine precursor can be chlorinated using reagents like phosphorus oxychloride.[4]
Figure 1: General synthetic strategies for functionalized thienopyridines.
Biological Activity: A Head-to-Head Comparison of Isomeric Scaffolds
The isomeric nature of thienopyridines has a profound impact on their biological activity, leading to distinct therapeutic applications for each scaffold.
Antiplatelet Activity: P2Y12 Receptor Antagonism
The thieno[3,2-c]pyridine scaffold is most famously associated with antiplatelet drugs that antagonize the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[5]
-
Thieno[3,2-c]pyridines: This class includes the blockbuster drug clopidogrel and the more potent prasugrel. These are prodrugs that are metabolized in vivo to an active thiol metabolite, which irreversibly binds to the P2Y12 receptor.[5] 4-Chloro-2-methylthieno[3,2-c]pyridine is a key intermediate in the synthesis of related P2Y12 antagonists.
-
Thieno[2,3-b]pyridines: Interestingly, recent studies have shown that derivatives of the thieno[2,3-b]pyridine scaffold also exhibit potent antiplatelet activity, with some compounds demonstrating greater in vitro efficacy than clopidogrel in inhibiting ADP-induced platelet aggregation.[6][7] This suggests that the thieno[2,3-b]pyridine scaffold is also a viable starting point for the development of novel P2Y12 antagonists.
| Compound Class | Target | Key Findings |
| Thieno[3,2-c]pyridines | P2Y12 Receptor | Clinically established antiplatelet agents (e.g., clopidogrel, prasugrel).[5] |
| Thieno[2,3-b]pyridines | P2Y12 Receptor | Potent inhibitors of platelet activation and aggregation, with some derivatives showing higher in vitro activity than clopidogrel.[6][7] |
| Thieno[3,2-b]pyridines | Not well-established | Limited reports on significant antiplatelet activity. |
Anticancer Activity: Kinase Inhibition
Several thienopyridine isomers have emerged as potent inhibitors of various protein kinases implicated in cancer progression.
-
Thieno[3,2-b]pyridines: This scaffold has been successfully utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] Additionally, thieno[3,2-b]pyridine derivatives have been identified as inhibitors of Src family kinases, which are involved in cell proliferation, survival, and metastasis.[9]
-
Thieno[2,3-b]pyridines: This isomeric series has also shown promise in oncology. Derivatives have been developed as potent inhibitors of RON (Recepteur d'Origine Nantais) splice variants, which are constitutively active tyrosine kinases driving tumor growth.[10] Other thieno[2,3-b]pyridine analogues have been found to inhibit eukaryotic elongation factor-2 kinase (eEF2-K), a potential target in cancer therapy.[11]
-
Thieno[2,3-c]pyridines: Recent research has highlighted the potential of thieno[2,3-c]pyridine derivatives as anticancer agents through the inhibition of Hsp90.[12]
| Compound Class | Target Kinase(s) | Notable Findings |
| Thieno[3,2-b]pyridines | VEGFR-2, Src family kinases | Potent inhibitors of angiogenesis and cell signaling pathways.[8][9] |
| Thieno[2,3-b]pyridines | RON, eEF2-K | Promising inhibitors for targeting specific cancer-driving kinases.[10][11] |
| Thieno[2,3-c]pyridines | Hsp90 | Emerging class of anticancer agents.[12] |
| Thieno[3,2-c]pyridines | Various kinases | Some derivatives have been explored as Smoothened (Smo) antagonists in the Hedgehog signaling pathway, which is implicated in certain cancers.[13] |
While 4-Chloro-2-methylthieno[3,2-c]pyridine is primarily known as a building block for P2Y12 antagonists, the broader activity of the thienopyridine family suggests that its derivatives could be explored for activity against other targets, including kinases.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for assessing the in vitro efficacy of antiplatelet agents.[14]
Principle: Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.[14]
-
Centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes to obtain PPP.[14]
-
Adjust the platelet count in the PRP to a standardized level (e.g., 250-300 x 10⁹/L) using autologous PPP.
-
-
Assay Procedure:
-
Pipette the adjusted PRP into aggregometer cuvettes with a magnetic stir bar.
-
Equilibrate the samples at 37°C with stirring (e.g., 1000 rpm) in the aggregometer.[5]
-
Add the test compound (e.g., a thienopyridine derivative) or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, final concentration 5-20 µM) to induce aggregation.[14]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
IC₅₀ values can be determined by testing a range of inhibitor concentrations.
-
Figure 2: Workflow for the platelet aggregation assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is commonly used to screen for and characterize kinase inhibitors.[15]
Principle: The assay measures the amount of ATP consumed during a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition of the kinase results in a higher ATP level, which is detected as a luminescent signal.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a thienopyridine derivative) in DMSO.
-
Perform serial dilutions of the test compound in kinase buffer.
-
Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.
-
-
Assay Procedure:
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted test compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the kinase enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[16]
-
-
Detection:
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a positive control (no inhibitor) and a blank (no enzyme).
-
IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Figure 3: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
The thienopyridine scaffold is a versatile platform for the design of a wide range of therapeutic agents. While 4-Chloro-2-methylthieno[3,2-c]pyridine is a well-established intermediate in the synthesis of potent P2Y12 receptor antagonists, the diverse biological activities of its isomers suggest that derivatives of the thieno[3,2-c]pyridine scaffold may also hold promise in other therapeutic areas, such as oncology.
This comparative guide highlights the distinct pharmacological profiles of different thienopyridine isomers, driven by their unique structural and electronic properties. The thieno[3,2-c] and thieno[2,3-b]pyridine cores are particularly promising for antiplatelet therapies, while the thieno[3,2-b], thieno[2,3-b], and thieno[2,3-c]pyridine scaffolds have demonstrated significant potential as kinase inhibitors for cancer treatment.
Future research should focus on systematic structure-activity relationship (SAR) studies to directly compare the potency and selectivity of different thienopyridine isomers against a panel of biological targets. Such studies, guided by the experimental protocols outlined in this guide, will be invaluable for unlocking the full therapeutic potential of this remarkable class of heterocyclic compounds and for the rational design of next-generation thienopyridine-based drugs.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
-
PubMed. (n.d.). Discovery of Thienopyridines as Src-family Selective Lck Inhibitors. Retrieved January 12, 2026, from [Link]
-
BioKB. (n.d.). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Retrieved January 12, 2026, from [Link]
-
PubMed. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Retrieved January 12, 2026, from [Link]
- Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved January 12, 2026, from [Link]
-
PMC. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Retrieved January 12, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved January 12, 2026, from [Link]
-
Blood (ASH Publications). (n.d.). How I use laboratory monitoring of antiplatelet therapy. Retrieved January 12, 2026, from [Link]
-
Oxford Academic. (2007). double-blind, randomized study on platelet aggregation in patients treated with a daily dose of 150 or 75 mg of clopidogrel for 30 days. Retrieved January 12, 2026, from [Link]
-
PMC. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved January 12, 2026, from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link]
-
NIH. (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Retrieved January 12, 2026, from [Link]
- Eureka. (n.d.). Method for synthesizing 4-chloro-pyridine.
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.. Retrieved January 12, 2026, from [Link]
-
NIH. (n.d.). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Retrieved January 12, 2026, from [Link]
-
Healthline. (n.d.). Platelet Aggregation Test: Purpose, Procedure, and Risks. Retrieved January 12, 2026, from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Chlorothieno[3,2-c]pyridine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2005). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Investigation on the Antiplatelet Activity of pyrrolo[3,2-c]pyridine-containing Compounds. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
ChemBK. (n.d.). 4-Chlorothieno[3,2-c]pyri.... Retrieved January 12, 2026, from [Link]
-
MedChemComm (RSC Publishing). (n.d.). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. Retrieved January 12, 2026, from [Link]
-
NIH. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. Retrieved January 12, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 12, 2026, from [Link]
-
PMC. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved January 12, 2026, from [Link]
-
PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved January 12, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chem-casts.com [chem-casts.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Kinase activity assays Src and CK2 [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
A Comparative Guide to the Biological Activity of 4-Chloro-2-methylthieno[3,2-c]pyridine Analogs
The thieno[3,2-c]pyridine scaffold is a cornerstone in the development of potent antiplatelet agents. 4-Chloro-2-methylthieno[3,2-c]pyridine itself is a pivotal intermediate in the synthesis of several of these crucial drugs. This guide provides a comparative analysis of the biological activities of its prominent analogs, focusing on their efficacy as P2Y12 receptor antagonists. We will delve into the structure-activity relationships, comparative potency, and the experimental methodologies used to evaluate these compounds.
Introduction to Thienopyridines and the P2Y12 Receptor
Thienopyridine derivatives are a class of prodrugs that, once metabolized to their active form, irreversibly inhibit the P2Y12 receptor on platelets.[1] This receptor plays a central role in platelet activation and aggregation, a key process in thrombosis.[2][3] Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[4][5] While P2Y1 activation initiates platelet shape change and aggregation, P2Y12 activation is crucial for amplifying and sustaining the aggregation response.[3]
The P2Y12 receptor is coupled to the Gαi protein.[6] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This decrease in cAMP reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation. Additionally, P2Y12 activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt and ultimately contributing to the conformational change of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[2][6] Given its critical role, the P2Y12 receptor is a major target for antithrombotic drugs.[7]
Comparative Analysis of Key Analogs
The most clinically significant analogs of 4-Chloro-2-methylthieno[3,2-c]pyridine are the antiplatelet drugs Clopidogrel and Prasugrel. These compounds share the same thienopyridine core but differ in their substituent groups, which significantly impacts their metabolic activation and, consequently, their antiplatelet potency.
| Compound | Chemical Structure | Key Features |
| Clopidogrel | ![]() | Second-generation thienopyridine. Requires a two-step metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19.[1][8] |
| Prasugrel | ![]() | Third-generation thienopyridine. More efficient and consistent metabolic activation compared to clopidogrel, leading to faster onset and greater potency.[8][9] |
Structure-Activity Relationship and Potency
The antiplatelet effects of the active metabolites of prasugrel and clopidogrel are approximately equipotent in vitro.[8] However, prasugrel exhibits a more potent and consistent clinical effect due to its more efficient metabolic activation.[8][10] Preclinical studies have shown that prasugrel is about 10 times more potent than clopidogrel in inhibiting platelet aggregation and thrombus formation.[8] This enhanced pharmacodynamic effect is attributed to the earlier and more extensive formation of its active metabolite.[8][9]
Genetic variations in CYP enzymes, particularly CYP2C19, can significantly affect the metabolism of clopidogrel, leading to variability in patient response and a higher risk of adverse cardiovascular events in carriers of reduced-function alleles.[8] Prasugrel's metabolism is less dependent on these polymorphic CYP enzymes, resulting in more consistent platelet inhibition across different patient populations.
Beyond Antiplatelet Activity: Exploring Other Biological Frontiers
While the primary focus for thieno[3,2-c]pyridine analogs has been their antiplatelet effects, research has begun to explore other potential therapeutic applications.
Anticancer Potential:
Recent studies have investigated the anticancer properties of various thieno[2,3-c]pyridine and thieno[3,2-d]pyrimidine derivatives.[11][12] Some of these compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[11][12] For instance, certain novel tetrahydrothieno[3,2-c]pyridine derivatives have shown promise as inhibitors of the Hedgehog signaling pathway, which is implicated in several human cancers.[13] Other studies have explored thienopyridine derivatives as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins.[12]
Antimicrobial Activity:
The thienopyridine scaffold has also been investigated for its antimicrobial potential.[7][14] Several synthesized thienopyridine and thienopyrimidine derivatives have exhibited activity against various bacterial and fungal strains.[14][15][16][17] For example, some conjugates of thienopyridines have shown notable efficacy against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[14]
Experimental Methodologies
The evaluation of the biological activity of these compounds involves a range of in vitro and in vivo assays.
In Vitro Antiplatelet Activity Assays:
-
Platelet Aggregation Assays: Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It involves measuring the change in light transmission through a platelet-rich plasma sample after the addition of an agonist like ADP.[18] Whole blood aggregometry is another common method.[19]
-
P2Y12 Receptor Binding Assays: These assays directly measure the binding of the active metabolite to the P2Y12 receptor, often using radiolabeled ligands.
-
Flow Cytometry: This technique can be used to assess platelet activation markers, such as P-selectin expression and the activation of the GPIIb/IIIa receptor, in response to agonists.[20]
-
VerifyNow P2Y12 Assay: This is a point-of-care test that measures ADP-induced platelet aggregation in whole blood and is widely used to assess the response to P2Y12 inhibitors.[19][20]
Experimental Protocol: P2Y12 Inhibition Assay
This protocol provides a general outline for assessing the degree of functional platelet inhibition by P2Y12 receptor antagonists.
-
Specimen Collection:
-
Collect whole blood into a 2.7mL blue top tube containing 3.2% sodium citrate.[21]
-
It is crucial to ensure a smooth venipuncture to prevent premature platelet activation.[21]
-
Gently invert the tube at least five times to ensure proper mixing.[21]
-
The sample should be processed within four hours of collection and kept at room temperature.[21]
-
-
Assay Principle:
-
The assay measures the level of P2Y12 receptor blockade by quantifying the extent of ADP-induced platelet aggregation.
-
A baseline measurement prior to the administration of the P2Y12 antagonist is recommended to calculate the percent inhibition.[21]
-
-
Procedure (using a platelet aggregometer):
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood sample at a low speed.
-
Adjust the platelet count in the PRP if necessary.
-
Add a specific concentration of ADP to the PRP sample.
-
Monitor the change in light transmittance over time to determine the maximum platelet aggregation.
-
The percent inhibition is calculated by comparing the aggregation in the presence of the antagonist to the baseline aggregation.
-
Signaling Pathways and Visualizations
The intricate signaling cascade initiated by ADP binding to the P2Y12 receptor is central to understanding the mechanism of action of these thienopyridine analogs.
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Conclusion
The 4-Chloro-2-methylthieno[3,2-c]pyridine scaffold has given rise to a clinically vital class of antiplatelet agents. The comparative analysis of its analogs, particularly clopidogrel and prasugrel, highlights the critical role of metabolic activation in determining clinical efficacy and consistency. While their primary application remains in the prevention of thrombotic events, emerging research into the anticancer and antimicrobial activities of related thienopyridine derivatives suggests a promising future for this versatile chemical scaffold in addressing a broader range of diseases. Further exploration of structure-activity relationships will undoubtedly lead to the development of even more potent and selective therapeutic agents.
References
-
Central role of the P2Y12 receptor in platelet activation - JCI. (n.d.). Retrieved January 12, 2026, from [Link]
-
P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed Central. (2023, April 4). Retrieved January 12, 2026, from [Link]
-
Synthesis, Molecular Modelling and Antimicrobial Studies of New Thienopyridine-Based Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Molecular mechanisms of platelet P2Y12 receptor regulation - Portland Press. (2013, January 29). Retrieved January 12, 2026, from [Link]
-
[Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pharmacodynamic assessment of prasugrel and clopidogrel in patients with non-cardioembolic stroke: a multicenter, randomized, active-control clinical trial - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
DATA ON THE ANTMICROBIAL ACTIVITY OF THIENOPYRIMIDINES Elmouddene H., Vlasov S. National University of Pharmacy, Kharkiv, Ukrai. (2023, May 18). Retrieved January 12, 2026, from [Link]
-
Some important antiplatelet drugs containing thienopyridine. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. (2020, December 1). Retrieved January 12, 2026, from [Link]
-
Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC - NIH. (2009, October 19). Retrieved January 12, 2026, from [Link]
-
Chemical structures of clopidogrel, prasugrel, ticagrelor, and adenosine. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024, January 31). Retrieved January 12, 2026, from [Link]
-
Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. (n.d.). Retrieved January 12, 2026, from [Link]
-
In vitro effects of P2Y 12 receptor antagonists on platelet aggregation... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - NIH. (2019, October 16). Retrieved January 12, 2026, from [Link]
-
P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories. (2025, April 1). Retrieved January 12, 2026, from [Link]
-
Prasugrel: a critical comparison with clopidogrel - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed. (2018, January 1). Retrieved January 12, 2026, from [Link]
-
The structures of clopidogrel, vicagrel, prasugrel, ticagrelor, and their active metabolites. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Full article: The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays - Taylor & Francis Online. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. (2011, October 26). Retrieved January 12, 2026, from [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - NIH. (2025, January 24). Retrieved January 12, 2026, from [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. (2024, May 15). Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 3. portlandpress.com [portlandpress.com]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic assessment of prasugrel and clopidogrel in patients with non-cardioembolic stroke: a multicenter, randomized, active-control clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 16. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 17. mdpi.com [mdpi.com]
- 18. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
A Researcher's Guide to Validating the Mechanism of Action of Novel Thienopyridine Compounds: A Comparative Approach Featuring 4-Chloro-2-methylthieno[3,2-c]pyridine
For drug development professionals and researchers, the thienopyridine class of compounds represents a cornerstone in antiplatelet therapy. While established drugs like clopidogrel and prasugrel have well-defined mechanisms of action, the emergence of novel derivatives, such as the hypothetical molecule 4-Chloro-2-methylthieno[3,2-c]pyridine, necessitates a rigorous and systematic validation of their biological activity. This guide provides a comprehensive framework for elucidating the mechanism of action of such novel thienopyridines, using the well-characterized P2Y12 receptor antagonists as a comparative benchmark.
The central hypothesis for a novel thienopyridine derivative is its potential antagonism of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[1] This guide will detail the experimental journey from initial target engagement to cellular and functional assays, providing the causal logic behind each step.
Comparative Landscape of P2Y12 Receptor Antagonists
To effectively validate a novel compound, it is crucial to understand the landscape of existing alternatives. The primary comparators for any new thienopyridine would be the established P2Y12 inhibitors.
| Compound | Class | Mechanism of Action | Metabolic Activation | Reversibility | Key Clinical Features |
| Clopidogrel | Thienopyridine | Irreversible P2Y12 antagonist | Prodrug, requires CYP450 activation | Irreversible | Slower onset of action, potential for resistance. |
| Prasugrel | Thienopyridine | Irreversible P2Y12 antagonist | Prodrug, more efficient activation than clopidogrel | Irreversible | More rapid and consistent platelet inhibition than clopidogrel, but higher bleeding risk.[1] |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible P2Y12 antagonist | Active drug, does not require metabolic activation | Reversible | Faster onset and offset of action compared to clopidogrel.[1] |
| Cangrelor | ATP analog | Reversible P2Y12 antagonist | Active drug (intravenous) | Reversible | Rapid onset and offset, administered intravenously.[2][3] |
| 4-Chloro-2-methylthieno[3,2-c]pyridine (Hypothetical) | Thienopyridine | Putative P2Y12 antagonist | To be determined | To be determined | To be determined |
Experimental Workflow for Mechanism of Action Validation
The validation process follows a logical progression from confirming direct target interaction to observing the downstream cellular consequences.
Caption: P2Y12 receptor signaling pathway and point of inhibition.
2.1. cAMP Accumulation Assays
-
Objective: To determine if the test compound can block ADP-induced inhibition of adenylyl cyclase.
-
Methodology:
-
Use a P2Y12-expressing cell line.
-
Pre-treat the cells with the test compound or a known antagonist.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence and absence of ADP.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Expected Outcome: An effective P2Y12 antagonist will prevent ADP from inhibiting forskolin-stimulated cAMP accumulation, resulting in higher cAMP levels compared to cells treated with ADP alone.
2.2. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assays
-
Objective: To measure the phosphorylation state of VASP, a downstream marker of P2Y12 signaling.
-
Methodology:
-
Isolate human platelets or use a whole blood sample.
-
Incubate the sample with the test compound.
-
Add ADP to stimulate the P2Y12 receptor.
-
Fix and permeabilize the platelets.
-
Stain with fluorescently labeled antibodies specific for phosphorylated VASP (P-VASP).
-
Analyze the P-VASP levels by flow cytometry.
-
-
Expected Outcome: P2Y12 inhibition leads to increased cAMP, which in turn promotes VASP phosphorylation. Therefore, an effective antagonist will result in higher levels of P-VASP in the presence of ADP. This assay is a well-established method for assessing P2Y12 inhibitor efficacy. [4]
Phase 3: Assessing Functional Antiplatelet Activity
The final phase of validation involves demonstrating that the observed molecular and cellular effects translate into a tangible inhibition of platelet aggregation.
3.1. Light Transmission Aggregometry (LTA)
-
Objective: To directly measure the effect of the test compound on ADP-induced platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood.
-
Place the PRP in an aggregometer cuvette.
-
Add the test compound and incubate.
-
Add ADP to induce aggregation.
-
Measure the change in light transmission as platelets aggregate.
-
-
Expected Outcome: The test compound should inhibit ADP-induced platelet aggregation in a dose-dependent manner. This is the gold-standard assay for assessing platelet function.
3.2. Point-of-Care Platelet Function Tests
-
Objective: To evaluate the compound's effect using rapid, clinically relevant assays.
-
Methodology: Several commercial systems are available, such as the VerifyNow P2Y12 assay. [5][6][7]These assays typically use whole blood and provide a rapid assessment of P2Y12-mediated platelet reactivity. The VerifyNow system, for example, measures the agglutination of fibrinogen-coated beads in response to ADP. [4]* Expected Outcome: The test compound should produce a dose-dependent inhibition of platelet function as measured by these devices, providing a translatable metric of its potential clinical efficacy. The results are often reported in P2Y12 Reaction Units (PRU).
Conclusion
The validation of a novel thienopyridine, such as 4-Chloro-2-methylthieno[3,2-c]pyridine, requires a multi-faceted experimental approach. By systematically progressing from target engagement to cellular signaling and functional platelet assays, researchers can build a robust data package to support a specific mechanism of action. The comparative framework presented here, utilizing established P2Y12 antagonists as benchmarks, provides a clear path for the preclinical evaluation of the next generation of antiplatelet therapies.
References
-
Gremmel, T., & Mannhalter, C. (2018). P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 7(9), 259. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2016). Comparison of pharmacological characteristics of major P2Y12 receptor antagonists. Journal of the American College of Cardiology, 68(25_Supplement), C39-C45. [Link]
-
Valgimigli, M., et al. (2018). P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. Semantic Scholar. [Link]
-
Galli, M., et al. (2020). Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. Circulation, 142(1), 34-45. [Link]
-
Nylander, S., & Schulz, R. (2016). Comparative Review of Oral P2Y12 Inhibitors. Cardiology and Therapy, 5(1), 1-17. [Link]
-
Malinin, A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel. Methods and Findings in Experimental and Clinical Pharmacology, 28(5), 315-322. [Link]
-
Malinin, A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel. PubMed. [Link]
-
Johns Hopkins University. (n.d.). Validation of a VerifyNow-P2Y12® cartridge for monitoring platelet inhibition with clopidogrel. [Link]
-
Franchi, F., & Angiolillo, D. J. (2018). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine, 5, 11. [Link]
-
Shlofmitz, E., et al. (2022). Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. Journal of Clinical Medicine, 11(6), 1698. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. | Semantic Scholar [semanticscholar.org]
- 4. Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine with Established P2Y12 Inhibitors: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the thienopyridine derivative 4-Chloro-2-methylthieno[3,2-c]pyridine against well-established P2Y12 inhibitors. This document is intended to serve as a technical resource, offering insights into potential mechanisms of action and methodologies for efficacy evaluation.
The thienopyridine class of drugs represents a cornerstone in the management of thrombotic diseases, primarily through their action on the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] While compounds like clopidogrel and prasugrel have seen widespread clinical use, the quest for novel agents with improved efficacy, predictable response, and enhanced safety profiles is a continuous endeavor in medicinal chemistry. This guide introduces 4-Chloro-2-methylthieno[3,2-c]pyridine, a structurally related thienopyridine, and contextualizes its potential as a P2Y12 inhibitor by comparing it with established therapeutic agents.
The P2Y12 Receptor: A Prime Target for Antiplatelet Therapy
The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[3] Inhibition of this receptor is a clinically validated strategy for preventing major adverse cardiovascular events.[4] Established P2Y12 inhibitors can be broadly categorized into two classes: the irreversible thienopyridines (e.g., clopidogrel, prasugrel) and the reversible non-thienopyridines (e.g., ticagrelor).[5][6]
Mechanism of Action of Known P2Y12 Inhibitors
A deeper understanding of the mechanism of action of existing P2Y12 inhibitors is crucial for postulating the activity of novel compounds.
-
Clopidogrel : This second-generation thienopyridine is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP2C19, to form its active metabolite.[7][8][9][10][11] This active metabolite then irreversibly binds to the P2Y12 receptor, inhibiting platelet aggregation for the lifespan of the platelet.[7][9][11] The genetic variability in CYP2C19 activity can lead to inconsistent platelet inhibition among patients.[7]
-
Prasugrel : A third-generation thienopyridine, prasugrel is also a prodrug, but its metabolic activation is more efficient and less dependent on CYP2C19 than that of clopidogrel.[12][13][14][15] This results in a more rapid, potent, and consistent inhibition of the P2Y12 receptor.[12][13][14] Like clopidogrel, it binds irreversibly to the receptor.[12][13][16]
-
Ticagrelor : Unlike the thienopyridines, ticagrelor is a direct-acting, reversible P2Y12 inhibitor.[17][18][19][20][21] It does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site, leading to a rapid onset and offset of action.[17][20][21]
The signaling pathway of P2Y12 receptor activation and its inhibition by these agents is depicted below.
Caption: Workflow for assessing P2Y12 inhibitor efficacy.
Comparative Summary of P2Y12 Inhibitors
The following table summarizes the key characteristics of established P2Y12 inhibitors and provides a predictive profile for 4-Chloro-2-methylthieno[3,2-c]pyridine.
| Feature | Clopidogrel | Prasugrel | Ticagrelor | 4-Chloro-2-methylthieno[3,2-c]pyridine (Hypothetical) |
| Class | Thienopyridine | Thienopyridine | Cyclopentyltriazolopyrimidine | Thienopyridine |
| Mechanism | Irreversible P2Y12 Antagonist | Irreversible P2Y12 Antagonist | Reversible P2Y12 Antagonist | Likely Irreversible P2Y12 Antagonist |
| Activation | Prodrug (CYP-dependent) [7][11] | Prodrug [12][13] | Active Drug [17][20] | Likely Prodrug |
| Onset of Action | Slow [7] | Rapid [12] | Rapid [17][21] | Unknown |
| Offset of Action | 5-7 days [11] | 7-10 days [15] | 3-5 days [22] | Unknown |
| Potency | Moderate [14] | High [14] | High [18] | Unknown |
| Variability | High (genetic factors) [7] | Low [14] | Low [17] | Unknown |
Future Directions and Conclusion
While the thieno[3,2-c]pyridine scaffold of 4-Chloro-2-methylthieno[3,2-c]pyridine strongly suggests its potential as a P2Y12 inhibitor, comprehensive experimental validation is imperative. Future research should focus on:
-
In vitro and in vivo efficacy studies : Utilizing the assays described above to determine its inhibitory potency and duration of action.
-
Metabolic profiling : Identifying the metabolic pathways involved in its activation and the specific CYP enzymes responsible.
-
Safety and toxicity assessment : Evaluating its potential for off-target effects and bleeding risks.
References
-
Prasugrel - StatPearls - NCBI Bookshelf - NIH. [Link]
-
What is the mechanism of action of Ticagrelor (generic name for Brand name: Brilinta), a P2Y12 (Purinergic receptor P2Y12) inhibitor? - Dr.Oracle. [Link]
-
Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC - NIH. [Link]
-
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC. [Link]
-
Prasugrel - Wikipedia. [Link]
-
Clopidogrel - Wikipedia. [Link]
-
Mechanism of action of clopidogrel. Clopidogrel is a pro-drug that is... - ResearchGate. [Link]
-
Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. [Link]
-
Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? - PubMed. [Link]
-
Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed. [Link]
-
What is the mechanism of Clopidogrel besylate? - Patsnap Synapse. [Link]
-
What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. [Link]
-
What is the mechanism of Ticagrelor? - Patsnap Synapse. [Link]
-
PRASUGREL OBJECTIVE: ABBREVIATIONS: MECHANISM OF ACTION: INDICATION: - Thrombosis Canada. [Link]
-
Clopidogrel pathway - PMC - NIH. [Link]
-
Clopidogrel: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. [Link]
-
Full article: Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - Taylor & Francis Online. [Link]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Assay - Thoracic Key. [Link]
-
Platelet Aggregation Test: Purpose, Procedure, and Risks - Healthline. [Link]
-
What are the options for P2Y12 (P2Y12 receptor) inhibition in patients? - Dr.Oracle. [Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC - NIH. [Link]
-
Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia. [Link]
-
The platelet aggregation line - Stago. [Link]
-
Platelet Aggregation: Reference Range, Interpretation, Collection and Panels. [Link]
-
Antiplatelet medicines - P2Y12 inhibitors - ADAM. [Link]
-
Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - MDPI. [Link]
-
International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies. [Link]
-
Video: Antiplatelet Drugs: Prostaglandin Synthesis, P2Y12 and Glycoprotein IIb/IIIa Inhibitors. [Link]
-
P2Y12 platelet inhibition in clinical practice - PMC - PubMed Central. [Link]
Sources
- 1. Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. Antiplatelet medicines - P2Y12 inhibitors [ssl.adam.com]
- 3. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Video: Antiplatelet Drugs: Prostaglandin Synthesis, P2Y12 and Glycoprotein IIb/IIIa Inhibitors [jove.com]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Prasugrel - Wikipedia [en.wikipedia.org]
- 14. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 16. thrombosiscanada.ca [thrombosiscanada.ca]
- 17. droracle.ai [droracle.ai]
- 18. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 20. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 22. droracle.ai [droracle.ai]
Cross-reactivity studies of 4-Chloro-2-methylthieno[3,2-c]pyridine
An Objective Guide to the Cross-Reactivity Profiling of 4-Chloro-2-methylthieno[3,2-c]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies for 4-Chloro-2-methylthieno[3,2-c]pyridine. As a pivotal chemical intermediate in the synthesis of blockbuster antiplatelet drugs such as clopidogrel and prasugrel, understanding its off-target interaction profile is a non-negotiable aspect of preclinical safety and lead optimization.[1][2] We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and compare the potential profile of this intermediate with established thienopyridine and non-thienopyridine alternatives.
The Imperative of Preemptive Cross-Reactivity Analysis
The thienopyridine class of drugs fundamentally changed the management of atherothrombotic diseases. These compounds are prodrugs, metabolically activated in the liver to form a reactive thiol metabolite that irreversibly binds to and inhibits the platelet P2Y12 receptor.[1][3] This covalent modification is the cornerstone of their therapeutic effect.
However, the very reactivity that makes these molecules effective also poses a significant risk of off-target interactions. Unintended binding to other proteins can lead to a spectrum of adverse effects, from common hypersensitivity reactions like skin rashes to severe hematologic toxicities.[4][5][6] Cross-reactivity has been observed even between different thienopyridines due to their structural similarities.[6][7][8] Therefore, characterizing the cross-reactivity of a core synthetic intermediate like 4-Chloro-2-methylthieno[3,2-c]pyridine is a critical, preemptive strategy to forecast and mitigate potential liabilities in the final drug candidate.
The Therapeutic Target: P2Y12 Receptor Signaling
To understand off-target effects, one must first master the on-target pathway. The P2Y12 receptor is a Gi-coupled protein on the platelet surface. When activated by adenosine diphosphate (ADP), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Lower cAMP levels reduce the activity of Protein Kinase A (PKA), which in turn decreases the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). This cascade ultimately leads to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[3][9] Thienopyridines block this pathway at its inception.
Caption: The P2Y12 signaling cascade and the point of thienopyridine inhibition.
A Validated Workflow for Cross-Reactivity Profiling
A robust assessment requires a tiered approach, moving from broad, high-throughput binding assays to more physiologically relevant functional screens. This workflow ensures that resources are focused on interactions that have a tangible biological consequence.
Caption: A tiered experimental workflow for assessing cross-reactivity.
Tier 1: In Vitro Binding Assays
The initial step is to screen the compound against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services offer panels covering hundreds of potential off-targets. The goal is to identify any "hits" that warrant further investigation.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine if the test compound displaces a known, radioactively labeled ligand from a specific receptor.
-
Target Preparation: Obtain cell membranes or purified proteins expressing the off-target of interest.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target protein (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: Select a high-affinity radioligand specific for the target.
-
Test Compound: Prepare a serial dilution of 4-Chloro-2-methylthieno[3,2-c]pyridine, typically from 10 µM down to 1 pM.
-
-
Assay Setup: In a 96-well plate, combine the target preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
Tier 2: Cell-Based Functional Assays
A binding hit does not always translate to a functional effect. Therefore, any significant hits from Tier 1 must be evaluated in a functional context. For a thienopyridine intermediate, the most relevant primary functional assay is platelet aggregation.
Experimental Protocol: Whole Blood Impedance Aggregometry
This method measures platelet aggregation in a physiologically relevant whole blood environment, obviating the need for preparing platelet-rich plasma.[9][10]
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[11] The first few milliliters should be discarded to avoid tissue factor contamination. Samples must be used within three hours.[11]
-
Instrumentation: Use a whole-blood aggregometer (e.g., Multiplate® Analyzer). The instrument measures the increase in electrical impedance between two electrodes as platelets aggregate onto them.[9][10]
-
Assay Preparation:
-
Dilute the whole blood 1:1 with 0.9% NaCl solution directly in the test cuvettes.
-
Add the test compound (4-Chloro-2-methylthieno[3,2-c]pyridine, pre-incubated if metabolic activation is being simulated) or vehicle control.
-
-
Incubation: Incubate the samples for 3 minutes at 37°C in the instrument.
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP at a final concentration of 6.5 µM) to initiate aggregation.
-
Data Acquisition: Record the change in impedance over 6 minutes. The primary output is the area under the curve (AUC), expressed in aggregation units (AU*min).
-
Data Analysis: Compare the AUC of samples treated with the test compound to the vehicle control to calculate the percent inhibition of platelet aggregation.
Comparative Landscape: Thienopyridines and Beyond
A cross-reactivity study of 4-Chloro-2-methylthieno[3,2-c]pyridine would aim to identify liabilities that could lead to the known adverse effects of its derivatives, and to ensure it does not possess novel off-target activities. The table below compares the clinical profiles of major P2Y12 inhibitors, providing a benchmark for what such a study seeks to understand and prevent.
| Agent | Class | Mechanism | Key Off-Target/Cross-Reactivity Issues | Clinical Implications |
| Ticlopidine | Thienopyridine | Irreversible P2Y12 Antagonist | High incidence of hematological disorders | Rarely used due to poor safety profile (neutropenia, TTP).[4][12] |
| Clopidogrel | Thienopyridine | Irreversible P2Y12 Antagonist | Metabolism dependent on CYP2C19; hypersensitivity reactions.[4][13] | High inter-individual variability in response; risk of rash and other allergic reactions.[8] |
| Prasugrel | Thienopyridine | Irreversible P2Y12 Antagonist | More potent and consistent P2Y12 inhibition than clopidogrel.[12][14] | Higher efficacy but also a significantly increased risk of bleeding.[12] |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible P2Y12 Antagonist | Inhibits ENT1 adenosine reuptake; structurally dissimilar to thienopyridines.[15][16] | Off-target effects on adenosine signaling may contribute to dyspnea; can still have cross-hypersensitivity.[7][17] |
Conclusion: From Intermediate to Optimized Candidate
A thorough and early investigation into the cross-reactivity of 4-Chloro-2-methylthieno[3,2-c]pyridine is a cornerstone of a rational, safety-first drug development program. By employing a tiered workflow of in vitro binding and cell-based functional assays, researchers can identify and characterize potential off-target interactions long before they become clinical liabilities. This data-driven approach not only de-risks the progression of drug candidates derived from this intermediate but also provides invaluable insights for designing next-generation P2Y12 inhibitors with superior selectivity and an improved safety profile.
References
-
DynaMed. Hypersensitivity Reactions to Clopidogrel and Other Thienopyridines. (2023-01-31). Available from: [Link]
-
Crea, F. et al. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences. (2023-12-16). Available from: [Link]
-
Crea, F. et al. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. MDPI. (2023-12-16). Available from: [Link]
-
Crea, F. et al. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. ResearchGate. (2023-12-16). Available from: [Link]
-
National Cancer Institute. Analysis of Platelet Aggregation by Cell Counting. NCBI. Available from: [Link]
-
Crea, F. et al. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. Semantic Scholar. (2023-12-16). Available from: [Link]
-
Hankey, G.J. & Eikelboom, J.W. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed Central. Available from: [Link]
-
Campo, G. et al. A joint allergist/cardiologist classification for thienopyridines hypersensitivity reactions based on their symptomatic patterns and its impact on the management strategies. ResearchGate. (2020-01-01). Available from: [Link]
-
Lee, J.H.Y. et al. Oral antiplatelet agent hypersensitivity and cross-reactivity managed by successful desensitisation. PMC - NIH. (2015-01-28). Available from: [Link]
-
Sanomura, M. et al. Thienopyridine derivatives as risk factors for bleeding following high risk endoscopic treatments: Safe Treatment on Antiplatelets (STRAP) study. PubMed. (2015-03-01). Available from: [Link]
-
Hechler, B. et al. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. NIH. (2019-10-16). Available from: [Link]
-
Peter, S. et al. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. (2020-09-17). Available from: [Link]
-
University of Birmingham. Platelet aggregation in whole blood. Available from: [Link]
-
van der Stoep, M. et al. A novel flow cytometry–based platelet aggregation assay. Blood - ASH Publications. (2014-06-12). Available from: [Link]
-
Campbell, K.L. Allergic Reactions to Clopidogrel and Cross-Reactivity to Other Agents. ResearchGate. (2008-01-01). Available from: [Link]
-
Dobesh, P.P. Thienopyridine antiplatelet agents: focus on prasugrel. PubMed. (2009-10-01). Available from: [Link]
-
Conant, C.G. et al. Platelet Adhesion & Aggregation Under Flow By Microfluidic Flow Cells. YouTube. (2022-05-25). Available from: [Link]
-
Nagy, B. et al. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. PMC - PubMed Central. (2022-04-18). Available from: [Link]
-
Swieringa, F. et al. The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Taylor & Francis Online. (2020-04-02). Available from: [Link]
-
UChicago Medicine Medical Laboratories. P2Y12 Inhibition Assay. (2021-04-01). Available from: [Link]
-
Mangiacapra, F. et al. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. MDPI. (2023-05-18). Available from: [Link]
-
Gurbel, P.A. & Tantry, U.S. Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation. (2009-05-19). Available from: [Link]
-
Cayla, G. et al. Variation of platelet reactivity according to thienopyridine treatment and co-administration of lansoprazole. ResearchGate. (2012-01-01). Available from: [Link]
-
McFadyen, J.D. et al. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. PMC - PubMed Central. (2021-09-24). Available from: [Link]
-
Laboratory Alliance. Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. Available from: [Link]
-
Pinto, M. et al. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. (2020-03-24). Available from: [Link]
-
Sibbing, D. & Kastrati, A. Thienopyridines and other ADP-receptor antagonists. PubMed. (2013-01-01). Available from: [Link]
-
Kumar, A. et al. 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. (2011-10-26). Available from: [Link]
-
Zakhary, M.A. et al. Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. (2016-01-01). Available from: [Link]
-
PubChem. Prasugrel. NIH. Available from: [Link]
- Google Patents. CN101747219A - Synthesis of clopidogrel impurity intermediate.
-
Abdelwahab, M. et al. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. (2017-01-01). Available from: [Link]
-
da Silva, A.D. et al. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. (2022-01-01). Available from: [Link]
-
Zhang, H. et al. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. (2024-03-29). Available from: [Link]
-
Price, M.J. et al. Detecting a thienopyridine effect by platelet reactivity assessment and its implications for risk stratification. PubMed. (2014-04-01). Available from: [Link]
- Google Patents. WO2007144729A1 - An improved process for the preparation of clopidogrel.
-
Lee, J.H.Y. et al. Oral antiplatelet agent hypersensitivity and cross-reactivity managed by successful desensitisation. SciSpace. (2015-01-28). Available from: [Link]
-
Wang, W. et al. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed Central. (2015-08-25). Available from: [Link]
-
Wiviott, S.D. et al. Randomized comparison of prasugrel (CS-747, LY640315), a novel thienopyridine P2Y12 antagonist, with clopidogrel in percutaneous coronary intervention: results of the Joint Utilization of Medications to Block Platelets Optimally (JUMBO)-TIMI 26 trial. PubMed. (2005-08-23). Available from: [Link]
Sources
- 1. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 3. jddtonline.info [jddtonline.info]
- 4. dynamed.com [dynamed.com]
- 5. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral antiplatelet agent hypersensitivity and cross-reactivity managed by successful desensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plateletservices.com [plateletservices.com]
- 11. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 12. Thienopyridine antiplatelet agents: focus on prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Randomized comparison of prasugrel (CS-747, LY640315), a novel thienopyridine P2Y12 antagonist, with clopidogrel in percutaneous coronary intervention: results of the Joint Utilization of Medications to Block Platelets Optimally (JUMBO)-TIMI 26 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
In Vivo Validation of Thienopyridine Antiplatelet Activity: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of a novel thienopyridine derivative, hypothetically named TMP-1, derived from 4-Chloro-2-methylthieno[3,2-c]pyridine. The primary objective is to compare its antiplatelet efficacy and safety profile against a well-established standard, Clopidogrel. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cardiovascular research.
Introduction to Thienopyridine Antiplatelet Agents
Thienopyridines are a class of prodrugs that, once metabolized in the liver, irreversibly inhibit the P2Y12 receptor on platelets.[1][2] This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[1][3] By blocking the P2Y12 receptor, thienopyridines like Clopidogrel and Prasugrel effectively reduce the risk of arterial thrombosis, making them cornerstones in the management of atherosclerotic cardiovascular diseases.[3][4]
The compound 4-Chloro-2-methylthieno[3,2-c]pyridine is a known key intermediate in the synthesis of Prasugrel.[4] This guide outlines a hypothetical in vivo study to validate the antiplatelet activity of a novel derivative, TMP-1, comparing its performance with Clopidogrel. The experimental design focuses on key pharmacodynamic endpoints: inhibition of platelet aggregation and effects on primary hemostasis. Animal models are indispensable for such evaluations before advancing to clinical trials.[5]
Comparative Compound: Clopidogrel
Clopidogrel is a second-generation thienopyridine widely used in clinical practice.[1] It requires hepatic metabolism by cytochrome P450 (CYP450) enzymes to generate its active thiol metabolite.[2][6] This active metabolite then forms a covalent bond with the P2Y12 receptor, leading to irreversible inhibition for the lifespan of the platelet.[1][2] However, its efficacy can be influenced by genetic polymorphisms in CYP2C19, leading to variable patient responses.[6][7] Clopidogrel serves as an appropriate benchmark for evaluating the potency and potential advantages of new thienopyridine candidates like TMP-1.
In Vivo Validation Workflow
A robust in vivo validation process is crucial to determine the therapeutic potential of a new antiplatelet agent. The workflow encompasses animal model selection, drug administration, and a series of pharmacodynamic and safety assessments. Animal models of thrombosis play a central role in evaluating the efficacy and safety of antithrombotic drugs.[5][8]
Experimental Protocols
The choice of animal model is critical for translational relevance. Rodent models, particularly rats, are widely used for initial screening of antiplatelet agents due to their established protocols and cost-effectiveness.[9][10][11]
-
Animal Model: Male Sprague-Dawley rats (250-300g) are suitable for these studies.[12] Animals should be acclimatized for at least one week under standard laboratory conditions.[13]
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: Clopidogrel (10 mg/kg, oral gavage)
-
Group 3: TMP-1 (Low Dose, e.g., 5 mg/kg, oral gavage)
-
Group 4: TMP-1 (High Dose, e.g., 20 mg/kg, oral gavage)
-
-
Administration: Test compounds are administered as a single dose via oral gavage.[13] The dosing volume is typically kept consistent across all groups (e.g., 5 mL/kg).
Causality Behind Experimental Choices: The use of a vehicle control is essential to account for any effects of the delivery medium. Clopidogrel at a standard effective dose provides a benchmark for comparison.[14] A dose-ranging study for TMP-1 is crucial to establish a dose-response relationship for both efficacy and safety. Oral administration mimics the intended clinical route for thienopyridines.
LTA is the gold-standard method for assessing platelet function by measuring the change in light transmission through a platelet suspension as aggregation occurs.[15][16]
-
Blood Collection: At a predetermined time point post-dosing (e.g., 4 hours, to allow for metabolic activation), blood is collected from anesthetized rats via cardiac puncture into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Platelet-Poor Plasma (PPP) Preparation:
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.
-
Pre-warm the PRP samples to 37°C in the aggregometer.[18]
-
Calibrate the instrument using PRP for 0% and PPP for 100% light transmission.[16]
-
Add a platelet agonist, typically ADP (final concentration 5-20 µM), to induce aggregation and record the change in light transmission for 5-10 minutes.[16][19]
-
-
Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation. The percentage inhibition is calculated relative to the vehicle control group.
Self-Validating System: The protocol's integrity is maintained by using autologous PPP for dilutions and baseline setting, ensuring that the plasma environment remains consistent for each animal's sample. The inclusion of both vehicle and standard drug controls allows for robust validation of the assay's performance and the relative potency of the test compound.
This in vivo assay assesses primary hemostasis and is a key indicator of the bleeding risk associated with antiplatelet agents.[9][10][20]
-
Procedure:
-
Approximately 1 hour before the end of the drug absorption period (e.g., 3 hours post-dose), anesthetize the rats (e.g., with pentobarbital).[12]
-
Standardize the procedure by maintaining the tail in a horizontal position and immersing it in 37°C saline.[9][10]
-
Make a standardized transection of the distal tail (e.g., 3 mm from the tip) with a sharp blade.[12]
-
Immediately start a stopwatch and measure the time until bleeding ceases completely for at least 30 seconds. A cutoff time (e.g., 900-1200 seconds) is typically set to avoid excessive blood loss.[12]
-
-
Data Analysis: The endpoint is the bleeding time in seconds. A significant prolongation compared to the vehicle group indicates an impact on hemostasis.
Causality Behind Experimental Choices: Standardizing temperature and the incision method is critical, as these variables can significantly influence bleeding time.[9][10] This assay provides a crucial safety readout, as excessive prolongation of bleeding time can indicate a higher risk of hemorrhagic complications, a primary concern for antiplatelet therapies.[3]
Mechanism of Action: P2Y12 Signaling Pathway
Thienopyridines exert their effect by inhibiting the P2Y12 receptor, a Gi-protein-coupled receptor.[21] Upon binding of ADP, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[21][22] Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn facilitates the conformational change of the glycoprotein IIb/IIIa receptor, promoting platelet aggregation.[23] By blocking this pathway, thienopyridines maintain high levels of cAMP, keeping platelets in a quiescent state.
Comparative Data Summary
The following table presents hypothetical data from the described in vivo experiments to illustrate a potential outcome.
| Treatment Group | Dose (mg/kg) | Max. Platelet Aggregation (%) (Mean ± SD) | Inhibition of Aggregation (%) | Bleeding Time (s) (Mean ± SD) |
| Vehicle Control | - | 75.2 ± 5.8 | - | 185 ± 25 |
| Clopidogrel | 10 | 35.1 ± 4.5 | 53.3 | 450 ± 68 |
| TMP-1 | 5 | 40.3 ± 6.1 | 46.4 | 398 ± 55 |
| TMP-1 | 20 | 22.7 ± 3.9 | 69.8 | 680 ± 92 |
Data Interpretation: In this hypothetical scenario, TMP-1 demonstrates a dose-dependent inhibition of platelet aggregation. The high dose of TMP-1 (20 mg/kg) shows superior efficacy compared to the standard dose of Clopidogrel (10 mg/kg).[14] The bleeding time data correlate with the antiplatelet activity, with the most potent inhibitor causing the longest bleeding time. This highlights the critical balance between antithrombotic efficacy and bleeding risk that must be carefully evaluated in drug development.[3]
Conclusion and Future Directions
This guide outlines a foundational in vivo study design for the validation and comparison of a novel thienopyridine antiplatelet agent. Based on the hypothetical data, TMP-1 shows promise as a potent P2Y12 inhibitor, potentially more effective than Clopidogrel.
Further preclinical development should include:
-
Pharmacokinetic studies: To correlate plasma concentrations of the active metabolite with pharmacodynamic effects.
-
Thrombosis models: Employing more advanced models, such as ferric chloride-induced arterial thrombosis, to assess efficacy in a disease-relevant context.[24]
-
Chronic dosing studies: To evaluate the cumulative effects and potential for tachyphylaxis or toxicity with long-term administration.
By systematically applying these rigorous validation methods, researchers can confidently assess the therapeutic potential of new chemical entities like TMP-1 and make informed decisions for progression towards clinical trials.
References
-
Dejana, E., Villa, S., & de Gaetano, G. (1982). Bleeding time in rats: a comparison of different experimental conditions. Thrombosis and Haemostasis. [Link]
-
Angiolillo, D. J., et al. (2018). Antiplatelet therapy in cardiovascular disease: Current status and future directions. ResearchGate. [Link]
-
Flaumenhaft, R., & Furie, B. (2016). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. Circulation Research. [Link]
-
Sugidachi, A., et al. (2005). Pharmacology of CS-747 (prasugrel, LY640315), a novel, potent antiplatelet agent with in vivo P2Y12 receptor antagonist activity. Seminars in Thrombosis and Hemostasis. [Link]
-
Stalker, T. J., & Brass, L. F. (2019). By word of mouse: using animal models in venous thrombosis research. Expert Opinion on Drug Discovery. [Link]
-
Murugappan, S., & Kunapuli, S. P. (2003). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation. [Link]
-
Diaz, J. A., et al. (2019). Animal models of venous thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Sharma, R. K., & Chitkara, K. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Furie, B., & Furie, B. C. (2014). Animal Models of Arterial and Venous Thrombosis. Blood. [Link]
-
Butler, M. J., & Feelisch, M. (2014). A new mechanism of action of thienopyridine antiplatelet drugs - a role for gastric nitrosthiol metabolism?. Atherosclerosis. [Link]
-
Amison, R. T., et al. (2018). The role of platelet P2Y12 receptors in inflammation. ResearchGate. [Link]
-
Amato, G., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]
-
Amato, G., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. Semantic Scholar. [Link]
-
Sugidachi, A., et al. (2007). The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. Journal of Thrombosis and Haemostasis. [Link]
-
Amato, G., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]
-
Melior Discovery. (n.d.). Bleed Time Assay and Anti-Thrombotic Model. Melior Discovery. [Link]
-
Bass, T. A. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements. [Link]
-
Langer, F. (2023). Animal and Cellular Models in Thrombosis and Hemostasis. Thieme Connect. [Link]
-
Pharmacology Discovery Services. (n.d.). Bleeding Time, Rat. Pharmacology Discovery Services. [Link]
-
Haffouz, A., et al. (2025). Synthesis and structural characterization of coumarin–hydrazone derivatives as antiplatelet agents: in vitro and in silico evaluation of activity and toxicity. ResearchGate. [Link]
-
Niu, Q., et al. (2015). Pharmacodynamic Impacts of Proton Pump Inhibitors on the Efficacy of Clopidogrel In Vivo—A Systematic Review. Clinical Cardiology. [Link]
-
Sugidachi, A., et al. (2007). The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. ResearchGate. [Link]
-
Gurbel, P. A., et al. (2007). Platelet inhibition with prasugrel (CS-747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study. Thrombosis and Haemostasis. [Link]
-
Gaussem, P., et al. (2019). Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects. Platelets. [Link]
-
Price, M. J. (2017). The Rationale for and Clinical Pharmacology of Prasugrel 5 mg. American Journal of Cardiovascular Drugs. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2015). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Patel, D., et al. (2023). Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel. Open Heart. [Link]
-
MRCT Center. (n.d.). Case Study Highlights: Clopidogrel. MRCT Center. [Link]
-
Mansurova, J., et al. (2021). Testing platelet aggregation activity. Protocols.io. [Link]
-
Stella, L., et al. (1975). Bleeding time in laboratory animals. I. Aspirin does not prolong bleeding time in rats. SciSpace. [Link]
-
Wang, Z., et al. (2022). A retrospective study of the safety and efficacy of clopidogrel versus aspirin monotherapy one year after coronary stent implantation. BMC Cardiovascular Disorders. [Link]
-
Java Clinical Research. (2011). How to Perform a Platelet Aggregation. YouTube. [Link]
-
Malinin, A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
-
Malinin, A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel. ResearchGate. [Link]
-
Olivier, C. B., et al. (2015). Efficacy of ex vivo autologous and in vivo platelet transfusion in the reversal of P2Y12 inhibition by clopidogrel, prasugrel, and ticagrelor: the APTITUDE study. Circulation: Cardiovascular Interventions. [Link]
-
Jeong, Y. H., et al. (2012). Usefulness of the VerifyNow P2Y12 assay to evaluate the antiplatelet effects of ticagrelor and clopidogrel therapies. American Heart Journal. [Link]
-
Judge, H. M., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of CS-747 (prasugrel, LY640315), a novel, potent antiplatelet agent with in vivo P2Y12 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. mrctcenter.org [mrctcenter.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Testing platelet aggregation activity [protocols.io]
- 19. youtube.com [youtube.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 22. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ashpublications.org [ashpublications.org]
A Comparative Analysis of 4-Chloro-2-methylthieno[3,2-c]pyridine: Benchmarking Against Commercial P2Y12 Receptor Antagonists
Introduction: The Central Role of the Thienopyridine Scaffold in Antithrombotic Therapy
In the landscape of cardiovascular medicine, the prevention of thrombotic events remains a cornerstone of patient management, particularly in those with acute coronary syndromes (ACS) or undergoing percutaneous coronary intervention (PCI).[1][2] Central to this effort is the inhibition of platelet aggregation, a process mediated by several signaling pathways, among which the P2Y12 adenosine diphosphate (ADP) receptor pathway is a critical target.[3] The thieno[3,2-c]pyridine scaffold has emerged as a highly successful pharmacophore, giving rise to a class of potent antiplatelet agents that act as P2Y12 receptor antagonists.[4]
Clinically established drugs such as Clopidogrel and Prasugrel are thienopyridine prodrugs that, upon metabolic activation, irreversibly bind to the P2Y12 receptor, effectively blocking ADP-mediated platelet activation and aggregation.[5][6] Their introduction has significantly improved cardiovascular outcomes.[1][7] This guide focuses on 4-Chloro-2-methylthieno[3,2-c]pyridine, a key heterocyclic compound that serves as a critical intermediate in the synthesis of next-generation thienopyridines like Prasugrel.[8][9]
This document provides an in-depth comparison, benchmarking the chemical properties and synthetic relevance of 4-Chloro-2-methylthieno[3,2-c]pyridine against the established commercial compounds it helps create. We will delve into the mechanistic rationale for targeting the P2Y12 receptor, provide detailed experimental protocols for in vitro performance evaluation, and present a comparative summary of the leading commercial agents, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Mechanism of Action: Targeting the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) located on the surface of platelets. Its activation by ADP initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation, culminating in thrombus formation.[3] Thienopyridines, along with other P2Y12 antagonists like Ticagrelor, interrupt this critical process.
The causality behind choosing this target is its central role in amplifying the platelet activation signal. While initial platelet adhesion is triggered by other factors, ADP-P2Y12 signaling is essential for recruiting additional platelets to the site of injury and stabilizing the growing thrombus. Therefore, its inhibition provides a powerful antithrombotic effect.
Benchmarking Against Commercial Thienopyridines
A direct biological comparison is moot, as 4-Chloro-2-methylthieno[3,2-c]pyridine is an intermediate. The benchmarking, therefore, focuses on comparing the final products derived from this scaffold (Prasugrel) with its main commercial alternative, Clopidogrel.
Structural Comparison
The subtle structural differences between Clopidogrel and Prasugrel lead to significant variations in their pharmacokinetic and pharmacodynamic profiles.
| Feature | Clopidogrel | Prasugrel |
| Core Scaffold | Thieno[3,2-c]pyridine | Thieno[3,2-c]pyridine |
| Key Substituent | Methyl ester | Cyclopropyl ketone |
| Activation | Two-step CYP450 oxidation | One-step ester hydrolysis then one-step CYP450 oxidation |
| Active Metabolite | Thiol metabolite | Thiol metabolite |
| Binding | Irreversible | Irreversible |
Source: Structures adapted from multiple sources.[5][6][10]
Performance Comparison of Commercial Drugs
Prasugrel, synthesized from the target intermediate's scaffold, generally exhibits a more potent and predictable antiplatelet effect compared to Clopidogrel. [3][11]This is largely due to its more efficient metabolic activation. However, this increased potency comes with a trade-off of a higher bleeding risk in certain patient populations. [1][12]
| Parameter | Clopidogrel | Prasugrel | Ticagrelor (Non-Thienopyridine) |
|---|---|---|---|
| Class | Thienopyridine (Prodrug) | Thienopyridine (Prodrug) | Cyclopentyl-triazolo-pyrimidine (Active Drug) |
| Metabolic Activation | Required, less efficient | Required, more efficient | Not Required |
| Onset of Action | Slower (4-6 hours) | Faster (2 hours) | Faster (Reversible) |
| Potency | Less Potent | More Potent | More Potent |
| Inhibition Consistency | High inter-individual variability | More consistent response | More consistent response |
| Bleeding Risk | Lower | Higher | Higher than Clopidogrel |
| Mortality Benefit vs. Clopidogrel | Reference | No significant all-cause mortality benefit | Significant reduction in all-cause mortality |
Source: Data compiled from multiple clinical reviews and meta-analyses.[1][3][11][12]
Experimental Protocols for In Vitro Benchmarking
For any novel derivative of 4-Chloro-2-methylthieno[3,2-c]pyridine to be considered a viable drug candidate, it must undergo rigorous in vitro testing. The following protocols describe gold-standard assays for evaluating the performance of P2Y12 inhibitors.
Protocol 1: Light Transmission Aggregometry (LTA)
Principle: LTA is the benchmark method for assessing platelet aggregation. [13]It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, forming larger clumps.
Methodology:
-
Blood Collection: Draw whole blood from consenting, healthy donors into tubes containing 3.2% sodium citrate anticoagulant. The choice of anticoagulant is critical, as others like EDTA or heparin can interfere with platelet function assays. [14]2. PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which serves as the blank (100% aggregation).
-
Incubation: Incubate PRP aliquots with varying concentrations of the test compound (or control, e.g., active metabolite of Prasugrel) for a specified time at 37°C.
-
Aggregation Measurement:
-
Place the cuvette with the test sample in the aggregometer.
-
Add an agonist, typically ADP (5-20 µM), to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of maximal aggregation relative to the PPP blank. Determine the IC₅₀ value (the concentration of inhibitor required to reduce maximal aggregation by 50%).
Protocol 2: Flow Cytometry for Platelet Activation Markers
Principle: This method provides a more detailed assessment of platelet activation by quantifying the surface expression of specific proteins that appear only when platelets are activated, such as P-selectin (CD62P) or the activated conformation of the GPIIb/IIIa receptor.
Methodology:
-
Sample Preparation: Use either PRP or whole blood (with a platelet-specific marker like CD61 to gate the population).
-
Incubation: Incubate samples with the test compound or control, followed by the addition of an agonist (e.g., ADP).
-
Staining: Add fluorophore-conjugated monoclonal antibodies specific for activation markers (e.g., anti-CD62P-FITC and PAC-1-PE, which binds to activated GPIIb/IIIa).
-
Fixation: Stop the reaction and stabilize the cells by adding a fixing agent like paraformaldehyde.
-
Analysis: Acquire data on a flow cytometer. Gate on the platelet population and quantify the percentage of cells positive for the activation markers and the mean fluorescence intensity (MFI).
-
Data Interpretation: A potent inhibitor will cause a dose-dependent decrease in the percentage of positive cells and/or MFI upon agonist stimulation.
Conclusion
4-Chloro-2-methylthieno[3,2-c]pyridine stands as a testament to the power of rational drug design and synthetic chemistry. While not a therapeutic agent in its own right, its structural features make it an invaluable intermediate in the efficient, large-scale synthesis of Prasugrel, a potent second-generation P2Y12 inhibitor.
Benchmarking against commercial compounds reveals a clear trajectory of innovation within the thienopyridine class. The evolution from Clopidogrel to Prasugrel demonstrates a successful effort to enhance metabolic efficiency, leading to faster, more potent, and more consistent platelet inhibition. This increased efficacy, however, underscores the delicate balance between preventing ischemic events and managing bleeding risk—a central challenge in antithrombotic therapy. [11] The detailed in vitro protocols provided herein—Light Transmission Aggregometry and Flow Cytometry—represent the industry-standard methodologies required to validate the efficacy of any new antiplatelet agent derived from this or other novel scaffolds. For researchers and drug development professionals, understanding the synthetic origins, mechanism of action, and rigorous evaluation methods associated with this chemical class is essential for driving the next wave of innovation in cardiovascular medicine.
References
-
Capodanno, D., & Angiolillo, D. J. (2020). P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. PubMed Central. [Link]
-
Onwordi, E., & Heestermans, M. (2017). Comparison of pharmacological characteristics of major P2Y12 receptor antagonists. Journal of Thrombosis and Thrombolysis. [Link]
-
Galli, M., & Franchi, F. (2020). Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. Circulation. [Link]
-
Wilderman, P. R., & Scott, E. E. (2010). Structures of Cytochrome P450 2B4 Complexed with the Antiplatelet Drugs Ticlopidine and Clopidogrel. Biochemistry. [Link]
-
Boatright, B. (2017). Comparative Review of Oral P2Y12 Inhibitors. U.S. Pharmacist. [Link]
-
Wilderman, P. R., & Scott, E. E. (2010). Structures of cytochrome P450 2B4 complexed with the antiplatelet drugs ticlopidine and clopidogrel. PubMed. [Link]
- Google Patents. (2011). Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
-
ResearchGate. (n.d.). Structures of antithrombotic thienopyridines (ticlopidine and clopidogrel). ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2023). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. [Link]
-
Chan, N. C., & Eikelboom, J. W. (2019). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine. [Link]
-
Schafer, A. I. (1998). Ticlopidine and Clopidogrel. Circulation. [Link]
-
ResearchGate. (n.d.). Chemical structures of the antiplatelet prodrugs clopidogrel and ticlopidine. ResearchGate. [Link]
- Google Patents. (2011). A process for making prasugrel and its intermediates.
-
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. PubChem. [Link]
-
IGI Global. (n.d.). Thienopyridine Analogues. IGI Global. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Chlorothieno[3,2-c]pyridine. Chemcasts. [Link]
-
Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Patsnap. [Link]
- Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds.
-
Grunewald, G. L., & Dahanukar, V. H. (1998). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central. [Link]
- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
-
PrepChem.com. (n.d.). Synthesis of 4-methylthieno[3, 2-c]pyridine. PrepChem.com. [Link]
-
ResearchGate. (n.d.). Screening Methods for the Evaluation of Antiplatelet Drugs. ResearchGate. [Link]
-
MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Lordkipanidzé, M. (2011). Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations. PubMed Central. [Link]
-
Ilinskaya, A. N., & Dobrovolskaia, M. A. (2016). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. MDPI. [Link]
-
MDPI. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]
-
PubMed. (2020). Performance comparison of platelet function analyzers in cardiology patients: VerifyNow and Anysis-200 aspirin assays. PubMed. [Link]
-
CP Lab Safety. (n.d.). 4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg. CP Lab Safety. [Link]
-
Royal Society of Chemistry. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. [Link]
-
MDPI. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
PubMed. (2000). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. PubMed. [Link]
-
PubMed. (1992). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine. PubChem. [Link]
- Google Patents. (1976). 2-Methyl-5,7-dihydrothieno-[3,4d]-pyrimidine.
Sources
- 1. P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The thieno[3,2-c]pyridine core, a key pharmacophore in several therapeutic agents, presents a synthetic challenge where reproducibility and efficiency are paramount. This guide provides an in-depth comparison of plausible and robust synthetic methodologies for a key derivative, 4-Chloro-2-methylthieno[3,2-c]pyridine, grounded in established chemical principles and supported by experimental data from analogous systems.
Introduction to the Synthetic Challenge
4-Chloro-2-methylthieno[3,2-c]pyridine is a valuable building block in medicinal chemistry, offering multiple points for diversification. A reproducible and scalable synthesis is crucial for its application in drug discovery pipelines. While direct, comparative studies on the synthesis of this specific molecule are not extensively documented, by analyzing established methods for constructing the thieno[3,2-c]pyridine core, we can delineate and compare two primary, logical synthetic routes. Both routes commence with the construction of a substituted thiophene ring, followed by the annulation of the pyridine ring and subsequent chlorination.
Proposed Synthetic Strategies: A Tale of Two Routes
The most logical approach to the target molecule involves a "thiophene-first" strategy. We will explore two variations of this strategy, focusing on the construction of the key intermediate, 2-methyl-4-hydroxythieno[3,2-c]pyridine (or its keto tautomer). The reproducibility of the initial thiophene synthesis and the final chlorination step are critical benchmarks for comparison.
Route 1: Gewald Aminothiophene Synthesis and Subsequent Pyridinone Formation
This route is a classic and highly reliable method for the synthesis of polysubstituted 2-aminothiophenes, which are versatile precursors for a wide range of fused heterocyclic systems.
Step 1.1: Gewald Reaction for Ethyl 2-amino-4-methylthiophene-3-carboxylate
The Gewald three-component reaction is a one-pot synthesis that involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur.[1][2] For our target, the key starting materials are acetone, ethyl cyanoacetate, and sulfur.
-
Causality of Experimental Choices: The use of a base, such as diethylamine or morpholine, is crucial to catalyze the initial Knoevenagel condensation between acetone and ethyl cyanoacetate.[3] The subsequent addition of sulfur and thermal cyclization leads to the highly functionalized thiophene ring. This reaction is known for its operational simplicity and generally good yields.
Step 1.2: Cyclization to 2-Methyl-4-hydroxythieno[3,2-c]pyridine
The formation of the fused pyridinone ring from the 2-aminothiophene-3-carboxylate intermediate is a critical step. A reliable method involves reaction with a suitable C2 synthon, such as ethyl acetoacetate, followed by an intramolecular cyclization. This approach is analogous to well-established syntheses of fused pyridinones and pyrimidinones.[4][5]
-
Self-Validating System: The progress of this reaction can be monitored by the disappearance of the starting aminothiophene and the formation of the pyridinone, often a solid product that can be isolated by filtration. The distinct spectroscopic signatures (NMR, IR) of the product confirm the successful cyclization.
Step 1.3: Chlorination of 2-Methyl-4-hydroxythieno[3,2-c]pyridine
The conversion of the 4-hydroxy group to the target 4-chloro functionality is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).[6]
-
Expertise & Experience: The reaction is typically performed either neat in excess POCl₃ or in a high-boiling solvent. The addition of a tertiary amine base, like pyridine or N,N-dimethylaniline, can facilitate the reaction and improve yields. Careful quenching of the excess POCl₃ on ice is a critical safety consideration.
Below is a diagrammatic representation of Route 1.
Caption: Synthetic pathway for Route 1.
Route 2: Alternative Pyridinone Formation via Thorpe-Ziegler Cyclization
This route offers an alternative method for constructing the thieno[3,2-c]pyridine core, starting from a different set of precursors. This method relies on the Thorpe-Ziegler cyclization of a dinitrile intermediate.
Step 2.1: Synthesis of 2-(Acetamido)-5-methylthiophene
This route begins with a commercially available or readily synthesized 2-amino-5-methylthiophene, which is then protected as its acetamide.
Step 2.2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich heterocycle.[7] Reaction of 2-(acetamido)-5-methylthiophene with the Vilsmeier reagent (POCl₃/DMF) would introduce a formyl group at the 3-position.
-
Authoritative Grounding: The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is well-documented, with substitution generally occurring at the position adjacent to the activating group.
Step 2.3: Formation of the Pyridine Ring and Chlorination
The resulting 3-formyl-2-(acetamido)-5-methylthiophene can then be cyclized to form the 4-chlorothieno[3,2-c]pyridine. This can be achieved in a one-pot reaction with a suitable nitrogen source and a chlorinating agent, or in a stepwise manner involving cyclization to the 4-hydroxypyridine followed by chlorination as in Route 1.
The diagram below illustrates the workflow for Route 2.
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Routes
The reproducibility and overall efficiency of a synthetic route are determined by several factors, including the number of steps, the yield and robustness of each step, and the ease of purification.
| Parameter | Route 1: Gewald Reaction Approach | Route 2: Vilsmeier-Haack Approach | Analysis |
| Number of Steps | 3 | 3 | Both routes involve a similar number of synthetic transformations. |
| Starting Materials | Acetone, Ethyl cyanoacetate, Sulfur | 2-Amino-5-methylthiophene | The starting materials for Route 1 are simple, inexpensive, and readily available commodities. 2-Amino-5-methylthiophene for Route 2 is a more specialized and costly starting material. |
| Key Intermediate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 3-Formyl-2-(acetamido)-5-methylthiophene | The Gewald reaction (Route 1) is a highly convergent one-pot reaction that builds complexity efficiently.[8] The Vilsmeier-Haack reaction (Route 2) is also reliable but requires a more advanced starting material. |
| Overall Yield (Estimated) | Moderate to Good | Moderate | Based on analogous reactions, the Gewald reaction and subsequent steps in Route 1 generally proceed with good yields. The overall yield for Route 2 may be slightly lower. |
| Reproducibility | High | Moderate to High | The Gewald reaction is widely used and well-understood, making Step 1.1 highly reproducible. The chlorination step is also standard. The cyclization (Step 1.2) is the most variable step. Route 2's reproducibility is also generally good, but the Vilsmeier-Haack reaction can sometimes give mixtures of products depending on the substrate. |
| Safety & Environmental | Use of morpholine (toxic). Careful handling of sulfur. | Use of POCl₃ (corrosive) in multiple steps. | Both routes involve hazardous reagents. Route 1's use of morpholine requires careful handling. The repeated use of POCl₃ in Route 2 presents a greater hazard and waste disposal challenge. |
Experimental Protocols
The following are detailed experimental protocols for the key transformations, based on established procedures for analogous compounds.
Protocol for Step 1.1: Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of ethyl cyanoacetate (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.
-
To this mixture, add finely powdered sulfur (0.1 mol).
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product.[3][9]
-
Expected Yield: 70-85%
-
Protocol for Step 1.3 / 2.3: Chlorination using Phosphorus Oxychloride
-
In a round-bottom flask equipped with a reflux condenser, place 2-methyl-4-hydroxythieno[3,2-c]pyridine (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (5.0 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-2-methylthieno[3,2-c]pyridine.[6]
-
Expected Yield: 80-95%
-
Conclusion and Recommendation
Both synthetic routes presented are viable for the synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine. However, Route 1, which utilizes the Gewald aminothiophene synthesis, is recommended as the more reproducible and scalable method. This recommendation is based on the following key advantages:
-
High Convergence: The one-pot nature of the Gewald reaction efficiently constructs the key thiophene intermediate from simple, inexpensive starting materials.
-
Robustness and High Yields: The Gewald reaction is a well-established and high-yielding reaction, contributing to the overall efficiency and reproducibility of the route.
-
Cost-Effectiveness: The use of commodity chemicals as starting materials makes this route more economically viable for large-scale synthesis.
While the cyclization step in Route 1 may require some optimization for this specific substrate, the overall reliability of the Gewald reaction and the standard nature of the final chlorination step make it the superior choice for researchers and drug development professionals seeking a reproducible and efficient synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine.
References
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
- 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook.
- Thienopyrimidine. MDPI Encyclopedia.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- Gewald Reaction. Organic Chemistry Portal.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Gewald reaction. Wikipedia.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxyl
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine deriv
- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University Scholar.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one synthesis. ChemicalBook.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Thienopyridines: Synthesis, Properties, and Biological Activity.
- POCl3-PCl5 mixture: A robust chlorin
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
- 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
- POCl3 chlorination of 4-quinazolones. Semantic Scholar.
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 174072-89-0 [chemicalbook.com]
- 8. sciforum.net [sciforum.net]
- 9. asianpubs.org [asianpubs.org]
Head-to-head comparison of different synthetic routes to 4-Chloro-2-methylthieno[3,2-c]pyridine
Introduction
The thienopyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1] These molecules have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties, with some derivatives gaining FDA approval for treating cardiovascular and central nervous system diseases.[1] Specifically, 4-Chloro-2-methylthieno[3,2-c]pyridine is a key intermediate in the synthesis of various kinase inhibitors and other drug candidates. Its synthesis, therefore, is of significant interest to the medicinal and process chemistry communities.
This guide provides a head-to-head comparison of two distinct synthetic strategies for preparing 4-Chloro-2-methylthieno[3,2-c]pyridine. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency to assist researchers in selecting the optimal route for their specific needs.
Route 1: Vilsmeier-Haack Cyclization of an N-Protected 2-Aminothiophene
This approach represents a direct and convergent strategy to construct the thieno[3,2-c]pyridine core in a single, transformative step. The key reaction is the intramolecular cyclization of an N-protected 3-acetyl-2-aminothiophene derivative using the Vilsmeier-Haack (V-H) reagent.
Scientific Rationale and Mechanistic Insight
The Vilsmeier-Haack reagent, a complex of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a powerful electrophile. The reaction proceeds through several key stages:
-
V-H Reagent Formation: POCl₃ and DMF react to form the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylium phosphorodichloridate.
-
Electrophilic Attack: The electron-rich thiophene ring of the starting material attacks the V-H reagent.
-
Intramolecular Cyclization: The acetyl group's carbonyl oxygen is activated by the reagent, facilitating an intramolecular cyclization by the amide nitrogen. This step is crucial for forming the pyridine ring.
-
Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction medium lead to the formation of the aromatic, chlorinated pyridine ring.
Crucially, N-protection of the starting 2-aminothiophene is essential. As demonstrated by Abdelwahab et al., unprotected starting materials fail to yield the desired product, highlighting the necessity of the amide functionality to direct the cyclization pathway.[1] The reaction temperature is also a critical parameter; lower temperatures (~65 °C) can lead to a mixture of formylated and unformylated products, whereas higher temperatures (~100 °C) favor the formation of the desired 4-chlorothienopyridine.[1]
Graphical Representation of Route 1
Caption: Vilsmeier-Haack cyclization pathway to the target compound.
Detailed Experimental Protocol
This protocol is adapted from the general principles described for the synthesis of 4-chlorothienopyridines.[1]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Vilsmeier-Haack Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C.
-
Reactant Addition: Dissolve N-(3-acetyl-5-methylthiophen-2-yl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the freshly prepared Vilsmeier-Haack reagent.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 4-Chloro-2-methylthieno[3,2-c]pyridine.
Data Summary: Route 1
| Parameter | Value / Condition | Source / Rationale |
| Starting Material | N-(3-acetyl-5-methylthiophen-2-yl)acetamide | Commercially available or synthesized from 2-amino-5-methylthiophene |
| Key Reagents | POCl₃, DMF | Standard Vilsmeier-Haack conditions |
| Temperature | 100 °C | Higher temperature favors the desired unformylated product.[1] |
| Reaction Time | 4 - 6 hours | Typical for V-H cyclizations |
| Reported Yield | Good | Yields for the unformylated derivatives are reported to be better than other methods.[1] |
| Purification | Column Chromatography | Standard for purification of heterocyclic compounds |
Route 2: Lactam Chlorination and Aromatization
This strategy employs a more linear, multi-step approach, starting from a readily available thienopyridine precursor. The key steps involve the formation of a lactam (a cyclic amide), followed by chlorination and subsequent aromatization to furnish the final product.
Scientific Rationale and Mechanistic Insight
This route builds the heterocyclic core in a stepwise fashion, offering multiple points for characterization and purification, which can be advantageous for process control and scalability.
-
Lactam Formation: The synthesis begins with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is oxidized to its corresponding lactam, 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one. This oxidation can be achieved using reagents like Ruthenium(III) chloride with sodium periodate.[2] The lactam provides a stable intermediate that is primed for the subsequent chlorination step.
-
Chlorination: The lactam is converted to the 4-chloro-6,7-dihydrothieno[3,2-c]pyridine intermediate. This is a classic transformation achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the lactam's carbonyl oxygen by POCl₃, forming a reactive intermediate that is then displaced by a chloride ion.
-
Aromatization (Dehydrogenation): The final step involves the aromatization of the dihydropyridine ring. This is an oxidative process that removes two hydrogen atoms to form the stable aromatic pyridine ring. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which acts as a powerful hydrogen acceptor.[2]
Graphical Representation of Route 2
Caption: Stepwise synthesis via lactam formation, chlorination, and aromatization.
Detailed Experimental Protocol
This protocol is a composite based on standard procedures for lactam formation, chlorination, and dehydrogenation of related thienopyridine systems.[2]
Step A: Oxidation to the Lactam
-
Dissolve 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a solvent mixture of acetonitrile, water, and carbon tetrachloride (2:2:3).
-
Add a catalytic amount of Ruthenium(III) chloride (RuCl₃, ~0.02 eq).
-
To the stirred solution, add sodium periodate (NaIO₄, 2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the lactam, which can be purified by recrystallization.
Step B: Chlorination of the Lactam
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the lactam from Step A (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylaniline (1.2 eq) to the suspension.
-
Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 3-5 hours.
-
Cool the mixture and carefully pour it onto crushed ice. Basify with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude chloro-dihydropyridine intermediate.
Step C: Aromatization
-
Dissolve the crude product from Step B (1.0 eq) in anhydrous dioxane or toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and filter to remove the precipitated hydroquinone by-product.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final 4-Chloro-2-methylthieno[3,2-c]pyridine.
Data Summary: Route 2
| Parameter | Value / Condition | Source / Rationale |
| Starting Material | 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Can be synthesized via established methods.[3] |
| Number of Steps | 3 | Oxidation, Chlorination, Aromatization |
| Key Reagents | RuCl₃/NaIO₄, POCl₃, DDQ | Standard reagents for these transformations.[2] |
| Overall Yield | Moderate | Multi-step syntheses typically have lower overall yields |
| Purification | Recrystallization and Column Chromatography | Required at multiple stages |
Head-to-Head Comparative Analysis
| Feature | Route 1: Vilsmeier-Haack Cyclization | Route 2: Lactam Chlorination & Aromatization |
| Overall Strategy | Convergent | Linear |
| Number of Steps | 1 (from acylaminothiophene) | 3 (from tetrahydrothienopyridine) |
| Atom Economy | High | Moderate; involves oxidation and dehydrogenation steps. |
| Key Reagents | POCl₃, DMF | RuCl₃, NaIO₄, POCl₃, DDQ |
| Scalability | Moderate; exotherm from V-H reagent formation needs careful control. | Good; individual steps are well-established and generally scalable. |
| Control & Purity | Single-step makes intermediate isolation impossible. Final product purity depends heavily on the final chromatography. | Stepwise nature allows for isolation and purification of intermediates, potentially leading to a higher purity final product. |
| Starting Materials | Requires a specific N-protected 3-acetyl-2-aminothiophene. | Starts from a more basic tetrahydrothienopyridine core, which may be more accessible. |
| Safety/Handling | POCl₃ is highly corrosive and water-reactive. High-temperature reaction. | Involves a catalytic amount of a ruthenium salt, corrosive POCl₃, and toxic DDQ. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 4-Chloro-2-methylthieno[3,2-c]pyridine, each with distinct advantages and disadvantages.
Route 1 (Vilsmeier-Haack Cyclization) is an elegant and direct approach. It is best suited for research and discovery settings where rapid access to the target molecule from a specific precursor is desired. Its single-step nature is highly appealing, though it requires careful temperature control and a potentially more complex starting material.
Route 2 (Lactam Chlorination & Aromatization) represents a more robust and classical synthetic strategy. Its linear, multi-step nature, while resulting in a lower overall yield, provides greater control over the process. The ability to isolate and purify intermediates makes this route more amenable to large-scale synthesis and process optimization, where purity and reproducibility are paramount.
Recommendation: For small-scale, rapid synthesis in a medicinal chemistry lab, Route 1 is an excellent choice. For process development, scale-up, and applications requiring high purity and batch-to-batch consistency, the control offered by Route 2 makes it the superior option.
References
- Abdelwahab, B. F., et al. (2016). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. BenchChem. [Source: Search Result 12]
- Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Source: Search Result 4]
Sources
Orthogonal Validation of 4-Chloro-2-methylthieno[3,2-c]pyridine's Biological Effects: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the biological effects of 4-Chloro-2-methylthieno[3,2-c]pyridine. As a thienopyridine derivative, this compound is structurally related to potent antiplatelet agents that target the P2Y12 receptor. Therefore, robust, multi-faceted validation is critical to unequivocally confirm its on-target activity and elucidate its precise mechanism of action. Here, we present a series of comparative experimental strategies designed to build a high-confidence data package for researchers in pharmacology and drug development.
The Principle of Orthogonal Validation
Primary Biological Target: The P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) is a central event in thrombus formation.[2][3] The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[4][5] Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event that, in concert with other signaling pathways, culminates in platelet activation, aggregation, and degranulation.[4][6]
Given the structural class of 4-Chloro-2-methylthieno[3,2-c]pyridine, we hypothesize that its primary biological effect is the antagonism of the P2Y12 receptor. The following validation strategy is designed to rigorously test this hypothesis.
Figure 1: Simplified P2Y12 signaling pathway in platelets.
A Multi-Pronged Orthogonal Validation Workflow
Our validation strategy will employ three distinct methods to probe the inhibitory effect of 4-Chloro-2-methylthieno[3,2-c]pyridine on the P2Y12 pathway. Each method interrogates a different node of the signaling cascade or uses a different biological system, providing a comprehensive and robust assessment.
Figure 2: Orthogonal validation workflow for P2Y12 antagonism.
Method 1: Comparative Analysis using Light Transmission Aggregometry (LTA)
Rationale: LTA is the gold-standard functional assay for assessing platelet aggregation.[7] By stimulating platelets with a P2Y12 agonist like ADP and measuring the resulting aggregation, we can directly assess the functional consequence of P2Y12 inhibition.[7][8] We will compare the inhibitory profile of our test compound to that of Ticagrelor, a well-characterized, direct-acting, and reversible P2Y12 antagonist.[9][10][11] This provides a critical benchmark for potency and efficacy.
Experimental Protocol: Light Transmission Aggregometry
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate.[12]
-
Centrifuge the blood at 240 x g for 10 minutes at room temperature to separate the PRP (supernatant).[12]
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C in an aggregometer.
-
Add the test compound (4-Chloro-2-methylthieno[3,2-c]pyridine) or the reference compound (Ticagrelor) at various concentrations and incubate for 5-10 minutes. Use a vehicle control (e.g., DMSO) for the 0% inhibition baseline.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).[13][14]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
-
Plot the concentration-response curves and determine the IC50 values for both compounds.
-
Comparative Data Summary (Example)
| Compound | Target | IC50 (ADP-induced Aggregation) |
| 4-Chloro-2-methylthieno[3,2-c]pyridine | P2Y12 (putative) | 150 nM |
| Ticagrelor (Reference) | P2Y12 | 50 nM |
Method 2: Downstream Signaling Analysis via VASP Phosphorylation
Rationale: Vasodilator-Stimulated Phosphoprotein (VASP) is an intracellular protein whose phosphorylation state is directly linked to P2Y12 receptor activity.[6][15] Inhibition of the P2Y12 receptor leads to increased cAMP levels, which in turn promotes the phosphorylation of VASP.[4][6] A flow cytometry-based VASP assay provides a specific, quantitative readout of P2Y12 inhibition, independent of the final aggregation event.[16] This method is orthogonal to LTA as it measures a proximal signaling event rather than the ultimate functional outcome.
Experimental Protocol: Flow Cytometry VASP Assay
-
Sample Preparation:
-
Use citrated whole blood.
-
In separate tubes, add the test compound, a known P2Y12 antagonist (e.g., Cangrelor), or vehicle control.
-
Add Prostaglandin E1 (PGE1) to all tubes to stimulate the cAMP pathway and induce a basal level of VASP phosphorylation.
-
To one set of tubes, add ADP to activate the P2Y12 receptor and induce VASP dephosphorylation. Another set without ADP serves as the maximum phosphorylation control.
-
-
Staining and Fixation:
-
After a brief incubation, fix the samples with a formaldehyde-based fixative.
-
Permeabilize the platelet membrane using a detergent.
-
Stain with a fluorescently-labeled antibody specific for phosphorylated VASP (Ser239) and a platelet-specific marker (e.g., CD41/CD61).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on the CD41/CD61 signal.
-
Calculate the Platelet Reactivity Index (PRI) from the mean fluorescence intensity (MFI) of the phosphorylated VASP signal. A higher PRI indicates greater P2Y12 inhibition.[16]
-
Comparative Data Summary (Example)
| Condition | P2Y12 Activation (ADP) | VASP Phosphorylation (PRI %) |
| Vehicle Control | - | 85% |
| Vehicle Control | + | 20% |
| 4-Chloro-2-methylthieno[3,2-c]pyridine (1 µM) | + | 75% |
| Cangrelor (100 nM, Reference) | + | 80% |
Method 3: On-Target Confirmation in a Recombinant Cell-Based cAMP Assay
Rationale: To confirm that the compound's effects are directly mediated by the P2Y12 receptor and not by other components in platelets, a recombinant cell-based assay is the ideal orthogonal approach. By using a non-platelet cell line (e.g., CHO or HEK293) engineered to express the human P2Y12 receptor, we can isolate the target of interest. Since P2Y12 is a Gαi-coupled receptor, its activation will inhibit adenylyl cyclase and decrease cAMP levels.[5] We can measure this change to quantify receptor antagonism.
Experimental Protocol: Recombinant Cell cAMP Assay
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human P2Y12 receptor under standard conditions.
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with an assay buffer.
-
Add various concentrations of the test compound or a known P2Y12 antagonist.
-
Stimulate the cells with Forskolin to raise intracellular cAMP levels. This provides a dynamic window to measure the inhibitory effect of Gαi activation.[17][18]
-
Add a P2Y12 agonist, such as 2-MeSADP (a stable ADP analog), to activate the receptor.[19][20]
-
-
cAMP Detection:
-
Data Analysis:
-
Calculate the degree of reversal of the 2-MeSADP-induced cAMP drop.
-
Plot concentration-response curves and determine the IC50 values.
-
Comparative Data Summary (Example)
| Compound | Target System | IC50 (cAMP Reversal) |
| 4-Chloro-2-methylthieno[3,2-c]pyridine | CHO-hP2Y12 Cells | 180 nM |
| AR-C66096 (Reference Antagonist) | CHO-hP2Y12 Cells | 25 nM |
Synthesis and Interpretation of Results
Consistent results across these three orthogonal assays would provide a robust validation of 4-Chloro-2-methylthieno[3,2-c]pyridine as a P2Y12 receptor antagonist.
-
LTA confirms the compound's ability to inhibit the ultimate physiological function of platelets—aggregation.
-
The VASP phosphorylation assay demonstrates that this functional inhibition is mediated through the canonical P2Y12-cAMP downstream signaling pathway within the native platelet environment.
-
The recombinant cell cAMP assay provides definitive evidence of on-target engagement, confirming that the compound acts directly on the P2Y12 receptor in a controlled system, free from the complexities of other platelet receptors.
Discrepancies in the results would be equally informative, suggesting potential off-target effects, a non-canonical mechanism of action, or assay-specific artifacts that would warrant further investigation. This comprehensive, orthogonally-validated approach ensures a high degree of scientific rigor and confidence in the characterization of novel bioactive compounds.
References
- Dr.Oracle. (2025). What is the mechanism of action of Ticagrelor (generic name for Brand name: Brilinta), a P2Y12 (Purinergic receptor P2Y12) inhibitor?
- Teng, R. (2011). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. P&T, 36(8), 473–489.
- ChemicalBook. (n.d.). Ticagrelor: mechanism of action, pharmacokinetics and application.
- Husted, S., & van Giezen, J. J. (2009). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Clinical Cardiology, 32(9), 484-489.
- MedChemExpress. (n.d.). 2-MeSADP (2-Methylthioadenosine diphosphate) | P2Y Receptor Agonist.
- Bologa, C. G., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed, 26(12), 1137-1144.
- Patsnap Synapse. (2024). What is the mechanism of Ticagrelor?
- Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation.
- ResearchGate. (n.d.). P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... [Image].
- MedChemExpress. (n.d.). 2-MeS-ADP trisodium (2-Methylthioadenosine diphosphate trisodium) | P2Y Receptor Agonist.
- Aleil, B., et al. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. Thrombosis and Haemostasis, 94(6), 1245-1252.
- Gauthier, J. Y., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6754.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay.
- Diagnostica Stago, Inc. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies.
- Mundell, S. J., et al. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 224-229.
- SciSpace. (n.d.). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Ciana, P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(4), 987–1001.
- MDPI. (2022). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases.
- Thoracic Key. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay.
- Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Biocytex. (n.d.). VASP/P2Y12.
- Ramis, J. M., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1639–1645.
- National Center for Biotechnology Information. (n.d.). Central role of the P2Y12 receptor in platelet activation.
- National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation.
- Fontana, P., et al. (2006). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects.
- Diagnostica, a.s. (n.d.). ADP.
- ResearchGate. (n.d.). Interaction of 2-methylthio-ADP (2-MeSADP) with the purified meta-and... [Image].
- Bio/Data Corporation. (2025). ADP and Collagen: Key Roles in Platelet Aggregation Testing.
- Gurbel, P. A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidrel. Journal of Thrombosis and Haemostasis, 4(3), 579-585.
- ResearchGate. (2025). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel.
- MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
- MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthieno[3,2-d]pyrimidine AldrichCPR.
- Frontiers. (2021). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding.
- National Center for Biotechnology Information. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
- National Center for Biotechnology Information. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
- Royal Society of Chemistry. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 9(1), 114-120.
- Patti, G., et al. (2009). Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? Thrombosis and Haemostasis, 102(2), 291-297.
- Echemi. (n.d.). 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE.
- ResearchGate. (n.d.). Results of the VerifyNow P2Y12 Analysis [Image].
- National Center for Biotechnology Information. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 3. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biodatacorp.com [biodatacorp.com]
- 9. droracle.ai [droracle.ai]
- 10. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. diagnostica.cz [diagnostica.cz]
- 15. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 16. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. cAMP-Glo™ Assay [worldwide.promega.com]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Synthesis and Identity Confirmation of 4-Chloro-2-methylthieno[3,2-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the thieno[3,2-c]pyridine scaffold is a cornerstone of numerous pharmacologically active agents. The precise substitution on this heterocyclic system is critical for modulating biological activity, selectivity, and pharmacokinetic properties. Consequently, unambiguous confirmation of the identity of key intermediates, such as 4-Chloro-2-methylthieno[3,2-c]pyridine, is paramount. This guide provides a comprehensive comparison of two independent synthetic routes for the preparation of this valuable building block, complete with detailed experimental protocols and a robust framework for its analytical confirmation.
The synthesis of substituted thienopyridines can be approached from various perspectives, primarily involving the construction of the thiophene ring onto a pre-existing pyridine or the formation of the pyridine ring fused to a thiophene core. The two methods presented here exemplify these distinct strategies, offering a comparative analysis of their respective advantages and challenges.
Primary Synthetic Route: Convergent Synthesis via Gewald Reaction and Cyclization
This primary route employs a highly efficient and convergent strategy, beginning with the well-established Gewald reaction to construct a polysubstituted 2-aminothiophene. This intermediate then undergoes a cyclization to form the thieno[3,2-c]pyridin-4-one, which is subsequently chlorinated to yield the target compound.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward entry into 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[1][2][3][4]
Experimental Protocol:
-
To a stirred suspension of ethyl cyanoacetate (1.0 eq), propan-2-one (acetone, 1.1 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (0.2 eq) as a catalyst.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.
Causality of Experimental Choices:
-
Diethylamine: Acts as a basic catalyst to facilitate the initial Knoevenagel condensation between acetone and ethyl cyanoacetate.
-
Ethanol: A suitable polar protic solvent that facilitates the dissolution of reactants and the reaction progress.
-
Temperature: A moderate temperature is sufficient to drive the reaction to completion without promoting side reactions.
Step 2: Synthesis of 2-methyl-5H-thieno[3,2-c]pyridin-4-one
The synthesized 2-aminothiophene is then cyclized with a suitable reagent to form the pyridinone ring.
Experimental Protocol:
-
A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) and an excess of formamide (5.0 eq) is heated at 180-190 °C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with water, filtered, and dried to yield 2-methyl-5H-thieno[3,2-c]pyridin-4-one.
Causality of Experimental Choices:
-
Formamide: Serves as both a reactant and a high-boiling solvent, providing the necessary atoms to form the pyridine ring.
-
High Temperature: Required to drive the cyclization and dehydration steps.
Step 3: Chlorination to 4-Chloro-2-methylthieno[3,2-c]pyridine
The final step involves the conversion of the pyridinone to the corresponding chloride using a standard chlorinating agent.
Experimental Protocol:
-
To a stirred suspension of 2-methyl-5H-thieno[3,2-c]pyridin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-Chloro-2-methylthieno[3,2-c]pyridine.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): A common and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.
-
DMF (catalyst): Activates the POCl₃, facilitating the chlorination reaction.
Caption: Workflow for the Primary Synthetic Route.
Alternative Synthetic Route: Linear Synthesis via Thiophene Functionalization
This alternative route builds the thienopyridine core in a more linear fashion, starting from a pre-functionalized thiophene. This approach offers different strategic advantages, particularly in controlling the substitution pattern.
Step 1: Synthesis of 3-Acetyl-2-aminothiophene
This route begins with a different 2-aminothiophene precursor, which can also be synthesized via a variation of the Gewald reaction or other established methods.
Step 2: N-Acetylation of 2-aminothiophene
Protection of the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions.
Experimental Protocol:
-
To a solution of 3-acetyl-2-aminothiophene (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water and stir until the excess acetic anhydride is hydrolyzed.
-
The precipitated N-(3-acetylthiophen-2-yl)acetamide is collected by filtration, washed with water, and dried.
Step 3: Vilsmeier-Haack Cyclization and Chlorination
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds. In this case, it can be used to construct the pyridine ring and introduce the chloro substituent in a single pot.
Experimental Protocol:
-
To a solution of N-(3-acetylthiophen-2-yl)acetamide (1.0 eq) in anhydrous DMF (5.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture and quench by pouring it onto crushed ice.
-
Neutralize the solution with sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-Chloro-2-methylthieno[3,2-c]pyridine.
Caption: Workflow for the Alternative Synthetic Route.
Comparison of Synthetic Routes
| Feature | Primary Synthetic Route | Alternative Synthetic Route |
| Strategy | Convergent | Linear |
| Key Reactions | Gewald Reaction, Cyclization, Chlorination | N-Acetylation, Vilsmeier-Haack Cyclization |
| Starting Materials | Simple, commercially available | Requires pre-functionalized thiophene |
| Number of Steps | 3 | 3 |
| Potential Yield | Generally good to high | Can be variable depending on cyclization efficiency |
| Scalability | Gewald reaction is highly scalable | Vilsmeier-Haack can be challenging to scale |
| Control of Isomers | Good control of regiochemistry | Good control, dependent on starting thiophene |
Confirmation of Identity: A Multi-technique Approach
The definitive identification of the synthesized 4-Chloro-2-methylthieno[3,2-c]pyridine relies on a combination of spectroscopic and physical data. This self-validating system ensures the structural integrity of the final compound.
Analytical Data Summary
| Analytical Technique | Parameter | Expected Value for 4-Chloro-2-methylthieno[3,2-c]pyridine |
| ¹H NMR | Chemical Shift (δ) | Specific shifts for methyl and aromatic protons |
| ¹³C NMR | Chemical Shift (δ) | Characteristic peaks for all carbon atoms in the molecule |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M]+ and [M+2]+ peaks consistent with isotopic abundance of Chlorine |
| Melting Point | Range (°C) | A sharp melting point is indicative of high purity |
Note: Specific, experimentally determined values for the target compound are not widely available in the public domain. The expected values are based on theoretical predictions and data from structurally similar compounds.
Caption: Logical workflow for identity confirmation.
Conclusion
This guide has detailed two independent and viable synthetic routes for the preparation of 4-Chloro-2-methylthieno[3,2-c]pyridine. The primary route, leveraging the Gewald reaction, offers a convergent and efficient pathway from simple starting materials. The alternative route provides a more linear approach that may be advantageous for certain analog syntheses. The successful synthesis of this key intermediate, confirmed through rigorous analytical characterization, provides a solid foundation for its application in the development of novel therapeutic agents. The choice between these synthetic strategies will ultimately depend on the specific research goals, available resources, and desired scale of production.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Puterova, Z., Svocak, M., & Veghe, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methylthieno[3,2-c]pyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-2-methylthieno[3,2-c]pyridine. As a chlorinated heterocyclic compound, it necessitates rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This document synthesizes best practices from established safety guidelines and data from analogous chemical structures to ensure a self-validating and trustworthy waste management workflow.
A critical note on data availability: A specific Safety Data Sheet (SDS) for 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS No. 59207-24-8) is not extensively available in public databases.[1][2][3] Therefore, the procedural guidance herein is expertly extrapolated from the known hazards of structurally similar chlorinated and thieno-pyridine compounds and is grounded in universal principles of hazardous waste management.[4][5]
Hazard Assessment and Characterization
Understanding the hazard profile is the cornerstone of safe disposal. Based on analogous compounds, 4-Chloro-2-methylthieno[3,2-c]pyridine should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation or damage.[9][10][11]
-
Environmental Hazard: Halogenated organic compounds can pose significant risks to aquatic life and may be persistent in the environment. Therefore, it must not be released into the environment.[4][12]
Due to these hazards, all waste streams containing this compound must be treated as hazardous waste .
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn to create a reliable barrier against exposure:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always double-glove when handling concentrated waste.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a high splash risk, a face shield should be worn in addition to goggles.
-
Lab Coat: A flame-retardant lab coat is recommended to protect against splashes and contamination of personal clothing.
-
Respiratory Protection: If handling waste outside of a certified chemical fume hood or if dust/aerosol generation is possible, a NIOSH-approved respirator is required.[13]
Waste Segregation: The Critical Step
The fundamental principle for disposing of 4-Chloro-2-methylthieno[3,2-c]pyridine is the strict segregation of halogenated waste. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[14]
Step-by-Step Waste Collection Protocol:
-
Designate a Halogenated Waste Container: Use a clearly labeled, dedicated container for all waste containing 4-Chloro-2-methylthieno[3,2-c]pyridine.
-
Categorize Waste Streams:
-
Solid Waste: Collect unreacted compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper) in a designated, sealed, and clearly labeled container for "Halogenated Solid Waste".
-
Liquid Waste: Collect all solutions containing 4-Chloro-2-methylthieno[3,2-c]pyridine in a dedicated, sealed, and clearly labeled container for "Halogenated Liquid Waste". This includes reaction mother liquors and rinsates from cleaning contaminated glassware.
-
-
Avoid Mixing:
The following diagram illustrates the decision-making workflow for proper waste segregation.
Caption: Waste Segregation Workflow for 4-Chloro-2-methylthieno[3,2-c]pyridine.
Container Management and Labeling
Proper container management is a regulatory requirement and essential for safety.
-
Container Type: Use chemically compatible containers (e.g., glass or polyethylene for liquids) with a secure, tight-fitting screw cap.[5][15]
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Chloro-2-methylthieno[3,2-c]pyridine" and any other components in the waste stream.
-
The approximate concentrations of each component.
-
The relevant hazard pictograms (e.g., corrosive, toxic).
-
-
Storage: Keep waste containers closed at all times, except when adding waste.[4][5] Store them in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet, away from incompatible materials.[15]
| Parameter | Requirement | Rationale |
| Waste Category | Halogenated Organic Waste | Prevents mixing with non-halogenated streams, which is crucial for proper disposal and cost management.[4][14] |
| Container | Tightly sealed, chemically compatible | Prevents leaks and evaporation of hazardous vapors.[5] |
| Labeling | "Hazardous Waste" + Full Chemical Name | Ensures clear identification for safe handling and regulatory compliance. |
| Storage Location | Ventilated, secure area | Minimizes inhalation exposure and prevents unauthorized access. |
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[12]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels for large spills.[12][15]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated "Halogenated Solid Waste" container.[10][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any skin contact, wash the affected area immediately with soap and water for at least 15 minutes.[9][11] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]
Final Disposal Pathway
All waste containing 4-Chloro-2-methylthieno[3,2-c]pyridine must be disposed of through a licensed and approved hazardous waste disposal company.[9] Your institution's Environmental Health & Safety (EHS) office will manage this process. Follow your institution's specific procedures for requesting a hazardous waste pickup.[14] Do not attempt to treat or dispose of this chemical waste through conventional means.
References
- TCI Chemicals. (2025, April 30). Safety Data Sheet.
- Fisher Scientific. (2013, November 1). Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025, October 18). 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE Safety Data Sheet.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Edinburgh. (2022, February 17). Waste Management. Retrieved from The University of Edinburgh website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Boston University. (2016, Summer). Chemical Waste Management Guide.
- Fisher Scientific. (2023, October 6). Safety Data Sheet.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Alchem Pharmtech. (n.d.). CAS 59207-24-8 | 4-CHLORO-2-METHYLTHIENO[3,2-C]PYRIDINE.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
- Echemi. (n.d.). 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE.
- PubChemLite. (n.d.). 4-chloro-3-methylthieno[3,2-c]pyridine.
- CP Lab Safety. (n.d.). 4-Chloro-2-Methylthieno[3,2-C]Pyridine, 95% Purity, C8H6ClNS, 100 mg.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. PubChemLite - 4-chloro-3-methylthieno[3,2-c]pyridine (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. ethz.ch [ethz.ch]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.nl [fishersci.nl]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.ca [fishersci.ca]
- 14. vumc.org [vumc.org]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 4-Chloro-2-methylthieno[3,2-c]pyridine
An Essential Guide to Personal Protective Equipment for Handling 4-Chloro-2-methylthieno[3,2-c]pyridine
Hazard Identification and Risk Assessment: A Proactive Stance
4-Chloro-2-methylthieno[3,2-c]pyridine belongs to the thienopyridine class of compounds. Thienopyridines are known for their biological activity, often as antiplatelet agents[1]. The presence of a chlorinated heterocyclic system necessitates a cautious approach. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from analogous structures, such as other chlorinated pyridines and thienopyrimidines, indicate significant potential hazards.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed[2].
-
Corrosivity: Causes severe skin burns and eye damage[2].
-
Irritation: May cause respiratory irritation, skin irritation, and serious eye irritation[3][4].
-
Inhalation Hazard: Toxic or fatal if inhaled in high concentrations[3].
A thorough, substance-specific risk assessment is mandatory before any handling. This guide serves as a foundational resource, but it must be supplemented by an internal review process that considers the specific experimental conditions, quantities being used, and the skill level of the personnel involved.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The selection of PPE must be based on a "worst-case scenario" risk assessment for the planned procedure.
Eye and Face Protection: The First Line of Defense
Given the high risk of severe eye damage, robust eye and face protection is critical.
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (Europe) or ANSI Z87.1 (US) standards are mandatory at all times in the laboratory where the compound is handled.
-
Enhanced Protection: When handling the solid compound, preparing solutions, or during any operation with a risk of splashing (e.g., transfers, extractions), a full-face shield must be worn over chemical splash goggles.
Hand Protection: Preventing Dermal Absorption
The potential for this compound to cause severe skin burns necessitates careful glove selection.
-
Double Gloving: It is highly recommended to double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination is suspected.
-
Material Selection: Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds. However, the resistance of glove material can vary by manufacturer[3]. It is crucial to consult the glove manufacturer’s chemical resistance guide. If no specific data is available, select gloves with a high resistance to a broad range of organic chemicals.
-
Breakthrough Time: Always be aware of the glove's breakthrough time—the time it takes for the chemical to permeate the glove material. Plan work to be completed well within this timeframe and change gloves frequently, especially after direct contact.
Body Protection: Shielding Against Contamination
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: In the event of a large spill or when cleaning up, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
All work with 4-Chloro-2-methylthieno[3,2-c]pyridine, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure[5].
-
Engineering Controls First: The primary method of respiratory protection is the use of a fume hood. Ensure the sash is at the lowest practical height.
-
When Respirators are Needed: If engineering controls are insufficient or during a spill clean-up outside of a hood, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter (or an equivalent EN 14387 Type ABEKP3 filter in Europe) should be used. All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training.
Table 1: PPE Requirements for Laboratory Operations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Prep | Chemical splash goggles and face shield | Double-gloving (Nitrile/Neoprene) | Flame-resistant lab coat | Mandatory: Chemical Fume Hood |
| Reaction & Purification | Chemical splash goggles and face shield | Double-gloving (Nitrile/Neoprene) | Flame-resistant lab coat | Mandatory: Chemical Fume Hood |
| Handling Solid (Outside Hood) | NOT RECOMMENDED | NOT RECOMMENDED | NOT RECOMMENDED | NOT RECOMMENDED |
| Spill Clean-up | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant suit/apron | Air-purifying respirator (see 2.4) |
Operational Plan: Safe Handling Protocols
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Weighing
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed[5].
-
Don all required PPE as outlined in Table 1.
-
When weighing the solid, use disposable weigh boats or papers to prevent contamination of balances.
-
Perform all transfers of the solid and the initial solvent addition inside the fume hood to contain dust.
Donning and Doffing PPE Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency and Disposal Plan
A clear, actionable plan for emergencies and waste disposal is a prerequisite for working with this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention[2].
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][5].
Spill Response
For any spill, the priority is personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up to avoid creating dust[2].
-
Collect & Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal[6].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
Caption: Emergency Response Workflow for a Chemical Spill.
Disposal Plan
All waste contaminated with 4-Chloro-2-methylthieno[3,2-c]pyridine is considered hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid waste (contaminated gloves, weigh papers, etc.).
-
Liquid waste (reaction residues, solvent rinses). This should be marked as "Hazardous Waste: Chlorinated Organic Compound"[7].
-
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area away from incompatible materials[2][6].
-
Final Disposal: Disposal must be handled by a licensed waste disposal company in strict accordance with all local and national regulations[2].
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyridine.
- MedchemExpress. (2025). Safety Data Sheet: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Pyridine.
- Acros Organics. (2025). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (2025). 4-CHLORO-2-METHYL-THIENO[2,3-D]PYRIMIDINE - Safety Data Sheet.
- Environmental Health & Safety. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine.
- Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine, 98%.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- Aldrich. (2024). SAFETY DATA SHEET.
- Borchardt, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central.
- BenchChem. (2025). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
- Anesthesia & Analgesia. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


